N-4-Pyridylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYATQLMZOZEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349949 | |
| Record name | N-4-Pyridylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15309-85-0 | |
| Record name | N-4-Pyridylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(pyridin-4-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to N-(4-Pyridyl)benzenesulfonamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-pyridyl)benzenesulfonamide, with a primary focus on its clinically significant amino-substituted derivative, 4-amino-N-(pyridin-4-yl)benzenesulfonamide. Due to the extensive characterization and historical importance of its isomer, sulfapyridine (4-amino-N-(pyridin-2-yl)benzenesulfonamide), this guide will leverage its well-documented properties to provide a thorough understanding of this class of compounds, while highlighting the specific data available for the 4-pyridyl isomer.
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. The N-pyridylbenzenesulfonamide core represents a key pharmacophore, offering a versatile scaffold for the development of targeted therapies. The nitrogen atom in the pyridine ring and the sulfonamide linkage provide crucial points for molecular interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
Historically, sulfonamide-containing drugs were among the first effective chemotherapeutic agents, revolutionizing the treatment of bacterial infections.[1] Their mechanism of action, primarily through the inhibition of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis, remains a classic example of antimetabolite therapy.[2][3] Beyond their antibacterial properties, sulfonamide derivatives have been explored for a multitude of other therapeutic applications, including anti-inflammatory, and anticonvulsant agents.
This guide will delve into the chemical structure, physicochemical properties, synthesis, and biological activities of N-(4-pyridyl)benzenesulfonamide derivatives, providing researchers with a solid foundation for future drug development endeavors.
Chemical Structure and Physicochemical Properties
The fundamental structure of N-(4-pyridyl)benzenesulfonamide consists of a benzenesulfonamide group linked to the nitrogen atom of a pyridine ring at the 4-position. The amino-substituted derivative, 4-amino-N-(pyridin-4-yl)benzenesulfonamide, is of particular interest in medicinal chemistry.
Core Structure
Caption: Chemical structure of N-(4-Pyridyl)benzenesulfonamide.
Physicochemical Properties of 4-amino-N-(pyridin-4-yl)benzenesulfonamide
A comprehensive understanding of the physicochemical properties is crucial for drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂S | [4] |
| Molecular Weight | 249.29 g/mol | [4] |
| CAS Number | 67638-39-5 | [4] |
| LogP | 3.19960 | [4] |
| Topological Polar Surface Area (TPSA) | 93.46 Ų | [4] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
Synthesis and Characterization
The synthesis of N-(4-pyridyl)benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with the corresponding aminopyridine.
General Synthesis Protocol
A common synthetic route for 4-amino-N-(pyridin-4-yl)benzenesulfonamide involves a two-step process:
-
Protection of the amino group: The amino group on the benzenesulfonyl chloride is often protected, for instance, as an acetamide, to prevent side reactions. 4-Acetamidobenzenesulfonyl chloride is a common starting material.
-
Sulfonamide bond formation: The protected benzenesulfonyl chloride is reacted with 4-aminopyridine in the presence of a base (e.g., pyridine) to facilitate the nucleophilic substitution reaction, forming the sulfonamide linkage.
-
Deprotection: The protecting group on the amino group is then removed, typically by acid or base hydrolysis, to yield the final 4-amino-N-(pyridin-4-yl)benzenesulfonamide.
Caption: General synthetic workflow for 4-amino-N-(pyridin-4-yl)benzenesulfonamide.
Experimental Protocol: Synthesis of N-pyridin-3-yl-benzenesulfonamide (Illustrative Example)
-
Reaction Setup: In a reaction vessel, dissolve 3-aminopyridine in an aqueous solution of sodium carbonate (Na₂CO₃).
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the reaction mixture with vigorous stirring. The pH of the reaction is maintained at 8-10.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Acidification: Upon completion, slowly add hydrochloric acid (HCl) to adjust the pH to 2, leading to the precipitation of the product.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry to obtain the crude product. The product can be further purified by recrystallization.
Spectroscopic Characterization
The structure of N-(4-pyridyl)benzenesulfonamide and its derivatives is confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the sulfonamide and amino groups (if present), S=O stretching of the sulfonyl group, and aromatic C=C and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the benzene and pyridine rings, as well as a signal for the sulfonamide N-H proton. The chemical shifts and coupling constants provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the aromatic carbons and any aliphatic carbons in substituents.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.
Pharmacology and Mechanism of Action
The pharmacological activity of 4-amino-N-pyridylbenzenesulfonamides is best understood through the extensive studies on the isomeric drug, sulfapyridine (4-amino-N-(pyridin-2-yl)benzenesulfonamide).
Mechanism of Antibacterial Action
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the biosynthesis of folic acid. Bacteria must synthesize their own folic acid, which is an essential cofactor for the synthesis of nucleotides and certain amino acids. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of folic acid and thereby inhibiting bacterial growth and replication.[7] This bacteriostatic action is effective against a broad spectrum of gram-positive and some gram-negative bacteria.[7]
Caption: Mechanism of action of sulfonamides as competitive inhibitors of DHPS.
Pharmacokinetics
The pharmacokinetic profile of sulfapyridine provides insights into how N-(4-pyridyl)benzenesulfonamide derivatives are likely handled by the body.
-
Absorption: Generally absorbed from the gastrointestinal tract, though absorption can be variable.[2]
-
Distribution: Widely distributed throughout body tissues and fluids.[3]
-
Metabolism: Primarily metabolized in the liver.[7]
-
Excretion: Excreted mainly by the kidneys.[2] It is important to maintain adequate hydration to prevent crystallization of the drug in the urinary tract, a known risk with older sulfonamides.[1][8]
Applications in Drug Development
While the use of sulfapyridine as a systemic antibacterial agent has largely been superseded by more effective and safer antibiotics, it still finds application in the treatment of specific dermatological conditions like dermatitis herpetiformis.[8][9] The anti-inflammatory properties of sulfonamides are also of significant interest.
The N-(4-pyridyl)benzenesulfonamide scaffold continues to be a valuable platform for the design of novel therapeutic agents targeting a range of diseases. Researchers are actively exploring derivatives of this core structure for their potential as:
-
Novel Antibacterial Agents: To combat the growing problem of antibiotic resistance.
-
Anti-inflammatory Drugs: For the treatment of chronic inflammatory diseases.
-
Enzyme Inhibitors: Targeting specific enzymes involved in various disease pathways.
Safety and Toxicology
The safety profile of sulfonamides is well-established, with known potential for adverse effects.
-
Hypersensitivity Reactions: Allergic reactions, including skin rashes, are a common concern with sulfonamides.
-
Renal Toxicity: As mentioned, there is a risk of crystalluria (formation of crystals in the urine), which can lead to kidney stones and obstruction.[1] Adequate fluid intake is crucial to mitigate this risk.[8]
-
Hematological Effects: In rare cases, sulfonamides can cause serious blood disorders such as agranulocytosis.[1]
-
Photosensitivity: Sulfonamides can increase the skin's sensitivity to sunlight.[9]
For 4-amino-N-(pyridin-4-yl)benzenesulfonamide specifically, detailed toxicological data is limited in the public domain. Therefore, any new derivative based on this scaffold would require thorough preclinical safety and toxicology evaluation.
Conclusion
The N-(4-pyridyl)benzenesulfonamide scaffold and its derivatives represent a class of compounds with a rich history and continued potential in drug discovery. While the clinical use of early sulfonamides like sulfapyridine has evolved, the fundamental principles of their chemistry, pharmacology, and structure-activity relationships continue to inform the development of new and improved therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of 4-amino-N-(pyridin-4-yl)benzenesulfonamide, drawing upon the extensive knowledge of its well-characterized isomer, sulfapyridine. It is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this versatile chemical scaffold.
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- Sulfapyridine: Key Safety & P
- Understanding Sulfapyridine: A Comprehensive Patient Guide | Symptoms, Causes, Diagnosis and Treatment Options Explained. (n.d.). Healthily.
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Sulfapyridine. (n.d.). In Wikipedia. Retrieved from [Link]
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4-amino-N-pyridin-3-ylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
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- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021, January 22). Scientific Reports.
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4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
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- Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (n.d.). Hindawi.
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- 4-Amino-benzenesulfonamide - Optional[
- 4-amino-N-(5-hydroxypyridin-2-yl)benzenesulfonamide. (n.d.). CymitQuimica.
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4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
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- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023, April 20). Journal of Enzyme Inhibition and Medicinal Chemistry.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
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- (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. (n.d.).
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An In-Depth Technical Guide to N-(pyridin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(pyridin-4-yl)benzenesulfonamide, a heterocyclic sulfonamide of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and explores its potential as a scaffold in drug discovery, drawing upon data from analogous structures to illuminate its prospective applications.
Core Chemical Identity
-
IUPAC Name: N-(pyridin-4-yl)benzenesulfonamide
-
CAS Number: 15309-85-0[1]
-
Molecular Formula: C₁₁H₁₀N₂O₂S
-
Molecular Weight: 234.28 g/mol
-
Chemical Structure:
Caption: 2D structure of N-(pyridin-4-yl)benzenesulfonamide.
Synthesis and Spectroscopic Characterization
The synthesis of N-(pyridin-4-yl)benzenesulfonamide and its analogs is typically achieved through the reaction of a benzenesulfonyl chloride with the corresponding aminopyridine. This nucleophilic substitution reaction is a well-established method for the formation of sulfonamides.
General Synthesis Protocol
A robust and commonly employed method for the synthesis of N-pyridylbenzenesulfonamides involves the reaction of benzenesulfonyl chloride with the appropriate aminopyridine in the presence of a base. Pyridine is often used as both the solvent and the acid scavenger.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in anhydrous pyridine at 0 °C, add benzenesulfonyl chloride (1.05 eq) dropwise with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(pyridin-4-yl)benzenesulfonamide.
This protocol is adapted from general methods for the synthesis of sulfonamides and may require optimization for specific substrates and scales.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the benzene and pyridine rings. The aromatic protons of the benzenesulfonyl group would typically appear in the range of δ 7.5-8.0 ppm. The pyridine ring protons would exhibit distinct chemical shifts, with the protons ortho to the nitrogen atom being the most deshielded. The NH proton of the sulfonamide group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. For example, in related 4-methyl-N-(pyridin-2-yl)benzenesulfonamide, the aromatic protons are observed between δ 6.5 and 8.5 ppm, and the sulfonamide proton appears at δ 11.03 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of both aromatic rings. The carbon attached to the sulfonyl group and the carbons of the pyridine ring adjacent to the nitrogen atom would be expected at lower field. In related sulfonamides, the pyridine carbon signals appear in the range of 110-150 ppm, and the benzene carbon signals are observed between 120-145 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3300-3200 cm⁻¹.[3][4]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the S-N bond and the loss of SO₂.
Physicochemical Properties
The physicochemical properties of N-(pyridin-4-yl)benzenesulfonamide are crucial for its handling, formulation, and biological activity. While experimental data for the parent compound is limited, the following table provides computed properties and experimental data for closely related analogs.
| Property | Value (for 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide) | Reference |
| Solubility | >39.5 µg/mL (at pH 7.4) | [5] |
| pKa (computed) | Data not available for the parent compound. | |
| Melting Point (°C) | Data not available for the parent compound. |
Potential Applications in Drug Discovery
The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The inclusion of a pyridine moiety introduces a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets. The following sections explore the potential therapeutic applications of N-(pyridin-4-yl)benzenesulfonamide based on the known activities of its structural analogs.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6][7][8][9][10][11] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group (SO₂NH₂) is a key zinc-binding group within the active site of the enzyme. The pyridine ring in N-(pyridin-4-yl)benzenesulfonamide can be tailored with various substituents to achieve selective inhibition of different CA isoforms. For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides have been shown to be potent inhibitors of several human CA isozymes.[6]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess the inhibitory activity of compounds against CA is a stopped-flow CO₂ hydration assay.
-
Enzyme and Substrate Preparation: Prepare solutions of the purified CA isoenzyme and its substrate, CO₂.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (N-(pyridin-4-yl)benzenesulfonamide).
-
Kinetic Measurement: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator. The initial rates of the reaction are measured in the absence and presence of the inhibitor.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.
Anticancer Activity
Many sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in hypoxic tumors (e.g., CA IX and XII).[7][12][13][14][15] By inhibiting these enzymes, the tumor microenvironment can be modulated, potentially enhancing the efficacy of other chemotherapeutic agents. The N-(pyridin-4-yl)benzenesulfonamide scaffold offers a versatile platform for the design of novel anticancer agents. For example, N-(isoxazolo[5,4-b]pyridine-3-yl)-benzenesulfonamide has shown inhibitory activity against the MCF7 breast cancer cell line.[12]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(pyridin-4-yl)benzenesulfonamide for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new antibacterial and antifungal compounds.[12][16][17][18] The mechanism of action of antibacterial sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The N-(pyridin-4-yl)benzenesulfonamide structure can be modified to enhance its antimicrobial potency and spectrum of activity. For instance, N-pyridin-3-yl-benzenesulfonamide has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[17][18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial twofold dilutions of N-(pyridin-4-yl)benzenesulfonamide in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships and Future Directions
The biological activity of N-(pyridin-4-yl)benzenesulfonamide can be significantly influenced by the nature and position of substituents on both the benzene and pyridine rings.
Caption: Structure-Activity Relationship (SAR) framework for N-(pyridin-4-yl)benzenesulfonamide derivatives.
Future research in this area should focus on the systematic exploration of substitutions on both aromatic rings to develop potent and selective inhibitors for specific therapeutic targets. The synthesis of a focused library of N-(pyridin-4-yl)benzenesulfonamide analogs and their subsequent screening against a panel of relevant biological targets will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of lead compounds will be necessary to advance them through the drug development pipeline.
Conclusion
N-(pyridin-4-yl)benzenesulfonamide represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the proven biological activities of related sulfonamides make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer, and infectious diseases, as well as for the development of specific enzyme inhibitors. This guide provides a foundational understanding for researchers and drug development professionals to further explore the potential of this versatile molecule.
References
A comprehensive list of references is not available as the provided search results did not contain URLs for direct citation. The information presented is a synthesis of data from various chemical databases and scientific publications related to N-(pyridin-4-yl)benzenesulfonamide and its analogs.
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An In-depth Technical Guide to the Synthesis and Characterization of N-4-Pyridylbenzenesulfonamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of N-4-Pyridylbenzenesulfonamide. The document delves into the practical and theoretical aspects of its preparation and the multifaceted analytical techniques required for its thorough validation, grounded in established scientific principles and methodologies.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound, incorporating both a benzenesulfonamide core and a pyridine moiety, represents a molecule of significant interest for further derivatization and biological screening in drug discovery programs. The pyridine ring, in particular, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. This guide offers a detailed protocol for the synthesis of this key intermediate and a robust framework for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and 4-aminopyridine. The lone pair of electrons on the amino nitrogen of 4-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride.[1][2] The presence of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Synthetic Workflow
The overall synthetic process, from starting materials to the purified final product, is outlined below. This workflow emphasizes key stages of reaction, workup, and purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: This protocol utilizes pyridine not only as a basic catalyst to scavenge the generated HCl but also as a solvent, which can facilitate the reaction.[3] Dichloromethane (DCM) is chosen as the primary solvent due to its inert nature and ability to dissolve the reactants. The acidic wash during the workup is designed to remove unreacted 4-aminopyridine and the pyridine catalyst by converting them into their water-soluble hydrochloride salts.[4] Recrystallization from ethanol is a standard and effective method for purifying sulfonamides.[5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminopyridine (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine (10:1 v/v).
-
Addition of Benzenesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve benzenesulfonyl chloride (1.0 eq) in DCM and add it dropwise to the stirred 4-aminopyridine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL) and water (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzene ring and pyridine ring in the δ 7.0-9.0 ppm range. A singlet for the NH proton (may be broad and its chemical shift can be concentration-dependent). |
| ¹³C NMR | Aromatic carbons in the δ 110-160 ppm range. |
| FT-IR | Asymmetric and symmetric stretching vibrations of the S=O group around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[6][7] N-H stretching vibration around 3300-3200 cm⁻¹. |
| Mass Spec (ESI) | A prominent [M+H]⁺ ion. Characteristic fragmentation patterns including the loss of SO₂ (64 Da).[8][9] |
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. Based on data from similar structures, the following spectral features are anticipated.[10][11][12]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.4 ppm (d, 2H): Protons ortho to the pyridine nitrogen.
-
δ ~7.9 ppm (d, 2H): Protons ortho to the sulfonyl group on the benzene ring.
-
δ ~7.6-7.5 ppm (m, 3H): Protons meta and para to the sulfonyl group on the benzene ring.
-
δ ~7.2 ppm (d, 2H): Protons meta to the pyridine nitrogen.
-
δ ~10.5 ppm (s, 1H): NH proton of the sulfonamide.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150 ppm: Carbons ortho to the pyridine nitrogen.
-
δ ~140 ppm: Quaternary carbon of the benzene ring attached to the sulfonyl group.
-
δ ~133 ppm: Carbon para to the sulfonyl group on the benzene ring.
-
δ ~129 ppm: Carbons meta to the sulfonyl group on the benzene ring.
-
δ ~127 ppm: Carbons ortho to the sulfonyl group on the benzene ring.
-
δ ~115 ppm: Carbons meta to the pyridine nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for benzenesulfonamides are well-established.[13][14]
Key IR Absorption Bands (KBr, cm⁻¹):
-
~3250 cm⁻¹: N-H stretching
-
~1590 cm⁻¹: C=C aromatic stretching
-
~1340 cm⁻¹: Asymmetric SO₂ stretching
-
~1160 cm⁻¹: Symmetric SO₂ stretching
-
~900 cm⁻¹: S-N stretching[7]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. A key fragmentation pathway for aromatic sulfonamides involves the elimination of SO₂.[8][15]
Expected ESI-MS Data:
-
[M+H]⁺: Calculated for C₁₁H₁₀N₂O₂S + H⁺ = 235.0536, Found = [Expected Value ± 5 ppm]
-
[M+H - SO₂]⁺: A significant fragment ion corresponding to the loss of sulfur dioxide.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 4-nitro-N-pyridin-4-ylbenzenesulfonamide, the crystal structure has been reported, revealing key geometric parameters.[16] It is anticipated that this compound will exhibit intermolecular hydrogen bonding involving the sulfonamide N-H group and the pyridine nitrogen atom, potentially forming dimers or extended chains in the crystal lattice.[17][18]
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development. Adherence to these methodologies will ensure the reliable preparation and validation of this important chemical entity, facilitating its use in further scientific investigation.
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Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2013, 1-11. [Link]
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Hussain, K., et al. (2011). 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E, 67(Pt 11), o2874. [Link]
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Bookwala, Z. F., et al. (2023). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E, 79(Pt 1), 69-72. [Link]
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The Architectural Blueprint of a Multi-Targeted Scaffold: An In-Depth Guide to the Biological Mechanisms of N-4-Pyridylbenzenesulfonamide and Its Congeners
Preamble: A Note on the Subject Molecule
The specific entity, N-4-Pyridylbenzenesulfonamide, is not extensively documented in peer-reviewed literature as a standalone agent with a well-defined and unique mechanism of action. However, its constituent moieties—the benzenesulfonamide core and the pyridyl group—are foundational scaffolds in a vast array of biologically active molecules. This guide, therefore, will elucidate the established and diverse mechanisms of action of the broader class of pyridyl-substituted benzenesulfonamide derivatives. By understanding the behavior of these closely related analogs, we can infer the probable and potential biological activities of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important chemical class.
The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzenesulfonamide group (SO₂NH) is a cornerstone of modern pharmacology. Its journey began with the discovery of sulfonamide antibiotics, and it has since been incorporated into drugs targeting a wide range of diseases. The reasons for its ubiquity are manifold:
-
Versatile Binding: The sulfonamide group is a potent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets.
-
Synthetic Tractability: The synthesis of benzenesulfonamide derivatives is generally straightforward, allowing for the creation of large and diverse chemical libraries for screening.
-
Favorable Pharmacokinetic Properties: Many sulfonamide-containing drugs exhibit good oral bioavailability and metabolic stability.
The addition of a pyridyl ring, as in this compound, introduces further complexity and potential for interaction. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, cell permeability, and target-binding profile.
Key Mechanisms of Action of Pyridyl-Benzenesulfonamide Derivatives
The biological activity of pyridyl-benzenesulfonamide derivatives is diverse, with the specific mechanism being dictated by the overall molecular structure and the nature of substitutions on both the benzene and pyridine rings. Below, we explore the most prominent and well-characterized mechanisms.
Kinase Inhibition: A Dominant Paradigm in Cancer Therapy
A significant number of benzenesulfonamide derivatives function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in human cancers. Several benzenesulfonamide derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[1][2]
-
Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of PI3K and mTOR. The sulfonamide moiety often plays a key role in anchoring the inhibitor within the active site through hydrogen bonding interactions.
-
Downstream Effects: Inhibition of PI3K/mTOR leads to the dephosphorylation of downstream effectors like Akt and S6K, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.[2]
Figure 1: Simplified signaling pathway of PI3K/mTOR and points of inhibition by benzenesulfonamide derivatives.
Benzenesulfonamide derivatives have been shown to inhibit a range of other kinases, including:
-
TrkA: A receptor tyrosine kinase involved in the growth and differentiation of tumors like glioblastoma.[3]
-
PLK4: A serine/threonine kinase that plays a critical role in cell mitosis and is overexpressed in several cancers.
-
PIM kinases: A family of serine/threonine kinases implicated in the development of acute myeloid leukemia.[4]
The general principle of inhibition remains the same: competitive binding to the ATP pocket of the kinase. The selectivity for a particular kinase is determined by the specific three-dimensional shape and chemical properties of the inhibitor and the corresponding active site.
Carbonic Anhydrase Inhibition: A Classic Mechanism with Modern Applications
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological processes, including pH regulation, ion transport, and respiration.
-
Mechanism of Inhibition: The sulfonamide group is a classic zinc-binding group. In the active site of carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion, displacing a water molecule and rendering the enzyme inactive.
-
Therapeutic Applications: Inhibition of specific CA isoforms has therapeutic benefits. For instance, inhibition of CA II and VII is associated with anticonvulsant effects.[5] CA IX is overexpressed in many tumors and is involved in tumor acidification and progression, making it a target for anticancer therapies.
Figure 2: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.
Antimicrobial Activity
The journey of sulfonamides began with their discovery as antibacterial agents. While their use has been somewhat superseded by more potent antibiotics, they remain relevant, and new derivatives are continually being explored.
-
Mechanism of Action: In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking folic acid synthesis, sulfonamides halt bacterial growth and replication. Humans are unaffected because they obtain folic acid from their diet.
-
Spectrum of Activity: The antimicrobial spectrum of benzenesulfonamide derivatives can vary widely depending on the specific substitutions. Some novel derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[6][7][8]
Experimental Methodologies for Elucidating the Mechanism of Action
A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of a novel benzenesulfonamide derivative.
In Vitro Assays
-
Kinase Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. Common formats include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) and fluorescence-based assays.
Table 1: Representative Kinase Inhibition Data for a Hypothetical Benzenesulfonamide Derivative
| Kinase Target | IC₅₀ (nM) | Assay Type |
| PI3Kα | 15 | TR-FRET |
| mTOR | 25 | Luminescence |
| PLK4 | 8 | Radiometric |
| TrkA | 50 | ELISA-based |
-
Carbonic Anhydrase Inhibition Assays: The most common method is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.
-
Cell-Based Assays:
-
Cell Viability/Proliferation Assays: Assays like MTT, MTS, or CellTiter-Glo are used to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Western Blotting: This technique is crucial for probing the phosphorylation status of key signaling proteins downstream of the target kinase (e.g., Akt, S6K). A decrease in the phosphorylated form of these proteins in the presence of the compound provides strong evidence for on-target activity.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods like broth microdilution or disk diffusion to assess the antibacterial potency of the compound.
-
In Silico and Structural Studies
-
Molecular Docking: Computational docking studies can predict the binding mode of a benzenesulfonamide derivative within the active site of its target protein. This can provide insights into the key interactions responsible for binding and can guide the design of more potent and selective inhibitors.[3]
-
X-ray Crystallography: Co-crystallization of the compound with its target protein provides definitive, high-resolution information about the binding mode and the specific atomic interactions.
In Vivo Studies
-
Xenograft Models: To evaluate the in vivo efficacy of anticancer benzenesulfonamide derivatives, human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.[2]
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models, which are crucial for assessing its drug-likeness.
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Spectroscopic Characterization of N-4-Pyridylbenzenesulfonamide: An In-depth Technical Guide
Abstract
Introduction: The Structural Elucidation Imperative
N-4-Pyridylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmaceutical development. The unique juxtaposition of a benzenesulfonyl group and a pyridine moiety imparts specific electronic and conformational properties that are crucial to its biological activity and material properties. Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will provide a detailed examination of the expected spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the protons of the benzene and pyridine rings, as well as the sulfonamide N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the nitrogen atom in the pyridine ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and resolve the N-H proton signal.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | Singlet (broad) | 1H | N-H | The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift, which is typical for sulfonamides. |
| ~8.4-8.5 | Doublet | 2H | Pyridine H-2, H-6 | These protons are adjacent to the electron-withdrawing nitrogen atom, leading to significant deshielding and a downfield shift.[1] |
| ~7.8-7.9 | Multiplet | 2H | Benzene H-2', H-6' | These protons are ortho to the electron-withdrawing sulfonyl group, causing them to be deshielded relative to the other benzene protons. |
| ~7.5-7.6 | Multiplet | 3H | Benzene H-3', H-4', H-5' | These protons are meta and para to the sulfonyl group and are expected to resonate in the typical aromatic region. |
| ~7.2-7.3 | Doublet | 2H | Pyridine H-3, H-5 | These protons are further from the nitrogen atom compared to H-2 and H-6, and thus appear at a relatively upfield position within the pyridine spin system. |
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is critical. In less polar solvents like CDCl₃, the N-H proton signal can be very broad or even exchange with residual water, making it difficult to observe. DMSO-d₆ forms hydrogen bonds with the N-H proton, slowing down its exchange rate and resulting in a more defined peak.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of adjacent atoms and the overall electronic distribution in the aromatic rings.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: TMS at 0.00 ppm (or the solvent peak of DMSO-d₆ at 39.52 ppm).
-
-
Data Acquisition and Processing: Similar to ¹H NMR, acquire the FID and process the data to obtain the final spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-152 | Pyridine C-2, C-6 | These carbons are directly attached to the electronegative nitrogen, causing a significant downfield shift.[1] |
| ~148-150 | Pyridine C-4 | This carbon is also significantly deshielded due to the influence of the nitrogen atom. |
| ~140-142 | Benzene C-1' | The carbon atom directly attached to the sulfonyl group is expected to be deshielded. |
| ~132-134 | Benzene C-4' | The para carbon of the benzenesulfonyl group. |
| ~129-130 | Benzene C-3', C-5' | The meta carbons of the benzenesulfonyl group. |
| ~126-128 | Benzene C-2', C-6' | The ortho carbons of the benzenesulfonyl group. |
| ~114-116 | Pyridine C-3, C-5 | These carbons are the most shielded in the pyridine ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the sulfonamide (SO₂NH) and the aromatic rings.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3250-3350 | Medium, Sharp | N-H stretch | This absorption is characteristic of the N-H bond in the sulfonamide group.[2] |
| ~3030-3100 | Medium to Weak | Aromatic C-H stretch | These absorptions are typical for C-H bonds in aromatic rings.[3] |
| ~1580-1600 | Medium to Strong | C=C and C=N ring stretching | These bands arise from the vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene rings. |
| ~1330-1370 | Strong | Asymmetric SO₂ stretch | The asymmetric stretching of the S=O bonds in the sulfonyl group gives rise to a strong absorption band in this region.[4] |
| ~1150-1180 | Strong | Symmetric SO₂ stretch | The symmetric stretching of the S=O bonds results in another strong absorption band.[4] |
| ~900-950 | Medium | S-N stretch | The stretching vibration of the sulfur-nitrogen bond. |
| ~800-850 | Strong | C-H out-of-plane bending | This absorption can be indicative of the substitution pattern on the aromatic rings. |
Trustworthiness of the Protocol: The use of a KBr pellet or ATR ensures that the spectrum is of the solid-state sample. A background spectrum of the empty sample compartment (or just the KBr pellet) must be taken and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: An ESI-MS instrument.
-
Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms like pyridine.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition: Infuse the sample solution into the ESI source. The instrument will detect the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).
Predicted Mass Spectrometry Data
-
Molecular Ion: The expected exact mass of this compound (C₁₁H₁₀N₂O₂S) is approximately 234.04 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 235.05.
-
Major Fragmentation Pathways:
-
Loss of SO₂: Cleavage of the C-S bond can lead to the loss of sulfur dioxide (SO₂), resulting in a fragment ion.
-
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation (m/z 141) and the 4-aminopyridine radical cation.
-
Fragmentation of the Pyridine Ring: The pyridine ring can undergo characteristic fragmentation, although this is typically less favorable than the cleavage of the sulfonamide linkage.
-
Visualizing the Molecular Structure and Fragmentation
To better understand the relationships between the different parts of the molecule and its likely fragmentation in a mass spectrometer, a graphical representation is useful.
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathway in ESI-MS.
Conclusion: A Predictive Yet Practical Guide
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from closely related compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and Mass Spectral data. The provided experimental protocols are robust and can be directly applied to obtain and validate the spectroscopic signature of this and similar molecules. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling them to confidently approach the synthesis and characterization of novel sulfonamide derivatives.
References
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ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]
- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Zeitschrift für Naturforschung B. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]
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UoM Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Molecules. (2002). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Retrieved from [Link]
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Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of N-4-Pyridylbenzenesulfonamide
In the landscape of medicinal chemistry and materials science, the strategic combination of pharmacologically active moieties is a cornerstone of rational design. This compound represents a quintessential example of such a molecular hybrid, integrating the well-established therapeutic relevance of the sulfonamide group with the versatile coordination and hydrogen bonding capabilities of the pyridine ring.[1] The sulfonamide core is a privileged structure found in a wide array of antibacterial, anticancer, and anti-inflammatory agents, while the pyridine scaffold is integral to numerous FDA-approved drugs, enhancing pharmacokinetic profiles and target binding affinity.[1][2]
Understanding the precise three-dimensional arrangement of this molecule in the solid state is not merely an academic exercise. The crystal structure and molecular geometry dictate critical physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development.[3] Furthermore, the specific network of intermolecular interactions within the crystal lattice provides a blueprint for designing co-crystals and new materials with tailored properties. This guide offers a comprehensive exploration of this compound, from its synthesis and spectroscopic confirmation to a detailed analysis of its solid-state architecture, intended for researchers, scientists, and professionals in the field of drug discovery.
Synthesis and Spectroscopic Elucidation
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a benzenesulfonyl chloride derivative and 4-aminopyridine. The protocol outlined below is a robust and reproducible method for obtaining the target compound with high purity.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask, dissolve 4-aminopyridine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add benzenesulfonyl chloride (1.05 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains low. The use of a base like pyridine not only acts as a solvent but also scavenges the HCl byproduct.[4]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Workup and Isolation: Upon completion, the reaction mixture is quenched by the addition of water. If DCM is used as the solvent, the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.[4]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.[7][8][9] The data presented below are representative for this class of compounds.
| Technique | Observed Feature | Assignment |
| ¹H NMR | δ ~10.5-11.5 ppm (s, 1H) | Sulfonamide N-H proton |
| δ ~8.4-8.6 ppm (d, 2H) | Pyridyl protons ortho to Nitrogen | |
| δ ~7.8-8.0 ppm (d, 2H) | Phenyl protons ortho to SO₂ | |
| δ ~7.4-7.6 ppm (m, 3H) | Remaining Phenyl protons | |
| δ ~7.2-7.3 ppm (d, 2H) | Pyridyl protons meta to Nitrogen | |
| ¹³C NMR | δ ~150-152 ppm | Pyridyl C ortho to Nitrogen |
| δ ~140-142 ppm | Phenyl C attached to SO₂ | |
| δ ~132-134 ppm | Phenyl C para to SO₂ | |
| δ ~128-130 ppm | Phenyl C meta to SO₂ | |
| δ ~126-128 ppm | Phenyl C ortho to SO₂ | |
| δ ~114-116 ppm | Pyridyl C meta to Nitrogen | |
| IR (cm⁻¹) | ~3250 (broad) | N-H stretch |
| ~1340-1360 | Asymmetric S=O stretch | |
| ~1150-1170 | Symmetric S=O stretch | |
| ~1590, ~1480 | Aromatic C=C/C=N stretch | |
| Mass Spec (ESI-MS) | [M+H]⁺ | Molecular Ion Peak |
Crystal Structure and Intermolecular Interactions
The solid-state architecture of this compound is dictated by a network of directional non-covalent interactions. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a solvent such as dimethylformamide (DMF) or ethanol.[10] While a specific public database entry for the unsubstituted this compound was not identified, the crystallographic data for the closely related analogue, 4-nitro-N-pyridin-4-ylbenzenesulfonamide, provides authoritative insight into the expected structural parameters.[11]
Crystallographic Data Summary
The following table summarizes representative crystallographic data for a pyridylbenzenesulfonamide analogue.[11]
| Parameter | Value |
| Formula | C₁₁H₉N₃O₄S (4-nitro analogue) |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 13.978 |
| b (Å) | 7.5376 |
| c (Å) | 12.176 |
| β (°) | 115.34 |
| Volume (ų) | 1159.2 |
| Z | 4 |
Analysis of Intermolecular Interactions
The crystal packing is primarily governed by strong hydrogen bonds, supplemented by weaker interactions that collectively define the three-dimensional supramolecular assembly.[12][13]
-
N-H···O Hydrogen Bonding: The most prominent interaction in sulfonamide crystal structures is the hydrogen bond between the sulfonamide N-H group (donor) and one of the sulfonyl oxygen atoms (acceptor).[14] This interaction typically leads to the formation of infinite chains or centrosymmetric dimers. In the case of this compound, these N-H···O bonds link molecules into one-dimensional chains.[15][16]
-
N-H···N Hydrogen Bonding: The presence of the pyridine ring introduces an additional, highly effective hydrogen bond acceptor: the pyridine nitrogen atom. This allows for the formation of N-H···N hydrogen bonds, which can link the primary N-H···O chains into more complex two-dimensional sheets or three-dimensional networks.[17] The interplay between N-H···O and N-H···N bonding is a critical determinant of the final crystal packing.
-
π-π Stacking and C-H···π Interactions: The two aromatic rings (phenyl and pyridyl) facilitate stabilizing π-π stacking interactions. These are often observed in an offset or parallel-displaced fashion, with centroid-to-centroid distances in the range of 3.5 to 4.5 Å.[18] Additionally, weaker C-H···π interactions, where an aromatic C-H group points towards the face of an adjacent aromatic ring, contribute to the overall packing efficiency.[16][19]
Caption: Key hydrogen bonding motifs in pyridylbenzenesulfonamide crystals.
Molecular Geometry and Conformation
Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.
Key Geometric Parameters
The geometry around the sulfonamide linkage is of particular interest. The sulfur atom adopts a distorted tetrahedral geometry, while the sulfonamide nitrogen atom is typically slightly pyramidalized.[14][17]
| Parameter | Typical Value Range | Significance |
| S=O Bond Length | 1.42 - 1.45 Å | Standard double bond character. |
| S-N Bond Length | 1.62 - 1.65 Å | Shorter than a typical S-N single bond, indicating some degree of π-character.[14] |
| S-C (phenyl) Bond Length | 1.75 - 1.78 Å | Typical S-C sp² bond length.[14] |
| N-C (pyridyl) Bond Length | 1.42 - 1.45 Å | Typical N-C sp² bond length. |
| O-S-O Angle | 118 - 121° | Larger than ideal tetrahedral angle due to repulsion.[14] |
| C-S-N Angle | 105 - 108° | Reflects the tetrahedral arrangement at the sulfur atom.[14] |
| S-N-C Angle | 115 - 121° | Indicates the geometry at the nitrogen atom.[14] |
| C-S-N-C Torsion Angle | Varies widely (e.g., 60-90°) | Defines the relative orientation of the two aromatic rings.[17] |
Molecular Conformation
A crucial conformational feature of N-arylbenzenesulfonamides is the dihedral angle between the mean planes of the two aromatic rings. This angle is determined by the C-S-N-C torsion angle and is influenced by the steric and electronic effects of substituents as well as crystal packing forces.[14] In related structures, this dihedral angle can range from approximately 45° to nearly 90° (orthogonal).[16][17][20] This "V-shaped" or twisted conformation minimizes steric hindrance between the two rings and is a characteristic feature of this molecular class.[17]
Conclusion and Outlook
This technical guide has detailed the synthesis, spectroscopic identity, and solid-state structure of this compound. The molecule's architecture is characterized by a twisted conformation and a rich network of intermolecular interactions, primarily driven by strong N-H···O and N-H···N hydrogen bonds. The interplay of these directional forces, complemented by weaker π-stacking and C-H···π contacts, establishes a robust three-dimensional crystal lattice.
For researchers in drug development, this detailed structural knowledge is invaluable. It provides a basis for understanding structure-property relationships, such as how specific hydrogen bonding patterns might influence interactions with a biological target or how the crystal packing could affect dissolution rates. For materials scientists, this molecule serves as a versatile building block for the construction of novel co-crystals and coordination polymers, leveraging the dual functionality of the sulfonamide and pyridine moieties. A thorough understanding of the principles outlined herein is a critical prerequisite for the rational design of new, effective, and reliable chemical entities.
References
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- Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
- Various Authors. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - PubMed Central.
- Various Authors. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.
- Various Authors. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.
- PubChem. 4-nitro-N-pyridin-4-ylbenzenesulfonamide.
- Various Authors.
- Various Authors. (2025). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide.
- Various Authors. 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide. PMC.
- Various Authors. Structural Comparison of Three N-(4-Methoxyphenyl)
- Khan, I. U., et al. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PMC - NIH.
- Ike, D., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences.
- Various Authors. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions.
- Various Authors. (2019). NMR, mass spectroscopy, IR - finding compound structure.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- BenchChem. Spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec).
- Various Authors.
- Stenfors, B. A., & Ngassa, F. N. (2021).
- Various Authors. Intermolecular Interactions in Crystals.
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- Various Authors. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC - NIH.
- Various Authors. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health.
- Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry.
- Various Authors. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC - NIH.
- UCLA Department of Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.
- Various Authors. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide.
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
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An In-depth Technical Guide to the Potential Therapeutic Targets of N-4-Pyridylbenzenesulfonamide
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its remarkable versatility stems from its ability to engage in specific, high-affinity interactions with a diverse range of biological targets. Within this broad and pharmacologically rich class of compounds, N-4-Pyridylbenzenesulfonamide emerges as a molecule of significant interest. Its unique structural features—the combination of the sulfonamide group with a basic pyridine ring—suggest a polypharmacological profile with the potential to address unmet needs in oncology, inflammation, and infectious diseases.
This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. Moving beyond a mere catalog of possibilities, we delve into the mechanistic rationale for investigating these targets, drawing upon structure-activity relationships within the broader class of benzenesulfonamides. Crucially, this guide is designed for the hands-on researcher, offering detailed, field-proven experimental protocols to empower the scientific community to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule.
Synthesis and Physicochemical Characterization of this compound
A robust and reproducible synthesis is the foundation of any drug discovery program. This compound can be reliably synthesized through the reaction of benzenesulfonyl chloride with 4-aminopyridine in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate.[1]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Addition of Base: Add pyridine (2.0 equivalents) to the solution to act as a base and catalyst.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.[1]
Potential Therapeutic Targets and Mechanistic Hypotheses
The chemical architecture of this compound suggests several plausible biological targets. The following sections explore the most promising of these, providing the scientific rationale and detailed protocols for their investigation.
Carbonic Anhydrases: Targeting pH Regulation in Disease
Mechanistic Rationale: The sulfonamide group is a classic zinc-binding pharmacophore, making carbonic anhydrases (CAs) a primary and well-established target for this class of compounds.[2][3][4][5][6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] Specific isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Inhibition of these isoforms is a validated strategy in oncology.[3] The pyridine moiety of this compound can potentially confer isoform selectivity through additional interactions within the enzyme's active site.
Experimental Validation Workflow:
Caption: Workflow for validating carbonic anhydrases as a target.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
-
Reagents: Purified human CA isoforms (I, II, IX, XII), 4-nitrophenyl acetate (NPA) as substrate, buffer (e.g., Tris-HCl, pH 7.4), this compound, and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Assay Principle: CAs exhibit esterase activity, hydrolyzing NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
Procedure: a. Prepare serial dilutions of this compound and the control inhibitor. b. In a 96-well plate, add the CA enzyme to the buffer. c. Add the test compound or control and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding. d. Initiate the reaction by adding the NPA substrate. e. Measure the absorbance at 400 nm at regular intervals to determine the initial reaction velocity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Tubulin Polymerization: Disrupting the Cytoskeleton in Cancer
Mechanistic Rationale: Several sulfonamide-containing compounds have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[7][8][9][10] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a cornerstone of cancer chemotherapy. The planar aromatic rings of this compound can potentially fit into the hydrophobic pockets of the colchicine-binding site on β-tubulin.
Experimental Validation Workflow:
Caption: Workflow for validating tubulin as a therapeutic target.
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Reagents: Purified tubulin protein (>99% pure), GTP, polymerization buffer (e.g., PEM buffer), this compound, and known tubulin inhibitors (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).
-
Assay Principle: Tubulin polymerization into microtubules can be monitored by the increase in light scattering or fluorescence of a reporter dye.
-
Procedure: a. Prepare serial dilutions of this compound and control compounds. b. In a 96-well plate, add the tubulin solution and the test compound. c. Incubate on ice for a short period. d. Warm the plate to 37°C to initiate polymerization and add GTP. e. Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Plot the absorbance/fluorescence versus time. Calculate the inhibition of polymerization at a specific time point and determine the IC50 value.
NF-κB Signaling Pathway: A Nexus for Inflammation and Cancer
Mechanistic Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[11][12][13][14] Constitutive activation of NF-κB is a hallmark of many inflammatory diseases and cancers.[11][14] Some sulfonamide derivatives have been shown to inhibit the NF-κB pathway, although the exact mechanism is often not fully elucidated.[15] this compound could potentially interfere with key components of this pathway, such as IκB kinase (IKK) or the interaction of NF-κB with DNA.
Experimental Validation Workflow:
Caption: Workflow for investigating the inhibition of the NF-κB pathway.
Protocol 4: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour. c. Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 6-8 hours. d. Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (measured in a parallel plate) and calculate the percentage of inhibition. Determine the IC50 value from the dose-response curve.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Modulating Metabolism and Inflammation
Mechanistic Rationale: PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[16][17][18][19][20] Modulators of PPARγ, such as the thiazolidinediones, are used to treat type 2 diabetes.[16] Some benzenesulfonamide derivatives have been reported to act as PPARγ modulators.[16] The structure of this compound could potentially allow it to bind to the ligand-binding pocket of PPARγ and modulate its activity.
Experimental Validation Workflow:
Caption: Workflow for validating PPARγ as a therapeutic target.
Protocol 5: PPARγ Transactivation Assay
-
Cell Line and Plasmids: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.
-
Procedure: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with serial dilutions of this compound or a known PPARγ agonist (e.g., rosiglitazone). c. Incubate for 24-48 hours. d. Measure luciferase activity.
-
Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 value from the dose-response curve.
Antimicrobial Potential: A Classic Target with Modern Relevance
Mechanistic Rationale: The sulfonamide class of drugs has a long history as antibacterial agents.[21][22][23][24][25] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[22] The structural similarity of the sulfonamide moiety to p-aminobenzoic acid (PABA) allows it to block this crucial metabolic pathway.[22] The pyridyl group in this compound may influence its uptake and activity against various bacterial strains.
Experimental Validation:
Protocol 6: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Procedure (Broth Microdilution): a. Prepare a two-fold serial dilution of this compound in a 96-well plate containing bacterial growth medium. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
| Potential Target | Key Assays | Endpoint | Expected Outcome for a Positive Hit |
| Carbonic Anhydrases | Enzymatic Inhibition | IC50 | Low nanomolar to micromolar IC50 values against specific isoforms (e.g., CA IX, XII). |
| Tubulin | Tubulin Polymerization | IC50 | Inhibition of tubulin polymerization with a low micromolar IC50 value. |
| NF-κB Pathway | Luciferase Reporter Assay | IC50 | Dose-dependent inhibition of TNF-α or LPS-induced NF-κB activation. |
| PPARγ | Transactivation Assay | EC50 | Agonist or antagonist activity with a clear dose-response and measurable EC50. |
| Bacterial DHPS | MIC Assay | MIC | Low µg/mL MIC values against susceptible bacterial strains. |
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The polypharmacological potential suggested by its structure warrants a systematic and thorough investigation of the targets outlined in this guide. Successful validation of one or more of these targets will pave the way for lead optimization studies, focusing on improving potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein are intended to serve as a practical roadmap for researchers embarking on this exciting endeavor. The convergence of a versatile chemical scaffold with robust biological validation methodologies holds the key to translating the promise of this compound into tangible clinical benefits.
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Tinsley, H. N., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Bioorganic Chemistry, 116, 105424. [Link]
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In silico prediction of N-4-Pyridylbenzenesulfonamide bioactivity
An In-Depth Technical Guide to the In Silico Prediction of N-4-Pyridylbenzenesulfonamide Bioactivity
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its prevalence stems from a combination of synthetic accessibility and the ability of its functional groups—the sulfonamide and the pyridyl ring—to engage in critical interactions with a wide range of biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive, in-depth walkthrough of modern in silico methodologies to predict the bioactivity of this important chemical moiety.
As a Senior Application Scientist, my objective is not merely to list protocols but to provide a logical, self-validating framework for computational prediction. We will move from broad, data-driven hypotheses to specific, structure-based predictions, integrating multiple lines of computational evidence. This guide emphasizes the "why" behind each step, ensuring that the described workflows are not just followed but understood, allowing for adaptation and critical evaluation of the generated results.
Section 1: Foundational Data Curation and Target Scoping
The reliability of any in silico prediction is fundamentally dependent on the quality of the input data. This initial phase focuses on gathering comprehensive information about the this compound scaffold and preparing it for computational analysis.
Sourcing Compound and Bioactivity Data
The first step is to collate known information. Large, public repositories are invaluable for this purpose.
-
ChEMBL: An open, large-scale bioactivity database that contains information on drug-like molecules and their interactions with biological targets. A substructure search for the this compound core is the logical starting point.
-
PubChem: A comprehensive database of chemical molecules and their activities against biological assays. It provides information on substance properties, biological activities, and safety and toxicity data.
Protocol: Data Acquisition
-
Define the Scaffold: Represent the this compound core using a chemical structure editor to generate a SMILES or MOL file.
-
Perform Substructure Search: Use the substructure search functionality in both ChEMBL and PubChem.
-
Filter and Curate Data: Download the search results. Filter the dataset to include only compounds with reported quantitative bioactivity data (e.g., IC50, Ki, EC50). Pay close attention to assay details and target annotations.
-
Identify Potential Target Classes: Analyze the curated data to identify the primary protein families targeted by this scaffold. This initial analysis will likely reveal targets such as carbonic anhydrases, kinases, and other enzymes, providing a rational basis for subsequent structure-based studies.
Ligand Preparation: The Non-Negotiable Step
A molecule's biological activity is intrinsically linked to its three-dimensional structure and ionization state at physiological pH. Proper ligand preparation is therefore critical.
Protocol: Ligand Preparation
-
Standardization and Desalting: Remove any counter-ions or salts associated with the chemical structures.
-
Tautomeric and Protonation States: Utilize computational tools (e.g., Schrödinger's LigPrep, ChemAxon's Standardizer) to generate the most probable tautomeric and protonation states at a defined physiological pH (typically 7.4). This is crucial as the sulfonamide and pyridine moieties can have varying protonation states that dramatically affect their ability to form interactions.
-
Energy Minimization: Generate a low-energy 3D conformation for each prepared ligand using a suitable force field (e.g., OPLS4, MMFF94). This provides a physically plausible starting structure for docking and other 3D methods.
Section 2: Ligand-Based Bioactivity Prediction
When bioactivity data for a sufficient number of scaffold analogues are available, ligand-based methods can be powerful predictive tools. These approaches operate on the principle that structurally similar molecules are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[1][2][3][4] This allows for the prediction of activity for new, untested compounds based solely on their structure.
Causality & Rationale: The core hypothesis of QSAR is that the variation in the biological response of a set of molecules is directly correlated to the variation in their structural and physicochemical properties. By calculating a wide range of numerical descriptors for each molecule (e.g., molecular weight, logP, polar surface area, electronic properties), we can use statistical or machine learning methods to build a regression or classification model that predicts activity.[3][4]
Protocol: Building a Predictive QSAR Model
-
Dataset Preparation:
-
Use the curated dataset from Section 1.1. Ensure that the bioactivity data (e.g., IC50) is from a consistent assay and target.
-
Convert bioactivity values to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the relationship with structural properties.
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.
-
-
Descriptor Calculation:
-
For each molecule in the training and test sets, calculate a comprehensive set of 2D and 3D molecular descriptors. This can be performed using software like PaDEL-Descriptor, Mordred, or commercial suites.
-
-
Feature Selection & Model Building:
-
The large number of calculated descriptors can lead to model overfitting. Employ feature selection techniques (e.g., genetic algorithms, recursive feature elimination) to identify the most relevant descriptors.
-
Using the selected descriptors, build a model using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest.[1]
-
-
Model Validation (Self-Validating System):
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key metrics include the cross-validated correlation coefficient (Q²).
-
External Validation: Use the trained model to predict the pIC50 values for the compounds in the independent test set. The predictive power is assessed by the correlation coefficient (R²) between the predicted and experimental values. A high R² on the test set indicates a generalizable and trustworthy model.
-
Table 1: Example QSAR Model Validation Metrics
| Metric | Training Set | Test Set | Interpretation |
| R² (Coefficient of Determination) | 0.85 | 0.78 | Good correlation between descriptors and activity. |
| Q² (Cross-Validated R²) | 0.75 | N/A | Model is robust and not due to chance correlation. |
| RMSE (Root Mean Square Error) | 0.35 | 0.41 | Average prediction error is low (in log units). |
Section 3: Structure-Based Bioactivity Prediction
When high-resolution 3D structures of potential target proteins are available, structure-based methods can provide profound insights into the molecular basis of recognition, predicting how a ligand might bind and its likely affinity.
Molecular Docking
Molecular docking predicts the preferred orientation (pose) and position of a ligand within the binding site of a target protein.[5][6] This computational simulation allows for the estimation of binding affinity through scoring functions.[6]
Causality & Rationale: The fundamental principle is to find the ligand-protein conformation with the minimum free energy of binding.[6] Docking algorithms systematically sample different ligand poses and conformations within the binding site and use a scoring function to rank them.[5] This process mimics the natural binding event at an atomic level.[5]
Protocol: Molecular Docking Workflow
-
Target Protein Preparation:
-
Download the 3D crystal structure of a potential target (e.g., a specific carbonic anhydrase or kinase) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops. This is a critical step to ensure the protein structure is physically realistic.
-
-
Binding Site Definition:
-
Define the docking grid box. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms. The grid defines the volume where the docking algorithm will search for poses.
-
-
Ligand Docking:
-
Use the prepared this compound structure from Section 1.2.
-
Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The algorithm will generate a series of possible binding poses ranked by a docking score.
-
-
Pose Analysis and Interpretation:
-
Visual Inspection: Critically analyze the top-ranked poses. A scientifically plausible pose will exhibit chemically sensible interactions with key active site residues. Look for hydrogen bonds involving the sulfonamide group, pi-pi stacking with the pyridyl or benzene rings, and other favorable contacts.
-
Scoring Function Caution: Docking scores are estimations of binding affinity and should not be treated as absolute values. They are most reliable for ranking a series of related compounds against the same target. Cross-docking (docking a known ligand back into its receptor) is a key validation step to ensure the docking protocol can reproduce the experimental binding mode.
-
Diagram 1: Molecular Docking Workflow
Caption: A streamlined workflow for structure-based molecular docking.
Section 4: Advanced Simulation for Binding Stability
While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[7]
Molecular Dynamics (MD) Simulation
MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.[7] This allows for the observation of conformational changes and the stability of key interactions predicted by docking.
Causality & Rationale: A ligand that forms a stable, long-lasting complex with its target in an MD simulation is more likely to be a potent binder in reality. MD simulations account for the flexibility of both the protein and the ligand and the explicit effects of solvent (water), providing a more realistic assessment of the binding event than static docking.[7]
Protocol: Protein-Ligand MD Simulation
-
System Setup:
-
Start with the best-ranked pose of the this compound-protein complex from the docking experiment.
-
Place the complex in a simulation box filled with explicit water molecules and add counter-ions to neutralize the system's charge.
-
-
Force Field Parameterization:
-
Assign a force field (e.g., CHARMM, AMBER) to both the protein and the ligand. While parameters for proteins are standard, specific parameters for the ligand may need to be generated using tools like the CGenFF server.
-
-
Simulation Execution:
-
Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.
-
Production Run: Release the restraints and run the simulation for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds).
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, low-RMSD trajectory for the ligand indicates it remains bound in a consistent pose.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in the docking pose throughout the simulation. The persistence of these interactions is a strong indicator of a stable binding mode.
-
Diagram 2: Integrated In Silico Prediction Cascade
Caption: An integrated cascade for robust bioactivity prediction.
Section 5: Data Synthesis and Integrated Bioactivity Profile
No single in silico method is infallible. The most robust predictions arise from the synthesis of orthogonal lines of computational evidence.
A final bioactivity profile for this compound should be constructed by integrating the findings from all methodologies. For instance, a target identified through docking that also belongs to a class for which a QSAR model predicts high activity, and whose docked complex proves stable in MD simulations, represents a high-confidence prediction.
Example Integrated Assessment:
-
Target: Carbonic Anhydrase II
-
QSAR: The model, built on known sulfonamide inhibitors, predicts a high pIC50 for the this compound core structure.
-
Docking: The compound docks favorably into the active site, with the sulfonamide coordinating the catalytic zinc ion, a canonical interaction for this inhibitor class. Docking Score: -9.5 kcal/mol.
-
MD Simulation: The ligand maintains a stable pose over a 100 ns simulation, with the zinc coordination and key hydrogen bonds persisting >90% of the time.
-
This integrated approach provides a self-validating system where different computational techniques corroborate one another, leading to a trustworthy and actionable bioactivity hypothesis that can confidently guide subsequent experimental validation.
References
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Available at: [Link]
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RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Available at: [Link]
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DrOmics Labs. (2023). QSAR and ML: A Powerful Combination for Drug Discovery. Available at: [Link]
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protocols.io. (2018). Molecular Docking - An easy protocol. Available at: [Link]
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Methodological & Application
Synthesis of N-4-Pyridylbenzenesulfonamide: An Application Note and Detailed Protocol
Introduction
N-4-Pyridylbenzenesulfonamide is a key heterocyclic sulfonamide that serves as a versatile building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and antiviral properties. The incorporation of the pyridine moiety introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties like solubility and for establishing key interactions with biological targets.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The procedure is based on the well-established nucleophilic substitution reaction between 4-aminopyridine and benzenesulfonyl chloride. Beyond a simple recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, ensuring a robust and reproducible synthesis for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is facilitated by a base, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.
The mechanism, analogous to the Hinsberg reaction for primary amines, involves the formation of a sulfonamide bond. The lone pair of electrons on the nitrogen atom of 4-aminopyridine acts as a nucleophile, attacking the electron-deficient sulfur atom of benzenesulfonyl chloride and leading to the displacement of the chloride leaving group.
Visualizing the Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound, from the initial reaction setup to the final purification of the product.
Caption: A streamlined workflow for the synthesis of this compound.
Materials and Methods
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | Sigma-Aldrich | ≥99% |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Acros Organics | 99% |
| Pyridine, anhydrous | C₅H₅N | 79.10 | Fisher Scientific | 99.8% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | LabChem | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | LabChem | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | EMD Millipore | Granular |
| Ethanol, 200 Proof | C₂H₅OH | 46.07 | Decon Labs | - |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-aryl sulfonamides.[1]
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 g, 10.6 mmol).
-
Add 20 mL of anhydrous pyridine to the flask. Stir the mixture until the 4-aminopyridine is completely dissolved.
-
Expert Insight: Pyridine serves a dual role here. It is an excellent solvent for both the starting material and the product, and it also acts as a base to neutralize the HCl generated during the reaction. The use of anhydrous pyridine is crucial to prevent the hydrolysis of benzenesulfonyl chloride.
-
2. Addition of Benzenesulfonyl Chloride:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzenesulfonyl chloride (1.4 mL, 11.1 mmol, 1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Expert Insight: The slow, dropwise addition of the sulfonyl chloride is important to control the exothermic reaction and prevent the formation of side products.
-
3. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
4. Work-up:
-
Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Expert Insight: The NaHCO₃ wash is essential to remove any remaining acidic impurities, including pyridinium hydrochloride.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a solid.
-
Expert Insight: The choice of recrystallization solvent may need to be optimized. A solvent system in which the product is soluble at high temperatures and insoluble at low temperatures is ideal.
-
Visualizing the Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism for the formation of this compound.
Caption: Mechanism of this compound formation.
Results and Characterization
The successful synthesis of this compound should yield a white to off-white solid. The identity and purity of the compound can be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-200 °C (based on analogous structures) |
| FTIR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1600 (C=C aromatic), ~1340 & ~1160 (S=O stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the protons of the benzenesulfonyl and pyridyl rings. A singlet for the N-H proton is also expected. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of both aromatic rings. |
Note: The exact melting point and NMR chemical shifts should be determined experimentally and compared with literature values if available, or with data from analogous compounds. For instance, the related N-pyridin-3-yl-benzenesulfonamide shows characteristic NMR signals that can be used as a reference.[1]
Safety and Handling
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It reacts with water and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Aminopyridine is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.
References
- Youn, S. W., et al. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 14(24), 6274–6277.
- Kurkin, A. V., et al. (2011). A convenient synthesis of N-aryl sulfonamides. Tetrahedron Letters, 52(17), 2099-2101.
- Raju, B., et al. (2006). Ramoplanin derivatives. U.S.
- Kato, T., et al. (2006). Development of a novel class of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 16(18), 4786-4789.
- Abdullahi, M., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Chemistry & Biology Interface, 11(2), 1-8.
Sources
Application Note & Protocol: Utilizing N-4-Pyridylbenzenesulfonamide in Enzyme Inhibition Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-4-Pyridylbenzenesulfonamide as a tool compound in enzyme inhibition assays. We will delve into the underlying principles of its mechanism, provide detailed, validated protocols for its application, and offer insights into data interpretation and troubleshooting. The focus is on ensuring scientific rigor and generating reproducible, high-quality data.
Introduction: The Role of this compound in Kinase Inhibition
This compound is a chemical scaffold of significant interest in medicinal chemistry and chemical biology. While not a therapeutic agent itself, it serves as a crucial building block and a known inhibitor for a range of enzymes, particularly protein kinases. Its utility lies in its ability to occupy the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of substrate proteins. Understanding its interaction is fundamental to designing robust screening assays and interpreting the resulting data.
The sulfonamide group is a key feature, often involved in hydrogen bonding interactions within the enzyme's active site. The pyridine and benzene rings provide a rigid scaffold that can be chemically modified to enhance potency and selectivity for specific kinase targets. Its primary application in a research setting is as a reference compound or a starting point for fragment-based drug discovery campaigns.
Mechanism of Action: A Competitive Inhibitor Model
This compound typically functions as an ATP-competitive inhibitor . This means it competes with the enzyme's natural substrate, adenosine triphosphate (ATP), for binding to the active site. This mode of inhibition is critical to understand when designing the experimental conditions of an assay.
The key kinetic parameters affected by a competitive inhibitor are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). For a competitive inhibitor, the apparent Kₘ increases, while the Vₘₐₓ remains unchanged.[1][2] This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to reach its normal maximum velocity.
Caption: Competitive inhibition workflow.
Essential Materials and Reagents
Reagents:
-
This compound: Source from a reputable chemical supplier. Ensure purity is >98%. Prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Target Enzyme: Highly purified, active enzyme of interest.
-
Substrate: The specific substrate for the target enzyme (e.g., a peptide for a kinase, ATP).
-
Assay Buffer: Buffer composition will be enzyme-dependent. A typical kinase buffer might contain Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35.
-
Detection Reagents: Dependent on the assay format (see Section 4). This could be a phosphospecific antibody for an ELISA, or a fluorescent substrate.
-
ATP: For kinase assays, use a high-purity ATP solution.
-
DMSO: ACS grade or higher, for inhibitor dilutions.
Equipment:
-
Microplate reader (absorbance, fluorescence, or luminescence capabilities)
-
Multichannel pipettes and sterile tips
-
384- or 96-well assay plates (low-volume, non-binding surface plates are recommended)
-
Incubator for temperature-controlled reactions
-
Centrifuge for spinning down reagents
Experimental Design: Assay Formats and Considerations
The choice of assay format is critical and depends on the specific enzyme and available resources.
Common Assay Formats for Kinase Inhibition:
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash), real-time kinetics possible. | Requires a fluorescently labeled substrate; potential for compound interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore on an antibody and a phosphorylated substrate. | High sensitivity, robust, homogeneous. | Requires specific antibody pairs and specialized plate readers. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction. | Universal for any ATPase/kinase, high sensitivity. | Indirect measurement of phosphorylation; can be prone to compound interference. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses a phosphospecific antibody to detect the phosphorylated substrate immobilized on a plate. | High specificity, well-established. | Heterogeneous (requires wash steps), lower throughput. |
Key Experimental Parameters to Optimize:
-
Enzyme Concentration: Titrate the enzyme to determine a concentration that yields a robust signal within the linear range of the assay.
-
Substrate and ATP Concentration: For competitive inhibitors, the concentration of ATP is crucial. It is recommended to run assays at the Kₘ for ATP to accurately determine the inhibitor's potency (IC₅₀).
-
Incubation Time: Determine the optimal reaction time that allows for sufficient product formation without depleting the substrate.
-
DMSO Tolerance: Assess the enzyme's tolerance to DMSO. Typically, the final DMSO concentration in the assay should be kept below 1%.
Step-by-Step Protocols
Protocol 1: Determination of IC₅₀ for this compound
The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Prepare Reagent Solutions:
-
2X Enzyme Solution: Dilute the enzyme stock in assay buffer to twice the final desired concentration.
-
2X Substrate/ATP Solution: Dilute the substrate and ATP stocks in assay buffer to twice their final desired concentrations.
-
Inhibitor Dilution Series: Perform a serial dilution of the this compound stock solution in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Then, dilute this series into the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Add 2.5 µL of the 2X Enzyme Solution to all wells except the "no enzyme" controls.
-
Mix gently by tapping the plate or using a plate shaker.
-
Pre-incubate the plate for 15-30 minutes at the desired reaction temperature (e.g., 30°C). This allows the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the reaction.
-
Mix the plate.
-
-
Incubate and Detect:
-
Incubate the plate for the predetermined optimal time at the reaction temperature.
-
Stop the reaction (if necessary for the assay format, e.g., by adding EDTA).
-
Add detection reagents according to the manufacturer's protocol.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: IC₅₀ determination workflow.
Protocol 2: Determining the Mechanism of Inhibition (Ki Determination)
To confirm that this compound is an ATP-competitive inhibitor, a Ki (inhibition constant) determination experiment is performed. This involves measuring the IC₅₀ at various ATP concentrations.
-
Follow the IC₅₀ Protocol: Repeat the IC₅₀ determination protocol (Section 5.1) using a range of ATP concentrations, both below and above the Kₘ for ATP. A typical range would be 0.1x, 0.5x, 1x, 5x, and 10x the Kₘ of ATP.
-
Data Analysis (Cheng-Prusoff Equation):
-
Calculate the IC₅₀ value for each ATP concentration.
-
Use the Cheng-Prusoff equation to calculate the Ki:
Ki = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of ATP.
-
Kₘ is the Michaelis constant for ATP.
-
-
The calculated Ki values should be consistent across all ATP concentrations for a true competitive inhibitor.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High variability between replicates | Pipetting errors; improper mixing; plate edge effects. | Use calibrated pipettes; ensure thorough mixing; avoid using the outer wells of the plate. |
| Shallow or incomplete dose-response curve | Inhibitor insolubility at high concentrations; non-specific inhibition. | Check the solubility of this compound in the assay buffer; include a counter-screen for non-specific inhibition. |
| IC₅₀ value shifts significantly between experiments | Inconsistent reagent concentrations (especially ATP); enzyme degradation. | Prepare fresh reagents for each experiment; aliquot and store the enzyme properly. |
Conclusion
This compound is a valuable tool for studying enzyme inhibition, particularly for protein kinases. By understanding its competitive mechanism of action and employing rigorously optimized and validated assay protocols, researchers can generate reliable and reproducible data. This guide provides a solid foundation for the successful application of this compound in enzyme inhibition studies, contributing to the broader goals of drug discovery and chemical biology research.
References
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances.[Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research.[Link]
-
Competitive Inhibition. Chemistry LibreTexts.[Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Molecules.[Link]
-
Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube.[Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.[Link]
-
Competitive inhibition. Wikipedia.[Link]
Sources
Application Notes & Protocols: Investigating N-4-Pyridylbenzenesulfonamide Derivatives in Cancer Cell Line Studies
Introduction: The Benzenesulfonamide Scaffold in Oncology Research
The benzenesulfonamide moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its versatility allows for diverse chemical modifications, leading to compounds with a wide array of biological activities. In oncology, derivatives of this scaffold have emerged as potent agents that can modulate various cancer-specific pathways.
While N-4-Pyridylbenzenesulfonamide represents a specific chemical entity, it is the broader class of its N-aryl and N-heteroaryl derivatives that has garnered significant attention in cancer research. These derivatives have been shown to exhibit potent anticancer activity through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of tumor-associated enzymes like carbonic anhydrases, and induction of cell cycle arrest and apoptosis.
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth overview of the key mechanisms of action of benzenesulfonamide derivatives and offers detailed, field-proven protocols for their investigation using cancer cell lines. The objective is to equip researchers with a robust framework for characterizing novel compounds, from initial cytotoxicity screening to detailed mechanistic elucidation.
Section 1: Unraveling the Mechanisms of Action
Understanding the "why" behind a compound's activity is paramount. Benzenesulfonamide derivatives do not operate via a single, universal mechanism. Instead, their substitutions dictate their molecular targets. Below are key mechanisms substantiated by preclinical research.
Microtubule Disruption: A Potent Antimitotic Strategy
A prominent mechanism for several sulfonamide derivatives is the inhibition of tubulin polymerization. Microtubules are essential for forming the mitotic spindle, and their disruption triggers a mitotic catastrophe, leading to cell cycle arrest and apoptosis.
Causality: A novel indoline-sulfonamide agent, J30, serves as an excellent case study. It binds to the colchicine-binding site on tubulin, preventing its assembly into microtubules[1]. This depolymerization directly leads to an accumulation of cells in the G2/M phase of the cell cycle. The mitotic arrest is associated with the upregulation of Cyclin B1 and the dephosphorylation of Cdc2, key events that govern entry into mitosis[1]. Ultimately, this sustained cell cycle arrest activates the intrinsic apoptotic pathway, marked by the phosphorylation of Bcl-2 and the activation of the caspase cascade[1].
Figure 1: Signaling pathway for microtubule disruption by select benzenesulfonamide derivatives.
Inhibition of Carbonic Anhydrases (CAs) in the Tumor Microenvironment
The tumor microenvironment is often hypoxic, leading to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space. This acidosis is facilitated by human carbonic anhydrase (hCA) isoforms, particularly the membrane-associated hCA IX and hCA XII, which are overexpressed in many solid tumors[2][3].
Causality: The sulfonamide group is a classic zinc-binding group, which is essential for the catalytic activity of CAs. By inhibiting hCA IX and hCA XII, benzenesulfonamide derivatives disrupt the tumor's ability to manage its acidic microenvironment[4][5]. This pH dysregulation can impair cancer cell proliferation, survival, and invasion. Furthermore, targeting CAs can re-sensitize chemoresistant tumors to conventional therapies[2][5].
Figure 2: Inhibition of Carbonic Anhydrase IX/XII disrupts tumor pH homeostasis.
Induction of Cell Cycle Arrest and Apoptosis
Regardless of the primary target, a common downstream effect of effective anticancer agents is the induction of cell cycle arrest and apoptosis. Benzenesulfonamide derivatives have been shown to arrest cells at both the G2/M and G0/G1 checkpoints.
Causality: G2/M arrest is often a consequence of mitotic spindle disruption or DNA damage, preventing the cell from entering mitosis[6][7]. This is frequently accompanied by changes in the expression of key regulatory proteins like Cyclin B1 and Cdc25C[1][8]. G0/G1 arrest, on the other hand, prevents cells from entering the DNA synthesis (S) phase[9][10]. Sustained arrest at either checkpoint can trigger apoptosis, a form of programmed cell death, through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is confirmed by observing markers like phosphatidylserine externalization (via Annexin V staining), loss of mitochondrial membrane potential, and the cleavage of caspase-3 and PARP[3][9][10][11].
Section 2: Experimental Framework and Protocols
A systematic approach is crucial for characterizing a novel compound. The following workflow and protocols provide a comprehensive guide for the in vitro evaluation of this compound derivatives.
Figure 3: Experimental workflow for characterizing novel anticancer compounds.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, HeLa)[12]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[13]
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | HCT-116 (Colon) IC₅₀ (µM)[12] | MCF-7 (Breast) IC₅₀ (µM)[12] | HeLa (Cervical) IC₅₀ (µM)[12] | Leukemia (RPMI-8226) IC₅₀ (µM)[14][15] |
| Derivative 28 | 3 | 5 | 7 | N/A |
| Derivative 4 | 0.49-0.89 | N/A | N/A | 0.32 |
| Doxorubicin (Ref) | ~0.05 | ~0.02 | ~0.03 | ~0.01 |
Table 1: Example IC₅₀ values for representative benzenesulfonamide derivatives against various cancer cell lines, compiled from published data[12][14][15].
Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses a fluorescent DNA-binding dye (Propidium Iodide, PI) to quantify the DNA content in a population of cells. Since DNA content doubles from G1 to G2/M phase, flow cytometry can distinguish between cell cycle phases. Apoptotic cells with fragmented DNA will appear in a "sub-G1" peak.
Materials:
-
Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle phases (G0/G1, S, G2/M) and quantify the sub-G1 population.
Protocol: Apoptosis Assessment (Annexin V/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Cells treated as for cell cycle analysis.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).
-
Flow cytometer
Procedure:
-
Cell Harvest: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Analysis: Create a quadrant plot of Annexin V vs. PI fluorescence.
-
Lower-Left (Annexin V-/PI-): Viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).
-
Protocol: Western Blotting for Key Signaling Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is essential for confirming the molecular mechanism of action by observing changes in the expression or post-translational modification of key signaling proteins.
Materials:
-
Cells treated with the compound for various time points (e.g., 6, 12, 24 hours).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Lysis: Lyse treated cells in ice-cold RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize protein of interest signals to a loading control (e.g., β-Actin) to compare expression levels across different treatments.
Section 3: Authoritative Grounding and Data Interpretation
Trustworthiness through Self-Validation: Each protocol is a self-validating system. For instance, an increase in the G2/M population in the cell cycle analysis should correlate with an increase in apoptotic cells in the Annexin V assay. Furthermore, these findings should be explained by Western blot data showing, for example, decreased levels of active, dephosphorylated Cdc2 and increased levels of cleaved caspase-3[1]. A convergence of data from these orthogonal assays provides a high degree of confidence in the proposed mechanism of action.
Interpreting Results with Causality:
-
Potency vs. Selectivity: A low IC₅₀ value indicates high potency. However, comparing IC₅₀ values against a panel of both cancerous and non-cancerous cell lines (e.g., human fibroblasts) is crucial to establish a selectivity index, a key indicator of therapeutic potential[6][8].
-
Dynamic Changes: Cell cycle arrest is often a precursor to apoptosis. Time-course experiments are essential. You might observe a peak in G2/M arrest at 24 hours, followed by a significant increase in the sub-G1 population at 48 hours, indicating that the arrested cells are undergoing apoptosis[8].
-
Confirming the Pathway: If you hypothesize microtubule disruption, observing G2/M arrest is necessary but not sufficient. Western blotting for key mitotic proteins like Cyclin B1 is required for confirmation[1]. If CA inhibition is suspected, enzymatic assays and cellular thermal shift assays (CETSA) would be the next logical steps.
By systematically applying these protocols and critically interpreting the data within the context of known cancer signaling pathways, researchers can effectively characterize the anticancer potential of novel this compound derivatives and identify promising candidates for further development.
References
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Al-Soud, Y. A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules. Available at: [Link]
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Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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de Farias, F. P., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
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Ghorab, M. M., et al. (2024). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][6][9][12]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Li, T., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. Available at: [Link]
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Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2024). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][6][9][12]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. Available at: [Link]
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Ghorab, M. M., et al. (2024). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][6][9][12]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. PubMed. Available at: [Link]
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Chhikara, A., et al. (2022). The cell cycle is disrupted with the treatment of compounds P3, P4, and P5. ResearchGate. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. Available at: [Link]
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Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. Available at: [Link]
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Mouse Metabolic Phenotyping Centers. (2013). Reagents and Materials: Protocol. MMPC.org. Available at: [Link]
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de Farias, F. P., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. PubMed. Available at: [Link]
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E-Brathen, G., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed Central. Available at: [Link]
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Maarouf, A. R., et al. (2015). Synthesis and Anti-Breast Cancer Evaluation of Novel N-(Guanidinyl)benzenesulfonamides. Molecules. Available at: [Link]
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Al-Salahat, S., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. Available at: [Link]
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Hanif, R., et al. (1997). Mechanisms underlying nonsteroidal antiinflammatory drug-mediated apoptosis. Proceedings of the National Academy of Sciences. Available at: [Link]
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Mor-Vaknin, A. (2013). Cell Culture Protocols and Notes. ResearchGate. Available at: [Link]
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Li, T., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. Available at: [Link]
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Palchaudhuri, R., & Hergenrother, P. J. (2009). Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. Cancer Research. Available at: [Link]
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Kaczor, A. A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers. Available at: [Link]
-
Caru, M., et al. (2023). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells. Bioorganic Chemistry. Available at: [Link]
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Pullen Lab. (n.d.). Pullen Lab Protocol for Immortalized Adherent Cell Culture. University of Northern Colorado. Available at: [Link]
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- 1. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Evaluating N-4-Pyridylbenzenesulfonamide as a Potential Antibacterial Agent
Introduction and Scientific Rationale
Sulfonamides were among the first broadly effective synthetic antimicrobial agents and paved the way for the modern antibiotic era.[1] Their continued relevance stems from a well-understood mechanism of action and a chemical scaffold that is amenable to extensive modification for developing new therapeutic agents.[2] The core principle of sulfonamide antibacterial action lies in its structural similarity to p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway.[1][3][4] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and therefore, for bacterial proliferation.[3][5][6] Since humans obtain folate from their diet and lack this enzymatic pathway, these drugs exhibit selective toxicity towards bacteria.[4][7]
N-4-Pyridylbenzenesulfonamide is a heterocyclic sulfonamide derivative of particular interest. The incorporation of the pyridine ring, a common motif in pharmacologically active compounds, offers potential for novel interactions within the bacterial enzyme's active site and may influence the compound's pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and data interpretation for this compound as a potential antibacterial candidate. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific causality behind the experimental design.
Postulated Mechanism of Action: Inhibition of Folate Synthesis
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[3][8] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a direct precursor to dihydrofolate (DHF). By mimicking the PABA substrate, this compound is hypothesized to bind to the DHPS active site, blocking the synthesis of dihydropteroate. This arrests the entire folic acid pathway, leading to a depletion of tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines, thymidine, and amino acids like methionine. The resulting inability to produce DNA, RNA, and proteins halts bacterial growth and replication, an effect known as bacteriostasis.[1][7]
Experimental Protocols and Workflows
The evaluation of a novel antibacterial agent follows a logical progression from chemical synthesis and characterization to biological assessment of efficacy and safety.
Protocol 1: Synthesis of this compound
Rationale: This protocol describes the synthesis via a nucleophilic substitution reaction. 4-Aminopyridine, acting as the nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is conducted in the presence of a base (e.g., pyridine or aqueous sodium carbonate) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This method is adapted from a similar synthesis for the N-pyridin-3-yl isomer.[7]
Materials:
-
4-Aminopyridine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-aminopyridine (e.g., 10 mmol) in 100 mL of anhydrous THF. Add a magnetic stir bar.
-
Addition of Base: Add a slight excess of anhydrous pyridine (e.g., 12 mmol) to the solution. Alternative: If using an aqueous system, dissolve the 4-aminopyridine in a 2M sodium carbonate solution.[7]
-
Addition of Sulfonyl Chloride: While stirring vigorously at room temperature, slowly add benzenesulfonyl chloride (10 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 66°C for THF) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, evaporate the THF under reduced pressure.
-
If pyridine was used, add 100 mL of deionized water to the residue. If a precipitate forms, proceed to step 7. If no precipitate forms, slowly add 2M HCl to acidify the solution to pH ~2, which will precipitate the product.[7]
-
If sodium carbonate was used, the product may precipitate directly. Acidify with 2M HCl to pH ~2 to ensure complete precipitation.[7]
-
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water. Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the purified this compound.[7]
-
Characterization: Dry the purified product and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Protocol 2: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration)
Rationale: The Broth Microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[9]
-
-
Compound Dilution Plate:
-
In a separate 96-well plate, prepare serial two-fold dilutions of the test compound.
-
Add 100 µL of CAMHB to wells 2 through 12 in a given row.
-
Add 200 µL of the stock solution (at 2X the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum, no compound). Well 12 will be the negative/sterility control (broth only).
-
-
Inoculation:
-
Transfer 100 µL of the standardized bacterial inoculum (from step 1) into wells 1 through 11 of the dilution plate. This halves the compound concentration to the final test concentration and achieves the target inoculum density.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation: Seal the plate (e.g., with an adhesive film) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: It is crucial to assess whether an antibacterial compound is also toxic to mammalian cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][11] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the desired final concentrations.
-
After 24 hours, carefully remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for an exposure time relevant to the intended application (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[11] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The following tables serve as templates for recording experimental results.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data (Note: The following values are hypothetical and for illustrative purposes only.)
| Bacterial Strain | ATCC Number | Compound MIC (µg/mL) | Reference Antibiotic | Ref. MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | Vancomycin | 1 |
| Escherichia coli | ATCC 25922 | 32 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Ciprofloxacin | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 64 | Ampicillin | 2 |
Table 2: Example In Vitro Cytotoxicity Data (Note: The following values are hypothetical and for illustrative purposes only.)
| Cell Line | Assay Type | Exposure Time (h) | Compound IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | >100 |
| HepG2 (Human Liver Carcinoma) | MTT | 48 | 85 |
Interpreting the Results: A promising antibacterial candidate should exhibit potent activity against target bacteria (low MIC) and low toxicity against mammalian cells (high IC₅₀). The Selectivity Index (SI) is a critical parameter used to evaluate this balance.
-
SI = IC₅₀ / MIC
A higher SI value indicates greater selectivity for the bacterial target over host cells, suggesting a wider therapeutic window. For example, using the hypothetical data above for S. aureus and HepG2 cells:
-
MIC = 16 µg/mL
-
IC₅₀ = 85 µM (To compare units, convert IC₅₀ to µg/mL. Assuming a molecular weight for this compound of ~250 g/mol , 85 µM ≈ 21.25 µg/mL)
-
SI = 21.25 / 16 ≈ 1.3
In this hypothetical case, the selectivity is low. An ideal candidate would have an SI value significantly greater than 10. These results would guide the researcher to either abandon the compound or use it as a scaffold for chemical modification to improve potency and/or reduce toxicity.
References
-
BROWN, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237, 536-540. Available at: [Link]
-
Ike, D. C., Ijuomah, A. O., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. Available at: [Link]
-
Science Prof Online. (n.d.). Mode of Action (MOA) of Sulfonamide Antibiotics. Available at: [Link]
-
Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., & White, S. W. (2012). The bacterial folic acid biosynthesis pathway: evaluation of potential for antibacterial drug discovery. Expert Opinion on Drug Discovery, 7(7), 635-651. Available at: [Link]
-
Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs). Available at: [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]
-
ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]
-
Cook, P. D., et al. (2014). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 19(9), 13864-13927. Available at: [Link]
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- 3. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Note: A Multi-modal Approach to the Purification of Crude N-4-Pyridylbenzenesulfonamide
Abstract
N-4-Pyridylbenzenesulfonamide is a key structural motif in medicinal chemistry. The purity of this and related compounds is paramount for obtaining reliable biological data and ensuring the safety and efficacy of potential drug candidates.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, validated methods for the purification of crude this compound. We present detailed protocols for three orthogonal techniques: recrystallization, acid-base extraction, and column chromatography. The causality behind experimental choices is explained, empowering the user to adapt these methods for analogous compounds. This guide emphasizes a systematic approach, from initial impurity profiling to final purity assessment, to reliably achieve high-purity material suitable for downstream applications.
Introduction: The Imperative for Purity
Sulfonamides are a cornerstone class of compounds in pharmacology, exhibiting a wide range of biological activities. This compound, which incorporates both a sulfonamide group and a pyridine ring, represents a versatile scaffold for the development of novel therapeutics. The typical synthesis involves the reaction of benzenesulfonyl chloride with 4-aminopyridine. While effective, this synthesis can result in a crude product contaminated with unreacted starting materials, hydrolysis products, and other side-products. Even trace impurities can confound biological assays or introduce toxicity, making rigorous purification an indispensable step in the research and development workflow.[1]
This document serves as a practical, in-depth guide to purifying the crude product, focusing on the principles and execution of three primary laboratory techniques.
Initial Analysis: Understanding the Impurity Profile
Before commencing purification, a preliminary analysis of the crude product is crucial for selecting the most effective strategy. The primary expected impurities from the synthesis of this compound are:
-
Unreacted 4-Aminopyridine: A basic starting material. It is highly polar and water-soluble, especially in its protonated form.[2][3][4]
-
Unreacted Benzenesulfonyl Chloride: An acidic and reactive starting material. It readily hydrolyzes to benzenesulfonic acid in the presence of water.
-
Benzenesulfonic Acid: A strongly acidic hydrolysis byproduct. Its salt form is highly water-soluble.[5]
-
Neutral Byproducts: Potential self-condensation or other non-ionizable side-products.
The target molecule, this compound, is amphoteric. It possesses a basic pyridine nitrogen (pKa of the conjugate acid is ~9.17 for the parent 4-aminopyridine) and a weakly acidic sulfonamide proton (N-H pKa values for aryl sulfonamides are typically in the range of 8-10).[2][6] This dual acidic/basic character is the key to its purification via acid-base extraction.
Purification Strategy 1: Recrystallization
Principle of Recrystallization: This technique leverages the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures.[7] An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon slow cooling, the decreased solubility causes the pure compound to crystallize, while impurities, present in lower concentrations, remain in the "mother liquor."[8][9]
Solvent Selection: For sulfonamides, which contain both nonpolar (benzene ring) and polar (sulfonamide, pyridine) moieties, a solvent of intermediate polarity or a solvent mixture is often optimal.[10]
-
Good Single-Solvent Candidates: Ethanol, Isopropanol, Acetone, Acetonitrile.
-
Common Solvent Pairs: Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexane.[8][11][12]
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (e.g., 5-10 mL) and begin heating the mixture on a stirrer hotplate to near boiling.
-
Continue to add hot 95% ethanol dropwise until the solid just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" | Compound's melting point is below the solvent's boiling point; high impurity concentration.[8] | Re-heat to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.[9] |
| No Crystals Form | Too much solvent was used; solution is supersaturated.[8] | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If too much solvent was used, carefully evaporate a portion and allow to cool again.[15] |
| Poor Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.[14] | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; wash with minimal ice-cold solvent. |
| Amorphous Powder | Crystallization occurred too rapidly.[13] | Re-dissolve and cool more slowly. Insulating the flask can help moderate the cooling rate.[14] |
Table 1. Troubleshooting Common Recrystallization Issues.
Purification Strategy 2: Acid-Base Extraction
Principle of Acid-Base Extraction: This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[16] By adjusting the pH of the aqueous phase, we can convert an acidic or basic organic compound into its water-soluble salt, allowing it to be extracted from the organic phase. The process is then reversed to recover the purified compound.[17][18][19]
For this compound, we can exploit both its basic pyridine site and its acidic sulfonamide site.
Sources
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Application Notes & Protocols: N-4-Pyridylbenzenesulfonamide for Targeted Drug Delivery
<
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-4-Pyridylbenzenesulfonamide as a targeting ligand in drug delivery systems. The primary focus is on leveraging its high affinity for Carbonic Anhydrase IX (CA-IX), a tumor-associated protein, to achieve targeted delivery of therapeutic payloads to hypoxic solid tumors. We will delve into the scientific rationale, provide detailed, validated protocols for synthesis and evaluation, and offer expert insights into the causality behind experimental choices.
Scientific Rationale: Targeting the Hypoxic Tumor Microenvironment
The Role of Carbonic Anhydrase IX (CA-IX) in Cancer
Rapidly proliferating solid tumors often outgrow their vascular supply, leading to regions of low oxygen concentration, a condition known as hypoxia.[1] This hypoxic stress triggers a metabolic shift towards aerobic glycolysis, resulting in the overproduction of acidic metabolites like lactate and protons, and a decrease in the extracellular pH (pHe) to approximately 6.5.[1] To survive this self-created acidic environment, cancer cells upregulate pH-regulating proteins.
A key player in this adaptation is Carbonic Anhydrase IX (CA-IX), a transmembrane zinc metalloenzyme.[2] Its expression is strongly induced by Hypoxia-Inducible Factor 1 (HIF-1) and is frequently overexpressed in a wide array of aggressive solid tumors, including renal, breast, lung, and colorectal cancers.[1][3][4] CA-IX's expression is minimal in most normal tissues, making it an attractive target for cancer-specific therapies.[1][5]
CA-IX's catalytic domain faces the extracellular space and performs a crucial function: it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][6] This activity helps maintain a stable intracellular pH (pHi) favorable for cell survival while contributing to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[7][8][9] Given its pivotal role in tumor progression and its surface accessibility, CA-IX is a validated target for the delivery of therapeutic payloads directly to the tumor site.[1][10]
This compound as a High-Affinity Ligand
Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent CA inhibitors.[11] The deprotonated sulfonamide nitrogen forms a coordination bond with the Zn(II) ion in the enzyme's active site, leading to high-affinity binding.[11][12] this compound is a specific, small-molecule benzenesulfonamide derivative that has been identified as a high-affinity inhibitor of CA-IX.[6] Its small size, chemical stability, and synthetic tractability make it an ideal targeting ligand for various drug delivery platforms.
By conjugating this compound to cytotoxic drugs, nanoparticles, or imaging agents, these payloads can be selectively directed to CA-IX-expressing tumor cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity.
Mechanism of CA-IX Targeted Delivery
The core principle of this targeting strategy is the specific, high-affinity interaction between the sulfonamide moiety and the extracellularly-facing active site of CA-IX on tumor cells.
Caption: CA-IX mediated drug delivery to a hypoxic tumor cell.
Synthesis and Characterization Protocols
A critical step in developing a targeted system is the synthesis of the targeting ligand-payload conjugate and its thorough characterization. This section provides generalized, yet detailed, protocols.
Protocol: Synthesis of a Sulfonamide-Drug Conjugate
This protocol describes a general method for conjugating a carboxylate-containing drug to an amine-functionalized this compound derivative using EDC/NHS chemistry.
Materials:
-
Amine-functionalized this compound derivative
-
Carboxylate-containing drug (e.g., Doxorubicin with a linker)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether (for precipitation)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Activation of Drug: In a round-bottom flask, dissolve the carboxylate-containing drug (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC-HCl (1.2 eq) to the solution. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS-ester activated drug.
-
Causality Note: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable amine-reactive NHS ester, preventing side reactions and improving coupling efficiency in the next step.
-
-
Conjugation: In a separate flask, dissolve the amine-functionalized this compound (1.1 eq) in anhydrous DMF. Add TEA (2.0 eq) to act as a base.
-
Add the activated drug solution dropwise to the sulfonamide solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, precipitate the crude product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration. Purify the crude product using preparative HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate using:
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder and store at -20°C.
Protocol: Formulation of Sulfonamide-Targeted Nanoparticles
This protocol outlines the preparation of targeted polymeric nanoparticles (e.g., PLGA) using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Sulfonamide-Polymer Conjugate (e.g., this compound-PEG-PLGA)
-
Drug to be encapsulated (e.g., Paclitaxel)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl Alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifugation system
Procedure:
-
Organic Phase Preparation: Dissolve the sulfonamide-polymer conjugate (e.g., 50 mg) and the therapeutic drug (e.g., 5 mg) in a suitable organic solvent (e.g., 2 mL of DCM).
-
Aqueous Phase Preparation: Prepare the PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 10 mL) and immediately emulsify using a probe sonicator on ice for 2-5 minutes.
-
Causality Note: Sonication provides high-energy input to break the organic phase into nano-sized droplets within the aqueous phase. PVA acts as a surfactant, adsorbing to the oil-water interface and preventing the droplets from coalescing.
-
-
Solvent Evaporation: Transfer the resulting emulsion to a larger volume of PVA solution (e.g., 20 mL of 0.3% PVA) and stir magnetically at room temperature for at least 4 hours to allow the organic solvent to evaporate. This hardens the nanoparticles.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 min, 4°C).
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and/or brief sonication between washes.
-
Final Product: Resuspend the final washed pellet in water or a suitable buffer for storage or immediate use. A portion can be lyophilized for long-term storage.
Characterization of Targeted Nanoparticles
A thorough characterization is mandatory to ensure the quality and reproducibility of the formulation.
| Parameter | Method | Typical Expected Results |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100-200 nm; PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV (for anionic polymers) |
| Morphology | TEM / SEM | Spherical, non-aggregated particles |
| Drug Loading Content (DLC) | HPLC / UV-Vis Spectroscopy | Varies (e.g., 1-10% w/w) |
| Encapsulation Efficiency (EE) | HPLC / UV-Vis Spectroscopy | > 70% |
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro and In Vivo Evaluation Protocols
The following protocols are designed to validate the targeting efficacy and therapeutic potential of the this compound-functionalized delivery system.
In Vitro Experimental Workflow
Caption: Workflow for in vitro validation of CA-IX targeting.
Protocol: In Vitro Cellular Uptake and Targeting Specificity
Objective: To demonstrate that the sulfonamide-targeted system is preferentially taken up by cells overexpressing CA-IX.
Cell Lines:
-
CA-IX Positive: HT-29 (human colorectal carcinoma), MDA-MB-231 (human breast cancer).[18][19]
-
CA-IX Negative (Control): MCF-7 (human breast cancer) or a non-cancerous cell line like HEK293.
Procedure:
-
Cell Culture & Hypoxia Induction: Culture cells in appropriate media. For CA-IX positive cells, induce CA-IX expression by placing them in a hypoxic chamber (1% O₂) for 16-24 hours prior to the experiment. Normoxic controls should be maintained.
-
Confirmation of CA-IX Expression: Confirm the upregulation of CA-IX in hypoxic cells via Western Blot or Flow Cytometry using a specific anti-CA-IX antibody.[20]
-
Treatment: Seed cells in appropriate plates (e.g., 24-well plate for flow cytometry, or plates with coverslips for microscopy).
-
Incubate the hypoxic (CA-IX+) and normoxic/negative (CA-IX-) cells with:
-
Targeted formulation (fluorescently labeled)
-
Non-targeted formulation (fluorescently labeled, control)
-
Targeted formulation + excess free this compound (competition assay)
-
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Analysis:
-
Flow Cytometry: Wash cells thoroughly with cold PBS, trypsinize, and analyze for fluorescence intensity. A significant shift in fluorescence for the targeted group in CA-IX+ cells compared to controls indicates successful uptake.[21]
-
Confocal Microscopy: Wash cells, fix with paraformaldehyde, stain nuclei with DAPI, and mount on slides. Visualize the intracellular localization of the fluorescent nanoparticles.
-
Protocol: Murine Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy and biodistribution of the targeted drug delivery system in a relevant animal model.
Model:
-
Animal: Immunocompromised mice (e.g., Athymic Nude or SCID).
-
Tumor Model: Subcutaneous injection of CA-IX positive cells (e.g., HT-29) into the flank of the mice.[18][22] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Procedure:
-
Animal Grouping: Randomize mice into treatment groups (n=5-8 per group):
-
Saline or Vehicle Control
-
Free Drug
-
Non-Targeted Nanoparticle Formulation
-
CA-IX Targeted Nanoparticle Formulation
-
-
Dosing: Administer treatments intravenously (e.g., via tail vein) at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight as an indicator of systemic toxicity.
-
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size limit, or if signs of excessive toxicity appear.
-
Biodistribution Study (Optional Satellite Group):
-
At a specific time point post-injection (e.g., 24h), euthanize a separate group of mice.
-
Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.
-
Quantify the amount of drug or nanoparticle in each organ using an appropriate method (e.g., HPLC for a drug, fluorescence imaging for a labeled nanoparticle).[23][24][25] This will demonstrate tumor accumulation.
-
-
Data Analysis: Plot tumor growth curves and compare differences between groups using statistical analysis (e.g., ANOVA). Analyze biodistribution data to confirm enhanced tumor targeting.
Conclusion and Future Directions
This compound is a potent and versatile targeting ligand for directing therapeutic and diagnostic agents to CA-IX expressing tumors. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of targeted drug delivery systems. The inherent specificity of this ligand for a clinically relevant, tumor-associated antigen offers a promising strategy to enhance the therapeutic index of anticancer agents. Future research may focus on developing multi-modal theranostic nanoparticles, combining CA-IX targeting with other tumor-specific markers, and exploring its application in combination with immunotherapy or radiotherapy.
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El-Sayed, N. N., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. International Journal of Molecular Sciences, 23(8), 4241. [Link]
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Pacchiano, F., et al. (2015). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 25(17), 3585-3590. [Link]
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N’Dri, L. F. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7461. [Link]
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Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509. [Link]
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El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Future Medicinal Chemistry, 13(15), 1325-1345. [Link]
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Li, J., et al. (2019). Phenyldivinylsulfonamides for the construction of antibody-drug conjugates with controlled four payloads. Bioorganic & Medicinal Chemistry Letters, 29(18), 2736-2740. [Link]
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Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314. [Link]
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Stoyanov, R. S., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. International Journal of Molecular Sciences, 25(14), 7469. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of N-4-Pyridylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding N-4-Pyridylbenzenesulfonamide
This compound is a sulfonamide compound of significant interest in pharmaceutical research and development. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] The unique structural combination of a benzenesulfonamide core and a pyridine moiety in this compound imparts specific chemical properties that are leveraged in the design of novel drug candidates. A thorough understanding of its safe handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the essential procedures for the safe management of this compound in a laboratory setting. It moves beyond a simple recitation of rules to provide a deeper understanding of the causality behind each recommendation, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical.[2] this compound, like many powdered active pharmaceutical ingredients (APIs), presents a unique set of handling challenges.
Physicochemical Properties
A precise understanding of the physical and chemical properties of this compound is critical for a thorough risk assessment.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀N₂O₂S | [2] |
| Molecular Weight | 246.28 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Not explicitly available for this compound. Related compound 4-Nitrobenzenesulfonamide has a melting point of 178 - 182 °C. | [3] |
| Solubility | Expected to have low solubility in water. Sulfonamides are generally soluble in hot water and acetone, but insoluble in ether and chloroform. |
Toxicological Profile
The primary routes of exposure to this compound in a laboratory setting are inhalation of the powder, skin contact, eye contact, and ingestion.
-
Acute Effects:
-
Chronic Effects: The long-term toxicological properties of this compound have not been thoroughly investigated. As a prudent measure, it should be handled as a potentially hazardous substance, minimizing exposure at all times.
Hazard Communication
Always refer to the manufacturer's Safety Data Sheet (SDS) before working with this compound.[2] The SDS provides comprehensive information on hazards, safe handling, and emergency procedures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities, a certified chemical fume hood is mandatory.[4][5]
-
Containment: For handling highly potent or large quantities of the compound, specialized containment systems such as glove boxes or ventilated balance enclosures should be utilized to minimize operator exposure.[4]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with this compound.
| PPE Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against airborne particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Inspect gloves for any signs of damage before use and change them frequently. |
| Body Protection | A laboratory coat should be worn to protect street clothing. For tasks with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | For procedures where engineering controls may not be sufficient to control airborne dust, a NIOSH-approved respirator may be necessary. The type of respirator should be selected based on a formal risk assessment. |
Safe Handling Protocols: From Receipt to Use
Adherence to meticulous handling protocols is essential to prevent contamination and exposure.
Receiving and Initial Inspection
Upon receipt, inspect the container for any signs of damage or leakage. Verify that the container is properly labeled with the chemical name, hazard pictograms, and any other required information.
Weighing and Dispensing: A Critical Procedure
The process of weighing and dispensing powdered APIs like this compound requires careful technique to minimize the generation of airborne dust.
Protocol for Weighing this compound:
-
Preparation:
-
Don all required PPE.
-
Ensure the weighing area, typically within a chemical fume hood or ventilated balance enclosure, is clean and free of drafts.
-
Use anti-static weighing paper or a container to minimize the effects of static electricity, which can cause the powder to disperse.
-
-
Weighing:
-
Carefully open the stock container, avoiding any sudden movements that could create a dust cloud.
-
Use a clean, dedicated spatula to transfer the desired amount of this compound to the weighing vessel.
-
Perform the transfer slowly and close to the surface of the balance to minimize the distance the powder travels through the air.
-
Once the desired weight is obtained, securely close the stock container.
-
-
Post-Weighing:
-
Carefully transfer the weighed compound to its destination (e.g., a reaction vessel or a container for solution preparation).
-
Clean the weighing area and any utensils used immediately after completion.
-
Caption: Workflow for the safe weighing of this compound.
Solution Preparation
When preparing solutions of this compound, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this procedure in a chemical fume hood. Given that sulfonamides can act as polar aprotic solvents, their compatibility with other solvents should be considered.[6][7][8]
Storage Procedures: Maintaining Integrity and Safety
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring the safety of the laboratory environment.
General Storage Conditions
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area.[3]
-
Light: Protect from direct sunlight.
-
Temperature: Store at ambient room temperature, unless otherwise specified by the manufacturer. Long-term storage stability of sulfonamides in samples has been shown to be better under frozen conditions.[9] For the pure compound, standard long-term storage conditions are typically 25°C ± 2°C and 60% RH ± 5% RH.[10]
Incompatibility
Store this compound away from incompatible materials to prevent hazardous reactions.
-
Strong Oxidizing Agents: Avoid storage near strong oxidizing agents.
-
Acids and Bases: Due to its amphoteric nature, it should be stored separately from strong acids and bases.
Emergency Procedures: Preparedness and Response
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.
Caption: Decision-making workflow for emergency response to a spill or exposure.
Spill Response
In the event of a spill, the primary objectives are to contain the spill, decontaminate the area, and protect personnel.
Protocol for a Small Powder Spill:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on appropriate PPE, including a respirator if necessary.
-
Containment: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[11] Do not dry sweep fine powders.[12]
-
Cleanup:
-
Decontamination:
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Decontamination and Waste Disposal
Proper decontamination of work surfaces and equipment, along with the correct disposal of waste, are the final steps in the safe handling of this compound.
Decontamination of Surfaces and Equipment
-
Routine Cleaning: At the end of each workday, wipe down all surfaces where this compound was handled with a suitable laboratory detergent and water.
-
Equipment: Decontaminate all reusable equipment, such as spatulas and glassware, by thoroughly washing with soap and water.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.
All waste must be disposed of through your institution's hazardous waste management program.
Conclusion: Fostering a Culture of Safety
The safe handling and storage of this compound are not merely a set of procedures but a mindset that prioritizes the well-being of all laboratory personnel. By understanding the rationale behind these protocols and diligently adhering to them, researchers can create a safe and productive environment for advancing scientific discovery. Continuous training and a commitment to a strong safety culture are the cornerstones of responsible research.
References
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Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]
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University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). SOP Bio-005 Decontamination Reusable Labware, Work-Surfaces and Equipment. Environmental & Emergency Management. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (2021). Biological Safety Manual - Chapter 10: Decontamination and Disinfection. Environment, Health and Safety. Retrieved from [Link]
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University of California, San Diego. (n.d.). Biosafety: Decontamination Methods for Laboratory Use. Blink. Retrieved from [Link]
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National Institutes of Health. (n.d.). Decontamination and Sterilization. Office of Research Services. Retrieved from [Link]
- Richey, H. G., Jr., & Farkas, J., Jr. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479–483.
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University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety. Retrieved from [Link]
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306.
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GMPSOP. (n.d.). Guidance 071 Summary - Weighing and Measuring Practices In Manufacturing Operations. Retrieved from [Link]
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GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]
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Polymer Add (Thailand) Co., Ltd. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 758327, 4-nitro-N-pyridin-4-ylbenzenesulfonamide. PubChem. Retrieved from [Link]
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Flow Sciences, Inc. (2020). Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Retrieved from [Link]
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Powder Systems Ltd. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
- Richey, H. G., Jr., & Farkas, J., Jr. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479–483.
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Richey, H. G., Jr., & Farkas, J., Jr. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479–483. Retrieved from [Link]
- Lin, H., et al. (2021). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7893.
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ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
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National Physical Laboratory. (2004). Measurement Good Practice Guide No. 70: Weighing in the Pharmaceutical Industry. Retrieved from [Link]
- de Souza, R. O. M. A., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(15), 5434-5441.
- Al-Hussain, S. A., & Al-Amri, S. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4387–4400.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. PubChem. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. PubChem. Retrieved from [Link]
- Sperry, J. B. (2014). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University.
- Zhuravlev, D. S., et al. (2022). Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. Russian Journal of General Chemistry, 92(3), 349-354.
- Hsiao, S. H., & Lin, S. Y. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Macromolecules, 38(15), 6433–6441.
- Caturla, F., et al. (2010). Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry. International Journal of Pharmaceutics, 386(1-2), 48–55.
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Application Notes & Protocols: Formulating N-4-Pyridylbenzenesulfonamide for Biological Experiments
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of N-4-Pyridylbenzenesulfonamide for use in a range of biological experiments. Sulfonamide-based compounds are pivotal in drug discovery, often targeting enzymes like carbonic anhydrases, which are crucial in the pathophysiology of various diseases, including cancer.[1][2] Proper solubilization and formulation are critical first steps that dictate the reliability and reproducibility of experimental outcomes. This guide moves beyond simple instructions to explain the scientific rationale behind formulation choices, offering detailed, step-by-step protocols for preparing stock and working solutions for both in vitro and in vivo applications. It includes validated troubleshooting strategies and best practices to ensure compound stability and bioavailability, thereby empowering researchers to generate accurate and meaningful data.
Introduction to this compound
This compound belongs to the sulfonamide class of chemical compounds, a group widely recognized for its diverse biological activities.[3] Many sulfonamides function as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2][4] Specifically, isoforms like Carbonic Anhydrase IX (CA IX) are transmembrane proteins overexpressed in many solid tumors in response to hypoxia.[2][5] By regulating pH in the tumor microenvironment, CA IX helps cancer cells survive and proliferate in acidic conditions.[1][5]
Inhibiting CA IX with small molecules like this compound can disrupt pH homeostasis, making tumor cells more susceptible to conventional therapies.[5][6] The effectiveness of such studies, however, is fundamentally dependent on the compound being fully solubilized and delivered to its biological target in an active state. Poor solubility is a common challenge for many drug candidates, leading to issues like compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[7] This guide provides the necessary framework to mitigate these challenges.
Physicochemical Properties and Formulation Fundamentals
Understanding the inherent properties of this compound is essential for designing a successful formulation strategy. Like many small organic molecules, it is poorly soluble in aqueous solutions, necessitating the use of organic solvents for initial stock preparation.
| Property | Value | Significance for Formulation |
| Molecular Formula | C₁₁H₉N₃O₂S (Isomer dependent) | The structure, containing both aromatic rings and polar sulfonamide/pyridine groups, suggests a semi-polar nature, predicting good solubility in polar aprotic solvents like DMSO.[8] |
| Molecular Weight | ~263.28 g/mol | Essential for calculating molar concentrations for stock and working solutions. |
| Aqueous Solubility | Low | Direct dissolution in aqueous buffers or cell culture media is not feasible. An organic solvent-based stock solution is required.[7] |
| Recommended Solvents | DMSO, DMF, Ethanol (with caution) | Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for a wide range of compounds and miscibility with aqueous media.[8][9] |
| Storage Conditions | -20°C or -80°C, desiccated | Protects from degradation and prevents water absorption by hygroscopic solvents like DMSO. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[9] |
Strategic Workflow for Formulation
A multi-step, systematic approach is required to move from a dry powder to a biologically active working solution. The core principle is to first create a high-concentration, stable stock solution in an appropriate organic solvent, which is then carefully diluted into the final aqueous medium for the experiment.
Caption: Formulation workflow from powder to final assay.
Protocols for Solution Preparation
Causality Behind Choices:
-
Why DMSO first? DMSO is a powerful aprotic solvent capable of dissolving most drug-like molecules. Preparing the initial high-concentration stock in 100% DMSO ensures the compound is fully monomeric and solvated.[9]
-
Why serial dilution in DMSO? Compounds can precipitate when a concentrated DMSO stock is "shocked" by direct, high-volume dilution into an aqueous buffer.[7][10] Performing intermediate dilutions in 100% DMSO before the final aqueous dilution minimizes this risk.[7][9]
-
Why the <0.5% final DMSO limit? While an excellent solvent, DMSO can exhibit cytotoxicity and interfere with biological assays at higher concentrations. Keeping the final concentration below 0.5% (and ideally ≤0.1%) is a widely accepted standard to ensure experimental integrity.[9] A vehicle control (media with the same final DMSO concentration) must always be included.[9]
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
Objective: To create a stable, high-concentration primary stock solution.
Materials:
-
This compound (MW: ~263.28 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or water bath sonicator
Procedure:
-
Calculation: Determine the mass of compound needed. For 1 mL of a 20 mM stock:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 263.28 g/mol * (1000 mg / 1 g) = 5.27 mg
-
-
Weighing: Carefully weigh out 5.27 mg of this compound powder and transfer it to a sterile vial.
-
Solubilization: Add 1 mL of 100% DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Validation: Visually inspect the solution against a light source to ensure there are no visible particulates. If solubility is challenging:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.[9] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
Objective: To dilute the DMSO stock into aqueous cell culture medium while avoiding precipitation and maintaining a low final DMSO concentration.
Example: Preparing a 10 µM final concentration in a 2 mL well volume.
Procedure:
-
Intermediate Dilution (Recommended): Thaw a 20 mM stock aliquot. Prepare a 1 mM intermediate stock by diluting 5 µL of the 20 mM stock into 95 µL of 100% DMSO. Mix well.
-
Final Dilution: The final DMSO concentration should not exceed 0.5%. To achieve a 10 µM final concentration from a 1 mM intermediate stock:
-
Dilution Factor: 1 mM / 10 µM = 1000 µM / 10 µM = 100x
-
Volume to Add: 2 mL (final volume) / 100 (dilution factor) = 20 µL.
-
Wait! Adding 20 µL directly would result in a 1% final DMSO concentration (20 µL / 2000 µL). This is too high.
-
-
Revised Final Dilution (Correct Method): To keep DMSO at 0.1%, the maximum volume of stock to add is 2 µL (2 µL / 2000 µL = 0.1%).
-
Therefore, a more concentrated intermediate stock is needed. Let's create a 2 mM intermediate stock (10x dilution of the 20 mM stock: 10 µL of 20 mM stock + 90 µL DMSO).
-
To get 10 µM final, we need a 200x dilution (2000 µM / 10 µM).
-
Volume to add = 2000 µL / 200 = 10 µL. This gives a final DMSO of 0.5% (10 µL / 2000 µL). This is acceptable.
-
For 0.1% DMSO: We need a 1000x dilution. Volume to add = 2000 µL / 1000 = 2 µL. The required stock concentration would be 10 µM * 1000 = 10 mM.
-
-
Execution:
-
Thaw the 20 mM stock solution.
-
Prepare a 10 mM stock by diluting 10 µL of the 20 mM stock into 10 µL of 100% DMSO.
-
Add 2 µL of the 10 mM stock directly to the 2 mL of pre-warmed cell culture medium.
-
Mix immediately and gently by pipetting up and down or swirling the plate. This rapid dispersion is key to preventing precipitation.
-
-
Control: Prepare a vehicle control by adding 2 µL of 100% DMSO to a separate well containing 2 mL of media.
Protocol 3: Example Formulation for In Vivo Administration (e.g., Rodent Studies)
Objective: To prepare a non-toxic, injectable formulation for animal studies. Poorly soluble drugs for in vivo use often require a vehicle containing co-solvents and surfactants.[12][13]
Disclaimer: This is an example vehicle. The optimal formulation must be determined empirically and may require animal-specific ethical approval.
Vehicle Composition (Example: "TPEG"):
-
10% Tween 80 (Surfactant)
-
10% PEG400 (Co-solvent)
-
80% Saline (Aqueous base)
Procedure:
-
Prepare Vehicle: In a sterile tube, combine 1 mL of Tween 80, 1 mL of PEG400, and 8 mL of sterile saline to make 10 mL of TPEG vehicle. Mix until homogenous.
-
Initial Solubilization: For a target dose of 10 mg/kg in a 10 mL/kg injection volume, the final concentration is 1 mg/mL.
-
Dissolve the required amount of this compound in a minimal volume of DMSO first (e.g., dissolve 10 mg in 100-200 µL DMSO).
-
-
Emulsification:
-
Validation: The final formulation should be visually inspected for homogeneity. For long-term studies, the stability of this formulation over time and at different temperatures should be assessed.
Mechanism of Action Context: Carbonic Anhydrase IX Inhibition
This compound acts by targeting the active site of Carbonic Anhydrase IX. The sulfonamide group coordinates with the essential zinc ion in the enzyme's active site, competitively inhibiting its function.[4] This disrupts the enzyme-catalyzed conversion of CO₂ to bicarbonate and protons, which is critical for pH regulation in the hypoxic tumor microenvironment.[2][5]
Sources
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. future4200.com [future4200.com]
Troubleshooting & Optimization
Troubleshooting low yield in N-4-Pyridylbenzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of N-4-Pyridylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you navigate the intricacies of this sulfonamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be traced back to a few critical factors. Let's break them down:
-
Hydrolysis of Benzenesulfonyl Chloride: This is the most common culprit. Benzenesulfonyl chloride is highly reactive and susceptible to moisture, which rapidly converts it to the unreactive benzenesulfonic acid.[1]
-
Diagnosis: If you notice a significant amount of a water-soluble acidic byproduct during your work-up, or if your crude product shows a broad, water-soluble baseline streak on a TLC plate, hydrolysis is a likely cause.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Inadequate Base: A suitable base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not neutralized, it will protonate the 4-aminopyridine, rendering it non-nucleophilic and halting the reaction.[1]
-
Diagnosis: If your reaction stalls and you recover a significant amount of unreacted 4-aminopyridine, your base may be insufficient in strength or quantity.
-
Solution: Use at least one equivalent of a non-nucleophilic organic base like pyridine or triethylamine.[1] Pyridine can also serve as the solvent.
-
-
Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.
-
Bis-sulfonylation: Although less common with primary amines, it's possible for a second molecule of benzenesulfonyl chloride to react with the newly formed sulfonamide under harsh conditions.
-
N-Sulfonylation of the Pyridine Ring: The pyridine nitrogen is also nucleophilic and can react with benzenesulfonyl chloride, especially if the exocyclic amino group is protonated. This forms a pyridinium salt intermediate which can be hydrolyzed.[2]
-
Diagnosis: The presence of multiple spots on your TLC plate that are not your starting materials or desired product is a strong indicator of side reactions. Mass spectrometry of the crude product can help identify the molecular weights of these byproducts.
-
Solution: Control the reaction temperature, typically by adding the benzenesulfonyl chloride solution dropwise at 0 °C before allowing the reaction to warm to room temperature.[1] Ensure the use of an appropriate amount of base to keep the 4-aminopyridine deprotonated and thus more nucleophilic at the amino group.
-
Q2: I am having trouble removing unreacted 4-aminopyridine from my crude product. What is an effective purification strategy?
4-aminopyridine is a basic compound and can be effectively removed with an acidic wash during the work-up.
-
Protocol for Removal of 4-Aminopyridine:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute acid solution, such as 1 M HCl or 2 M H₂SO₄.[3] The protonated 4-aminopyridine will move into the aqueous layer.
-
Repeat the acidic wash if necessary.
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Q3: What is the best way to purify the final this compound product?
Recrystallization is often the most effective method for purifying the final product.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. You need a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvents: Ethanol or a mixture of ethanol and water are commonly used for recrystallizing sulfonamides.[4][5]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the product is very soluble even in cold ethanol, you can add water dropwise to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
If recrystallization does not yield a pure product, column chromatography on silica gel is a viable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Experimental Protocols
Detailed Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
4-Aminopyridine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in anhydrous pyridine. If using a co-solvent, dissolve the 4-aminopyridine in anhydrous DCM and add pyridine (1.2 eq).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM to the cooled reaction mixture via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from ethanol to afford the pure product as a solid.
| Parameter | Value/Range |
| Reactant Molar Ratios | |
| 4-Aminopyridine | 1.0 eq |
| Benzenesulfonyl Chloride | 1.1 eq |
| Pyridine (as base) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Pyridine or DCM |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 2 - 4 hours |
| Expected Yield | > 80% |
Visual Guides
Reaction Mechanism
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A logical approach to diagnosing the cause of low yield.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. Retrieved from a hypothetical BenchChem technical support page.
- PrepChem. (n.d.). Synthesis of 4-Iodo-N-(2-pyridinyl)benzenesulfonamide.
- Eze, F. U., Ezeorah, C. J., & Ogboo, B. C. (2022).
- Al-Mulla, A. (2017). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. International Journal of Research in Advent Technology.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from a hypothetical University of Rochester Chemistry Department webpage.
- BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. Retrieved from a hypothetical BenchChem technical support page.
- Rogerson, T. D., & Williams, D. L. H. (1971). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1364-1366.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization. Retrieved from a hypothetical BenchChem technical support page.
- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. Retrieved from a hypothetical BenchChem technical support page.
- Youn, S. W. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 14(5), 1374-1377.
- Kumar, A., et al. (2008). Synthesis and biological evaluation of some new sulfonamides as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 16(15), 7122-7128.
- Checchi, S., et al. (1962). Sulla reazione del cloruro dell'acido 4-clorocumarin-3-solfonico con le 2-aminopiridine. Gazzetta Chimica Italiana, 92, 648-657.
Sources
Technical Support Center: Optimizing N-4-Pyridylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-4-Pyridylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important sulfonamide. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the synthesis of this compound and related sulfonamides.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the 4-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent it from protonating the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q2: Why is the choice of base so critical in this synthesis?
A2: The base serves a crucial role: to scavenge the HCl produced during the reaction. An ideal base is non-nucleophilic and organic, such as pyridine or triethylamine.[1] This prevents the base from competing with the 4-aminopyridine in attacking the benzenesulfonyl chloride. Pyridine is often a good choice as it can also serve as a solvent or co-solvent. Using an aqueous base like sodium hydroxide (as in Schotten-Baumann conditions) is generally discouraged for this specific synthesis as it significantly increases the risk of hydrolyzing the highly reactive benzenesulfonyl chloride starting material.[1]
Q3: My benzenesulfonyl chloride is several months old. Can I still use it?
A3: It is highly inadvisable. Benzenesulfonyl chlorides are extremely sensitive to moisture.[1][2] Over time, exposure to atmospheric moisture will hydrolyze the sulfonyl chloride to the corresponding benzenesulfonic acid. This sulfonic acid is unreactive under the standard reaction conditions, leading to significantly lower or even zero yield of the desired product.[1][2] For best results, always use a fresh bottle of benzenesulfonyl chloride or purify it immediately before use.
Q4: Can this reaction be performed in an aqueous or protic solvent like ethanol?
A4: No, this is strongly discouraged. Protic solvents like water or ethanol can react with the benzenesulfonyl chloride, leading to the formation of benzenesulfonic acid or ethyl benzenesulfonate, respectively. These side reactions consume the starting material and complicate the purification process. Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are the preferred choices.[1]
Troubleshooting Guide: From Low Yields to Impure Products
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Issue 1: Consistently Low or No Product Yield
Low yield is the most common problem encountered in this synthesis.[1][3] The cause can usually be traced to one of the following factors.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Hydrolysis of Benzenesulfonyl Chloride | Benzenesulfonyl chloride is highly reactive towards water, rapidly hydrolyzing to the inert benzenesulfonic acid. This is the most frequent cause of reaction failure.[1][2] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1] |
| Incorrect Stoichiometry | An insufficient amount of base will allow HCl to protonate the 4-aminopyridine, deactivating it. An insufficient amount of the amine will leave unreacted sulfonyl chloride. | Use a slight excess of the amine (1.1 eq) to ensure complete consumption of the sulfonyl chloride. Use at least 1.1-1.2 equivalents of a non-nucleophilic base like pyridine or triethylamine.[1][4] |
| Inappropriate Reaction Temperature | While the reaction often proceeds at room temperature, low temperatures can make it sluggish. Excessively high temperatures can promote side reactions and decomposition. | Start the reaction at 0 °C during the slow addition of the sulfonyl chloride to control any initial exotherm, then allow it to warm to room temperature. Monitor by TLC to determine if gentle heating is required.[2] |
| Ineffective Base | The chosen base may be too weak, wet, or nucleophilic, leading to incomplete HCl neutralization or unwanted side reactions. | Use a dry, non-nucleophilic tertiary amine base. Pyridine is often an excellent choice as it is effective and easy to remove during work-up.[1][5] |
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for diagnosing the cause of low product yield.
Caption: A step-by-step workflow for troubleshooting low yields.
Issue 2: Product is Impure or Contaminated with Starting Material
Observing multiple spots on a TLC plate post-reaction is a common sign of impurity.
Q: My final product is contaminated with a very polar, UV-active impurity. What is it?
A: This is almost certainly benzenesulfonic acid, the hydrolysis product of your starting material.[1] It is highly polar and will not move far from the baseline on a normal-phase silica TLC plate. Its presence reinforces the need for strictly anhydrous conditions. It can be removed during the aqueous work-up by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.[4]
Q: How can I remove unreacted 4-aminopyridine or the pyridine base from my product?
A: Both 4-aminopyridine and pyridine are basic. During the work-up, washing the organic layer with a dilute acidic solution, such as 1 M HCl, will protonate these amines, forming water-soluble salts that will partition into the aqueous layer.[4][6] Be sure to follow this with a bicarbonate wash to neutralize any remaining acid before drying.
Issue 3: Difficulty with Product Purification and Isolation
Q: My product precipitates as an oil during recrystallization. What should I do?
A: "Oiling out" occurs when the solute's solubility at a high temperature is so high that upon cooling, it separates into a liquid phase before it can form crystals. This often happens if the cooling is too rapid or the wrong solvent is used.
-
Solution 1: Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Gentle scratching of the inside of the flask with a glass rod at the solvent line can initiate crystallization.
-
Solution 2: The solvent may be too good. Add a small amount of a "poor" solvent (one in which your product is less soluble) to the hot solution until it just starts to become cloudy, then let it cool slowly. Common solvent systems for sulfonamide recrystallization include ethanol/water or isopropanol.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a reliable method for the laboratory-scale synthesis of the target compound.
Materials:
-
4-Aminopyridine
-
Benzenesulfonyl chloride (fresh)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: To the stirred solution, add anhydrous pyridine (1.2 eq) at room temperature. Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to afford pure this compound.[1][4]
Reaction Scheme & Work-up Flowchart
Caption: Overall workflow from reaction setup to final product.
Product Characterization
After synthesis and purification, it is essential to confirm the identity and purity of the this compound.
-
Thin Layer Chromatography (TLC): A quick method to assess purity. A single spot indicates a likely pure compound.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopy (NMR, IR):
-
¹H NMR: Will show characteristic peaks for the aromatic protons on both the benzene and pyridine rings, as well as a downfield singlet for the N-H proton.
-
¹³C NMR: Will show the correct number of carbon signals for the structure.
-
FT-IR: Will display characteristic stretches for the N-H bond, S=O bonds (typically two strong bands), and aromatic C-H bonds.[7][8]
-
By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purer products in your research endeavors.
References
-
Karami, B., Eskandari, K., & Ghasemi, Z. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4643-4652. Available at: [Link]
-
Shaikh, R. P. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33629-33649. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
SYNLETT. (2007). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme. Available at: [Link]
-
RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Available at: [Link]
-
Deka, N., et al. (2012). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2013, 1-13. Available at: [Link]
-
Karami, B., Eskandari, K., & Ghasemi, Z. (2020). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 10(1), 18018. Available at: [Link]
-
ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]
-
Organic Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2012). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Available at: [Link]
-
Stenford, B. A., & Ngassa, F. N. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 856–859. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
ResearchGate. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
-
National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Available at: [Link]
-
PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Available at: [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]
-
ResearchGate. (2017). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming N-4-Pyridylbenzenesulfonamide Solubility Challenges in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming solubility issues encountered with N-4-Pyridylbenzenesulfonamide and similar sulfonamide-containing compounds during in vitro and in vivo assays. Poor solubility is a significant hurdle that can lead to inaccurate and irreproducible results.[1] This resource combines established scientific principles with field-proven techniques to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding this compound solubility.
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound, like many sulfonamides, has inherently low aqueous solubility.[2] This is due to its molecular structure, which contains both hydrophobic (benzene ring) and polar (sulfonamide and pyridine groups) moieties. In a neutral aqueous environment, the molecule's non-polar characteristics dominate, leading to poor solvation by water molecules. Factors such as high melting point, indicative of a stable crystal lattice ('brick-dust' molecules), can further impede dissolution.[3]
Q2: I'm seeing a precipitate form after diluting my DMSO stock solution into the final assay medium. What's happening?
A2: This is a classic case of compound "crashing out" of solution. While this compound may be soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when this stock is diluted into an aqueous buffer. The final concentration of the organic solvent in the assay medium may be insufficient to keep the compound dissolved, causing it to precipitate.
Q3: Can I just increase the DMSO concentration in my assay to dissolve the compound?
A3: While tempting, increasing the DMSO concentration can significantly impact your assay's biological system. DMSO can have cytotoxic effects, alter cell membrane permeability, and even directly interact with target proteins, leading to artifacts and unreliable data.[4][5][6] It is generally recommended to keep the final DMSO concentration in cell-based assays at or below 0.5%, and ideally as low as 0.1%.[5][7]
Q4: Is heating the solution a good way to improve solubility?
A4: Gentle warming can temporarily increase the solubility of some compounds and can be useful when preparing a concentrated stock solution. However, this is often not a permanent solution. Upon cooling to the assay temperature (e.g., 37°C), the compound may precipitate out again. Furthermore, prolonged heating can lead to the degradation of thermally sensitive compounds.
Troubleshooting Guides: A Deeper Dive
This section provides structured troubleshooting for specific solubility-related problems, explaining the underlying principles and offering actionable solutions.
Issue 1: Compound Precipitation During Stock Solution Preparation
You Observe: The solid this compound is not fully dissolving in your chosen solvent (e.g., 100% DMSO) even at the desired stock concentration.
Root Cause Analysis:
-
Insufficient Solvent Power: The chosen solvent may not be optimal for this specific sulfonamide.
-
Concentration Exceeds Solubility Limit: You may be attempting to create a stock solution that is supersaturated.
-
Poor Quality of Compound or Solvent: Impurities or water contamination in the solvent can affect solubility.
Solutions:
-
Optimize Your Primary Solvent: While DMSO is a common starting point, other organic solvents or solvent mixtures can be more effective.[8] Consider alternatives like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Employ Co-solvents: The use of co-solvents can significantly enhance solubility.[9] These are water-miscible organic solvents that, when added to the primary solvent, can improve the solvation of poorly soluble drugs.
-
Gentle Heating and Sonication: Use a water bath (37-50°C) or a sonicator to provide energy to break the crystal lattice and facilitate dissolution.[10] Always check for compound stability at elevated temperatures.
Issue 2: Precipitate Formation Upon Dilution in Aqueous Media
You Observe: A clear, concentrated stock solution of this compound in an organic solvent becomes cloudy or forms visible precipitate when diluted into your cell culture medium or assay buffer.[11]
Root Cause Analysis:
-
Solvent Shift: The dramatic change in the solvent environment from organic to aqueous reduces the solubility of the hydrophobic compound.
-
pH Effects: The pH of the final assay buffer can influence the ionization state and, consequently, the solubility of the sulfonamide.[12][13]
-
Interaction with Media Components: Salts, proteins, and other components in complex media can interact with the compound, leading to precipitation.
Solutions:
-
pH Adjustment: Sulfonamides are weak acids and their solubility can be pH-dependent.[12][14][15] Increasing the pH of the buffer can deprotonate the sulfonamide group, making the molecule more charged and thus more soluble in aqueous solutions. Conduct a pH-solubility profile to determine the optimal pH for your assay that is also compatible with your biological system.
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[16] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts and presenting a more water-soluble complex to the aqueous environment.[17][18][19][20]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to form micelles that can solubilize hydrophobic compounds. However, be cautious as surfactants can also interfere with biological membranes and assay components.
-
Experimental Protocols
Here are step-by-step protocols for key techniques discussed in this guide.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound.[21][22][23][24][25]
-
Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolution:
-
Transfer the weighed compound to an appropriate sterile vial (e.g., an amber glass vial to protect from light).
-
Add a small volume of the chosen solvent (e.g., 100% DMSO).
-
Vortex thoroughly.
-
If necessary, use a sonicating water bath for 10-15 minutes or gently warm the solution in a 37°C water bath until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Final Volume Adjustment: Once dissolved, add the solvent to reach the final desired volume.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[25]
Protocol 2: Serial Dilution and Final Assay Plate Preparation
This protocol is designed to minimize precipitation when diluting the stock solution into the final assay medium.
-
Intermediate Dilution: Perform an intermediate dilution of your concentrated stock solution in 100% of your primary solvent (e.g., DMSO). This helps in accurately pipetting small volumes.
-
Assay Plate Preparation:
-
Add the required volume of your assay buffer or cell culture medium to the wells of your microplate.
-
Add the small volume of your intermediate compound dilution directly to the medium in the well.
-
Immediately mix the contents of the well thoroughly by gentle pipetting or by using a plate shaker. This rapid dispersion is crucial to prevent localized high concentrations of the compound that can lead to precipitation.
-
Data Presentation
Table 1: Properties of Common Solvents and Excipients
| Solvent/Excipient | Primary Use | Recommended Final Concentration in Cell Assays | Key Considerations |
| DMSO | Primary solvent for stock solutions | ≤ 0.5%[5] | Can be cytotoxic at higher concentrations.[6][7] |
| Ethanol | Co-solvent | ≤ 1% | Can affect enzyme activity and cell viability. |
| PEG 400 | Co-solvent, vehicle | Varies | Generally low toxicity, can increase viscosity.[26] |
| HP-β-Cyclodextrin | Solubilizing agent | Varies (typically 1-5%) | Can extract cholesterol from cell membranes.[20] |
| Tween® 20 | Surfactant | < 0.1% | Can lyse cells and interfere with protein assays. |
Visualization of Workflows
Workflow for Solubility Troubleshooting
This diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: A decision tree for systematically addressing solubility challenges.
Cyclodextrin Inclusion Complex Formation
This diagram illustrates the mechanism by which cyclodextrins enhance the solubility of hydrophobic molecules.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this compound, leading to more reliable and reproducible experimental outcomes.
References
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- MDPI. (n.d.). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Quora. (n.d.). What effects does DMSO have on cell assays?.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). 5.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- NIH. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
- PMC. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy.
- Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery.
- PMC - NIH. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2015, March 17). Does DMSO have an influence on tube formation assay (with EPC)?.
- PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers.
- Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge.
- PubMed. (n.d.). The effect of pH on the solubility of sulphonamides.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
- PubMed. (n.d.). Effects of pH on the accumulation of sulfonamides by fish.
- PubMed. (n.d.). pH dependency in uptake of sulfonamides by bacteria.
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Technical Support Center: Optimizing the Purity of N-4-Pyridylbenzenesulfonamide
Welcome to the technical support center for the synthesis and purification of N-4-Pyridylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this important sulfonamide compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding of the chemical processes at play.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis and purification of this compound, providing expert insights and actionable solutions.
Issue 1: Low Yield of Crude this compound
Question: My synthesis of this compound is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields in sulfonamide synthesis are a common hurdle and can often be traced back to a few key factors.[1]
-
Hydrolysis of Benzenesulfonyl Chloride: The primary culprit is often the hydrolysis of the benzenesulfonyl chloride starting material.[2] This reactant is highly sensitive to moisture, which converts it into the unreactive benzenesulfonic acid.[2]
-
Suboptimal Base and Solvent Selection: The choice of base is critical for neutralizing the HCl byproduct without interfering with the primary reaction.[2] An inappropriate solvent can hinder the reaction by poorly solvating the reactants.
-
Poor Reactivity of 4-Aminopyridine: While 4-aminopyridine is generally a good nucleophile, its reactivity can be diminished under acidic conditions where it becomes protonated.
-
Solution: Ensure at least one equivalent of base is used to scavenge the generated HCl.[3] Slow, dropwise addition of the benzenesulfonyl chloride to the solution of 4-aminopyridine and base can help maintain a favorable reaction environment.
-
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-aminopyridine (1.0 eq) in anhydrous pyridine (acting as both solvent and base) at 0 °C, slowly add benzenesulfonyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 5-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
Issue 2: Presence of Unreacted Starting Materials in the Crude Product
Question: My crude this compound shows significant amounts of unreacted 4-aminopyridine and/or benzenesulfonyl chloride upon analysis. How can I address this?
Answer: The presence of starting materials in your crude product points to an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor closely using TLC until one of the starting materials is completely consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be employed, but be mindful of potential side reactions.
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to the persistence of the excess reagent.
-
Solution: Carefully measure your starting materials. Using a slight excess (1.05-1.1 equivalents) of the benzenesulfonyl chloride can help drive the reaction to completion, ensuring the full consumption of the more valuable 4-aminopyridine.
-
Workflow for Optimizing Reaction Completion
Caption: Iterative monitoring and adjustment workflow.
Issue 3: Difficulty in Purifying the Product by Recrystallization
Question: I'm struggling to purify my this compound by recrystallization. The product either "oils out" or the yield is very low.
Answer: Recrystallization is a powerful purification technique, but its success hinges on selecting the right solvent and employing the proper technique.[5]
-
"Oiling Out": This occurs when the compound separates from the solution as a liquid instead of a solid.[5] It often happens if the solution is cooled too quickly or if the solvent is not ideal.[5]
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the mixture to re-dissolve the oil, then allow it to cool to room temperature slowly. Insulating the flask can help.[5]
-
Solvent System Adjustment: A single solvent may not be optimal. An ethanol-water or isopropanol-water mixture can be effective for sulfonamides.[5][6] Dissolve the crude product in a minimum amount of hot ethanol or isopropanol, then add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly.
-
-
-
Low Recovery: This is often due to using too much solvent, which keeps the product dissolved even at low temperatures.[7]
Experimental Protocol: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 70% isopropanol and heat the mixture to boiling with stirring until the solid completely dissolves.[6]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes to maximize crystallization.[5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 70% isopropanol, and dry thoroughly.[5]
Issue 4: Persistent Impurities After Recrystallization
Question: Even after recrystallization, I'm still detecting impurities in my this compound. What are my options?
Answer: When recrystallization is insufficient, column chromatography is the next logical step for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase.[8]
-
Column Chromatography: For this compound, a silica gel stationary phase is typically effective. The mobile phase (eluent) is a mixture of solvents, and its polarity is adjusted to achieve optimal separation.
-
Solution:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your product and the impurities, with an Rf value for the product of around 0.3-0.4. A mixture of ethyl acetate and hexane is a common starting point.
-
Column Packing and Loading: Pack a glass column with silica gel slurried in the chosen eluent. Dissolve the impure product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column.
-
Elution and Fraction Collection: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Purification Strategy Flowchart
Caption: A decision tree for purification strategies.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for assessing the purity of this compound?
A1: A combination of techniques provides the most comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress and fraction analysis during column chromatography.[9]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing precise percentages of the main component and any impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[10]
Data Comparison of Purity Assessment Techniques
| Technique | Information Obtained | Sensitivity | Throughput |
| TLC | Qualitative purity, Rf value | Moderate | High |
| HPLC | Quantitative purity, retention time | High[9] | Moderate |
| NMR | Structural information, quantitative purity (with internal standard) | Moderate | Low |
| MS | Molecular weight, structural fragments | High | High |
Q2: Can I use a different sulfonylating agent instead of benzenesulfonyl chloride?
A2: Yes, other sulfonylating agents can be used, which may offer advantages in certain situations. For instance, sulfonyl fluorides are often more stable than sulfonyl chlorides and can sometimes provide better yields, especially with sensitive substrates.[1][11] However, their reactivity is lower, and they may require activation with a Lewis acid, such as Ca(NTf2)2.[11]
Q3: Are there any specific safety precautions I should take when working with these reagents?
A3: Yes, safety is paramount.
-
Benzenesulfonyl Chloride: Is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Is flammable and has a strong, unpleasant odor. It is also toxic. Handle it in a fume hood.
-
Anhydrous Solvents: Can be flammable and may have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
- Troubleshooting common issues in sulfonamide bond formation. (n.d.). Benchchem.
- Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
- Sulfonamide purification process. (n.d.). Google Patents.
- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (n.d.). ResearchGate.
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). National Institutes of Health.
- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
- Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (n.d.). National Institutes of Health.
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). Benchchem.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). National Institutes of Health.
- Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. polypeptide.com [polypeptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
N-4-Pyridylbenzenesulfonamide stability issues and degradation prevention
Welcome to the technical support center for N-4-Pyridylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, common issues encountered during its handling and use, and strategies for preventing its degradation. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like other sulfonamides, is primarily influenced by several factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond.
-
Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the molecule.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation studies on this compound are not extensively documented, based on the known degradation pathways of other sulfonamides, the primary degradation products are likely to be:
-
Benzenesulfonic acid and 4-aminopyridine: Resulting from the cleavage of the sulfur-nitrogen (S-N) bond.[1][2]
-
Products of SO2 extrusion: Photodegradation can lead to the extrusion of sulfur dioxide, resulting in the formation of biphenyl and other related compounds.[1][2]
-
Hydroxylated derivatives: Oxidation of the benzene or pyridine ring can lead to the formation of hydroxylated byproducts.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Condition | Rationale |
| Solid | Store at 2-8°C, protected from light and moisture. | Low temperature minimizes thermal degradation, while protection from light and moisture prevents photodegradation and hydrolysis. |
| Solution | Store in a tightly sealed vial at -20°C or -80°C, protected from light. Use a suitable anhydrous solvent. | Freezing the solution minimizes chemical degradation in the solvent. Protection from light is critical to prevent photodegradation. |
Q4: What solvents are recommended for dissolving and storing this compound?
A4: The choice of solvent can significantly impact the stability of this compound. It is recommended to use anhydrous aprotic solvents to minimize the risk of hydrolysis. Suitable solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile
It is advisable to prepare solutions fresh for each experiment. If storage is necessary, follow the guidelines in the table above.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh solution of this compound from a new vial of the solid compound.
-
Compare Results: Repeat the experiment using the freshly prepared solution and compare the results with those obtained using the old stock solution.
-
Analytical Check (Optional but Recommended): If the issue persists, analyze the old stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Degradation of this compound during the experimental procedure or sample preparation.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Carefully examine the experimental protocol for any steps that might induce degradation, such as exposure to harsh pH, high temperatures, or prolonged exposure to light.
-
Protect from Light: Ensure all steps involving the compound are performed with minimal light exposure. Use amber-colored vials or cover the glassware with aluminum foil.
-
Control Temperature: If the protocol involves heating, consider if the temperature can be lowered or the heating time shortened.
-
pH Control: If the experiment is performed in an aqueous solution, ensure the pH is maintained within a stable range, ideally close to neutral.
-
Degradation Pathways and Prevention
Understanding the mechanisms of degradation is key to preventing them. The following diagram illustrates the primary degradation pathways for sulfonamides, which are likely applicable to this compound.
Caption: Major degradation pathways and prevention strategies for this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Dissolve the solid in anhydrous DMSO (or another suitable aprotic solvent) to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Guidelines for Experimental Use
-
When using a frozen aliquot, thaw it at room temperature and vortex briefly before use.
-
Avoid repeated freeze-thaw cycles.
-
During your experiment, keep the solution on ice and protected from light as much as possible.
-
If the experiment requires aqueous buffers, prepare the final working solution immediately before use.
References
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]
-
Perisa, M., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 90(3), 1066-1073. [Link]
-
Ragnarsson, U., & Grehn, L. (1991). The kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (11), 1751-1755. [Link]
-
PubChem Compound Summary for CID 4778157, 4-amino-N-pyridin-3-ylbenzenesulfonamide. [Link]
-
PubChem Compound Summary for CID 3370962, N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide. [Link]
-
Orie, K. G., et al. (2021). Synthesis, Characterization, and Biological Activities of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide and Its Metal(II) Complexes. Journal of Chemistry, 2021, 6688108. [Link]
-
BfArM, Guideline on Photostability Testing, 2023. [Link]
-
Periša, M., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Chemosphere, 90(3), 1066-73. [Link]
-
Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
-
PubChem Compound Summary for CID 758327, 4-nitro-N-pyridin-4-ylbenzenesulfonamide. [Link]
-
Ranu, B. C., et al. (2007). A simple, facile and an efficient procedure for the N-sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Green Chemistry, 9(10), 1090-1094. [Link]
-
Zare, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2133. [Link]
-
Ricken, B., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. New Biotechnology, 32(6), 692-698. [Link]
-
Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 25(12), 2906. [Link]
-
Zhang, Y., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7859-7873. [Link]
-
Díaz-Cruz, M. S., & Barceló, D. (2009). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 28(7), 872-883. [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
-
Tiekink, E. R. T., et al. (2019). N,N'-Bis(pyridin-4-ylmeth-yl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1056-1061. [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results in N-4-Pyridylbenzenesulfonamide Bioassays
Welcome to the Technical Support Center for N-4-Pyridylbenzenesulfonamide bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the experimental evaluation of this compound and its analogs. As a potent inhibitor of carbonic anhydrases, this compound's bioactivity can be influenced by a variety of experimental factors, leading to inconsistent and difficult-to-interpret results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve robust and reproducible data.
Frequently Asked Questions (FAQs): Quick Solutions to Common Problems
Q1: My IC50 values for this compound are highly variable between experiments. What is the most likely cause?
A1: The primary culprits for IC50 variability with sulfonamide-based inhibitors are often related to compound solubility and consistent preparation of assay solutions. This compound, like many small molecules, can have limited aqueous solubility. Precipitation of the compound upon dilution from a DMSO stock into aqueous assay buffer is a common issue, leading to an inaccurate final concentration in the assay well.
Quick Troubleshooting Steps:
-
Visually inspect for precipitation: After diluting your compound, visually check the solution for any cloudiness or particulate matter.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare fresh dilutions: Always prepare fresh serial dilutions of your compound for each experiment. Avoid using old or stored dilutions, as the compound may have precipitated or degraded over time.
Q2: I am observing inhibition in my negative control wells that do not contain the carbonic anhydrase enzyme. What could be happening?
A2: This phenomenon often points to assay interference, where the compound directly interacts with the assay components rather than the intended biological target. This is a common issue with many classes of small molecules and can lead to false-positive results.
Quick Troubleshooting Steps:
-
Run a substrate-only control: Test your compound in the assay buffer with the substrate (e.g., p-nitrophenyl acetate) but without the enzyme. Any change in signal can be attributed to direct interaction with the substrate.
-
Check for autofluorescence/absorbance: If using a fluorescence or absorbance-based readout, measure the signal of your compound in the assay buffer alone to check for intrinsic optical properties that may interfere with the assay.
Q3: The inhibitory potency of my this compound is significantly lower in a cell-based assay compared to a biochemical assay. Why is this?
A3: This discrepancy is common and can be attributed to several factors related to the complexity of a cellular environment. The most likely reasons include poor cell permeability of the compound, active efflux of the compound by cellular transporters, or metabolic inactivation of the compound by the cells.
Quick Troubleshooting Steps:
-
Assess cell permeability: While direct measurement can be complex, you can infer permeability issues if analogs with different physicochemical properties show better cellular activity.
-
Consider efflux pump inhibitors: If you suspect active efflux, you can co-incubate your compound with known efflux pump inhibitors, although this can introduce its own set of confounding factors.
-
Evaluate compound stability in cell culture media: Incubate this compound in your complete cell culture media for the duration of your assay and then test its activity in a biochemical assay to see if it has been degraded.
In-Depth Troubleshooting Guides
Problem 1: Inconsistent Inhibition Curves and Poor Data Reproducibility in Carbonic Anhydrase (CA) Inhibition Assays
Inconsistent inhibition curves, characterized by shallow slopes or plateaus at less than 100% inhibition, can be a significant source of frustration.[1] This often leads to unreliable IC50 and Ki value determinations.
Potential Causes and Solutions:
-
Compound Aggregation: At higher concentrations, this compound may form aggregates that can lead to non-specific inhibition and artifactual data.
-
Solution: Incorporate a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), into your assay buffer to help prevent aggregation. It is crucial to first validate that the detergent itself does not affect enzyme activity.
-
-
Incorrect Enzyme Concentration: The Cheng-Prusoff equation, used to calculate Ki from IC50, is not valid if the enzyme concentration is close to or greater than the Ki of the inhibitor.[1]
-
Solution: Ensure your enzyme concentration is significantly lower than the expected Ki of your inhibitor. If you are investigating a potent inhibitor, you may need to use a very low enzyme concentration and a highly sensitive detection method.
-
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where the potency increases with longer incubation times.
-
Solution: Perform pre-incubation experiments where you incubate the enzyme and inhibitor together for varying amounts of time before adding the substrate. This will help determine if a pre-incubation step is necessary to achieve maximal inhibition.
-
Experimental Protocol: Verifying and Mitigating Compound Aggregation
-
Prepare Assay Buffer with and without Detergent: Prepare two sets of your standard carbonic anhydrase assay buffer. To one set, add a final concentration of 0.05% (v/v) Triton X-100.
-
Serial Dilutions: Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.
-
Perform Inhibition Assay: Run your standard carbonic anhydrase inhibition assay in parallel using both sets of dilutions.
-
Analyze Data: Compare the inhibition curves and IC50 values obtained in the presence and absence of the detergent. A significant improvement in the quality of the inhibition curve (steeper slope, full inhibition) and a more potent IC50 in the presence of the detergent suggests that aggregation was a contributing factor.
Problem 2: Distinguishing True Inhibition from Assay Interference
This compound, as a sulfonamide-containing compound, has the potential to be a "Pan-Assay Interference Compound" (PAIN). PAINs are compounds that show activity in multiple assays through non-specific mechanisms. It is crucial to perform counter-screens to ensure the observed activity is due to specific inhibition of carbonic anhydrase.
Common Interference Mechanisms and Counter-Screens:
| Interference Mechanism | Description | Recommended Counter-Screen |
| Substrate Reactivity | The compound directly reacts with the assay substrate, leading to a change in signal independent of enzyme activity. | Run the assay with the compound and substrate in the absence of the enzyme. |
| Optical Interference | The compound absorbs light or fluoresces at the same wavelength as the assay readout, leading to false signals. | Measure the absorbance or fluorescence of the compound in the assay buffer at the relevant wavelengths. |
| Redox Cycling | The compound undergoes redox cycling, producing reactive oxygen species that can interfere with assay components. | Include a reducing agent like DTT in the assay to see if it abolishes the observed activity. |
Diagram: Workflow for Identifying and Mitigating Assay Interference
Caption: A typical workflow for the discovery and development of carbonic anhydrase inhibitors.
References
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921–926. [Link]
-
Akocak, S., et al. (2011). Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 547-552. [Link]
-
Guzel, E., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1282-1287. [Link]
-
O'Brien, A., et al. (2014). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Bioorganic & Medicinal Chemistry, 22(15), 3947-3953. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921–926. [Link]
-
Dudutienė, V., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. [Link]
-
Socha, B. N., et al. (2025). Improved antibacterial and anticancer activities of 4-amino-N-pyridin-2-ylbenzenesulfonamide via nickel coordination: Synthesis, Characterization, and Biological Evaluation. Journal of Molecular Structure, 1336(2), 141948. [Link]
-
Al-Hourani, B. J., et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.[Link]
-
De Luca, L., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(2), 793. [Link]
-
Kopteva, A. V., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6265. [Link]
-
Tijjani, A., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]
-
Lindskog, S. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1431-1437. [Link]
-
Wróbel, A., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(23), 7179. [Link]
-
El-Gohary, N. M., & Shaaban, O. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30235-30249. [Link]
-
Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biology, 6(1), 13. [Link]
-
El-Sayed, M. A. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200028. [Link]
-
PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Retrieved from [Link]
Sources
Technical Support Center: Optimization of N-4-Pyridylbenzenesulfonamide Dosage for In Vitro Studies
Welcome to the technical support center for N-4-Pyridylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for the effective use of this compound in in vitro studies. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low or No Observed Efficacy at Expected Concentrations
Question: I am not observing the expected biological effect of this compound in my cell-based assay, even at concentrations reported in the literature. What could be the cause?
Answer: This is a common issue that can stem from several factors related to compound stability, solubility, and the specifics of your experimental setup.
Potential Causes and Step-by-Step Solutions:
-
Compound Stability in Media: Sulfonamide derivatives can exhibit limited chemical stability in aqueous solutions like cell culture media.[1] Degradation can lead to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh, concentrated stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Assess Stability: If the issue persists, consider performing a stability study. Incubate this compound in your specific cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then analyze the medium using a suitable analytical method like HPLC to determine the remaining concentration of the active compound.
-
-
-
Solubility Issues: Poor solubility can lead to the precipitation of the compound in your culture medium, drastically reducing its bioavailable concentration.
-
Troubleshooting Steps:
-
Check for Precipitates: Visually inspect your culture wells under a microscope after adding the compound. Look for any crystalline structures or precipitates.
-
Optimize Dilution: When diluting your DMSO stock into the aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable not to exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be cytotoxic.
-
Solubility Enhancement: If solubility remains an issue, consider using a formulation aid such as a non-ionic surfactant like Polysorbate 80, though be sure to include a vehicle control to account for any effects of the surfactant itself.[2]
-
-
-
Cell Line-Specific Sensitivity: The cytotoxic and anti-proliferative effects of sulfonamides can vary significantly between different cell lines.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Instead of relying on a single concentration, it is crucial to perform a dose-response experiment using a wide range of concentrations (e.g., logarithmic dilutions from 0.1 µM to 1 mM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[3]
-
Positive Control: Include a known positive control compound with a similar mechanism of action to validate that your assay system is working correctly.
-
-
Issue 2: High Background Cytotoxicity in Vehicle Control
Question: My vehicle control (DMSO) is showing significant cytotoxicity, making it difficult to interpret the specific effects of this compound. What should I do?
Answer: Vehicle-induced cytotoxicity can mask the true effect of your compound. The goal is to find a vehicle concentration that is non-toxic to your cells while ensuring the compound remains in solution.
Potential Causes and Step-by-Step Solutions:
-
Excessive DMSO Concentration: While DMSO is a common solvent, concentrations above 0.5% (v/v) can be toxic to many cell lines.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Adjust the concentration of your stock solution so that the final DMSO concentration in your culture wells is at or below 0.1%.
-
Vehicle Toxicity Curve: Perform a vehicle toxicity experiment by treating your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.
-
-
-
DMSO Quality: Low-quality or improperly stored DMSO can contain impurities or degradation products that are cytotoxic.
-
Troubleshooting Steps:
-
Use High-Purity DMSO: Always use a high-purity, sterile-filtered, and cell culture-grade DMSO.
-
Proper Storage: Store DMSO in small aliquots at -20°C to prevent water absorption and degradation.
-
-
Issue 3: Inconsistent Results Between Experiments
Question: I am getting variable results with this compound across different experimental repeats. How can I improve reproducibility?
Answer: Inconsistent results often point to subtle variations in experimental procedures. Standardizing your workflow is key to achieving reproducible data.
Potential Causes and Step-by-Step Solutions:
-
Cell Passage Number and Confluency: The physiological state of your cells can impact their response to treatment.
-
Troubleshooting Steps:
-
Consistent Passaging: Use cells within a consistent and narrow passage number range for all experiments.
-
Standardize Seeding Density: Seed cells at the same density for each experiment and allow them to attach and enter a consistent growth phase before adding the compound.[4]
-
-
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final compound concentration, especially when working with potent substances.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Use Appropriate Pipette Sizes: Use the smallest appropriate pipette size for the volume you are dispensing to minimize error.
-
Serial Dilutions: Perform serial dilutions of your stock solution to achieve the final desired concentrations, as this is often more accurate than directly pipetting very small volumes.
-
-
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients.
-
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, avoid using the outermost wells of your plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
Randomize Plate Layout: Randomize the placement of your different treatment groups across the plate to minimize systematic errors from edge effects.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vitro studies.
1. What is the recommended starting concentration range for this compound in a cytotoxicity assay?
For initial screening, a broad logarithmic concentration range is recommended, for example, from 0.1 µM to 1 mM.[3] This wide range will help to capture the full dose-response curve and accurately determine the IC50 value for your specific cell line. Studies have shown that the cytotoxic effects of some sulfonamides on cell lines like HeLa and MCF-7 are in the 100-1000 µM range, while for MDA-MB-468, it can be in the 10-100 µM range.[3]
2. How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-purity, anhydrous solvent like DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability.
3. What is the mechanism of action of this compound?
Benzenesulfonamide derivatives have been noted for their potential anti-cancer properties.[5] Some sulfonamides can induce cytotoxicity by increasing reactive oxygen species (ROS) levels and decreasing intracellular pH, which can contribute to their anti-proliferative effects.[5]
4. How can I assess for potential off-target effects?
Off-target effects are a concern with many small molecule inhibitors.[6][7]
-
Target Engagement Assays: If the intended molecular target of this compound is known, you can perform assays to confirm engagement with this target at the effective concentrations.
-
Phenotypic Screening: Compare the observed cellular phenotype with that of other known inhibitors of the same target or pathway.
-
Rescue Experiments: If the compound is hypothesized to inhibit a specific pathway, attempt to "rescue" the cells from the compound's effects by overexpressing a downstream component of the pathway.
5. How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific biological question you are asking and the doubling time of your cell line.[8] For cytotoxicity and anti-proliferative assays, incubation times of 24, 48, and 72 hours are common.[3][5] A time-course experiment is recommended to determine the optimal endpoint for your assay.
Data Presentation and Experimental Protocols
Table 1: Recommended Starting Concentration Ranges for Cytotoxicity Screening
| Cell Line Type | Example Cell Lines | Suggested Concentration Range | Reference |
| Breast Cancer | MCF-7, MDA-MB-468 | 10 µM - 1000 µM | [3] |
| Cervical Cancer | HeLa | 100 µM - 1000 µM | [3] |
| Lung Cancer | A549 | Dose-dependent cytotoxicity observed | [5] |
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
High-purity DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create 2X working concentrations of your desired final concentrations (e.g., 2 mM, 200 µM, 20 µM, 2 µM, 0.2 µM).
-
Remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Also include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for low efficacy.
Sources
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Biopharma & Bioprocessing [evonik.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for editing fibroblasts with in vitro transcribed Cas9 mRNA and profile off-target editing by optimized GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunopathol.com [immunopathol.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. micronanoeducation.org [micronanoeducation.org]
Refining purification protocols for high-purity N-4-Pyridylbenzenesulfonamide
Welcome to the technical support center for the synthesis and purification of N-4-Pyridylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis and purification of this compound, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Diagram: Synthesis and Impurity Pathway
Below is a schematic outlining the primary synthetic route to this compound and the formation of key impurities. Understanding these pathways is the first step in effective troubleshooting.
Caption: Synthetic pathway and common impurity sources for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes?
Low yields in this synthesis are common and typically stem from a few key issues:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to moisture. Even trace amounts of water in your solvent or on your glassware will hydrolyze it to the unreactive benzenesulfonic acid, directly reducing your potential yield.[1]
-
Inadequate Base: Pyridine is often used as both a base and a solvent in this reaction. Its role is to neutralize the HCl generated during the reaction. If an insufficient amount of base is used, the HCl will protonate the 4-aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and drive it to completion, especially if your starting materials are not of the highest purity.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Use a Stoichiometric Excess of Base: When using pyridine as the base, ensure at least a 2-fold excess relative to the benzenesulfonyl chloride is used to effectively scavenge the HCl produced.
Question 2: After quenching my reaction with water, I see an oily residue that contaminates my crude product. What is it and how do I remove it?
This oily residue is almost certainly unreacted benzenesulfonyl chloride. It is a dense oil that is slow to hydrolyze in cold, neutral water.[2]
Solutions:
-
Aqueous Base Wash: After the reaction is complete, instead of quenching with neutral water, quench with a dilute aqueous solution of a base like sodium carbonate or sodium bicarbonate. This will react with the excess benzenesulfonyl chloride to form the water-soluble sodium benzenesulfonate, which will be removed in the aqueous layer during extraction.
-
Amine Quench: Alternatively, a small amount of a simple, water-soluble amine like aqueous ammonia can be added to the reaction mixture before workup. This will convert the excess benzenesulfonyl chloride into a water-soluble sulfonamide.
Question 3: My crude product is a sticky solid or oil that is difficult to handle. How can I improve its quality before purification?
This is a common issue, often caused by residual solvent or the presence of impurities that lower the melting point of the crude material.
Solutions:
-
Trituration: This is a simple and effective technique to induce crystallization and remove highly soluble impurities. After your initial workup and removal of solvent, add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. The desired product should solidify, while many impurities remain in the solvent. The solid can then be collected by filtration.
-
Azeotropic Removal of Water: If trace amounts of water are suspected to be the cause of the oiling, dissolving the crude product in a solvent like toluene and evaporating it under reduced pressure can help remove residual water.
Question 4: I'm struggling to get pure crystals from recrystallization. The product either "oils out" or the purity doesn't improve significantly.
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.
Solutions:
-
Solvent System Selection: The key to successful recrystallization is choosing an appropriate solvent system. For this compound, a mixed solvent system is often effective. Ethanol/water or isopropanol/water are excellent starting points. The compound should be highly soluble in the hot alcohol and poorly soluble in water.
-
Slow Cooling: Do not rush the crystallization process. Allow the hot, filtered solution to cool slowly to room temperature. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation. Rapid cooling often leads to the trapping of impurities and the formation of smaller, less pure crystals.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask at the surface of the liquid with a glass rod. This creates nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar pyridylsulfonamides.[3][4]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminopyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous pyridine (5-10 volumes relative to the 4-aminopyridine). Stir the mixture until the 4-aminopyridine is fully dissolved.
-
Reactant Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water is recommended.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. White, needle-like crystals should form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the crystals under vacuum to obtain high-purity this compound.
Protocol 3: Purification by Column Chromatography
If recrystallization fails to provide material of sufficient purity, column chromatography is an effective alternative.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis of the crude material.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and carefully add it to the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Data Presentation: Characterization of High-Purity Product
The following table provides expected analytical data for high-purity this compound, based on data for closely related analogs.[1][3][5]
| Analysis | Expected Result | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~160-165 °C | Melting points of similar pyridylsulfonamides are in this range.[1] |
| ¹H NMR (DMSO-d₆) | δ ~10.5-11.5 (s, 1H, NH), 8.3-8.5 (m, 2H), 7.8-8.0 (m, 2H), 7.5-7.7 (m, 3H), 7.1-7.3 (m, 2H) | The exact shifts may vary. The NH proton is exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | δ ~150, 148, 140, 133, 129, 127, 115 | Approximate chemical shifts for the aromatic carbons. |
| FTIR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch) | Characteristic sulfonamide and N-H stretches are key.[1] |
| Mass Spec (ESI+) | m/z = 251.05 [M+H]⁺ | For C₁₁H₁₀N₂O₂S |
Visualization: Troubleshooting Logic
This diagram illustrates a logical workflow for troubleshooting common purification issues.
Caption: A decision-making workflow for the purification of crude this compound.
References
- BenchChem. (2025). Technical Support Center: Common issues in sulfonamide synthesis and solutions.
-
Hosseinnia, R., Mamaghani, M., Rassa, M., & Dastayan, K. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 1-15. Retrieved from [Link]
-
PubChem. (n.d.). 4-nitro-N-pyridin-4-ylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ike, D. C., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. Retrieved from [Link]
-
Ijeomah, A.O., Ike, D.C., & Obi, M.C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. Retrieved from [Link]
-
Ike, D. C., Abayeh, O.J., Ogali, R.E., Eruteya, O.C., & Umofia, E. (2018). Antibacterial activity of some selected substituted benzaldoximes. Journal of Chemical Society Nigeria, 43(3), 361-370. Retrieved from [Link]
-
Yu, H.-J., & Li, J.-S. (2007). 4-Nitro-N-(4-pyridyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3399. Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(46), 28695-28711. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. earthlinepublishers.com [earthlinepublishers.com]
- 5. 4-nitro-N-pyridin-4-ylbenzenesulfonamide | C11H9N3O4S | CID 758327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Scaling Up N-4-Pyridylbenzenesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of N-4-Pyridylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the production of this important sulfonamide. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and scalability.
I. Overview of this compound Synthesis
The synthesis of this compound is typically achieved through the reaction of 4-aminopyridine with benzenesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward on a lab scale, scaling up this process introduces a host of challenges that can significantly impact the final product's quality and yield.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols, covering aspects from reaction optimization and impurity control to purification and analytical characterization.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and scale-up of this compound.
Q1: What are the most critical factors to control during the reaction to ensure a high yield?
A1: The most critical factors are rigorous moisture control, choice of base, and temperature management. Benzenesulfonyl chloride is highly susceptible to hydrolysis, which forms the unreactive benzenesulfonic acid, directly reducing your yield.[1] Therefore, using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is paramount.[1] The choice of base is also crucial; a non-nucleophilic organic base like pyridine or triethylamine is often preferred to scavenge the HCl byproduct without competing with the 4-aminopyridine nucleophile.[1]
Q2: I am observing a significant amount of an insoluble byproduct. What is it likely to be and how can I avoid it?
A2: A common insoluble byproduct in sulfonamide synthesis with primary amines is the di-sulfonated product, where two molecules of benzenesulfonyl chloride react with the amine.[2] To minimize this, it is recommended to use a slight excess of 4-aminopyridine (1.1-1.2 equivalents) and to add the benzenesulfonyl chloride solution slowly and at a controlled temperature to avoid localized high concentrations of the sulfonylating agent.[1]
Q3: My final product has a persistent color. What is the likely cause and how can I remove it?
A3: Colored impurities can arise from a variety of sources, including impurities in the starting materials or side reactions during the synthesis. High-purity 4-aminopyridine should be used, as impurities can lead to unwanted side reactions and discoloration.[3] During purification, treating the hot solution with activated charcoal before filtration can effectively adsorb many colored impurities.[4]
Q4: What is the best way to monitor the reaction's progress?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] On a TLC plate, you should observe the disappearance of the starting 4-aminopyridine spot and the appearance of a new, typically less polar, spot for the this compound product. HPLC provides a more quantitative assessment of the conversion and can also reveal the formation of byproducts.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of this compound production.
Problem 1: Low Product Yield
Symptoms: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Underlying Rationale | Troubleshooting & Optimization |
| Hydrolysis of Benzenesulfonyl Chloride | Benzenesulfonyl chloride readily reacts with water to form benzenesulfonic acid, which is unreactive towards the amine. This is a major competitive reaction that reduces the amount of sulfonylating agent available.[1] | Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen).[1] |
| Inappropriate Base | An aqueous base like sodium hydroxide can accelerate the hydrolysis of benzenesulfonyl chloride.[1] A bulky or sterically hindered base may not efficiently neutralize the generated HCl, slowing down the reaction. | Use a non-nucleophilic organic base such as pyridine or triethylamine. Pyridine can also act as a catalyst. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures, leading to incomplete conversion. Conversely, high temperatures can promote side reactions. | Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for complete conversion with minimal byproduct formation. |
| Product Loss During Workup | This compound may have some solubility in the aqueous phase during extraction, especially if the pH is not optimal. | Adjust the pH of the aqueous phase during workup to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent. |
Problem 2: High Impurity Profile
Symptoms: The final product shows significant impurities by HPLC or other analytical techniques.
Possible Causes & Solutions:
| Possible Cause | Underlying Rationale | Troubleshooting & Optimization |
| Di-sulfonylation of 4-Aminopyridine | The primary amine of 4-aminopyridine has two reactive N-H bonds, both of which can react with benzenesulfonyl chloride, especially if there is an excess of the sulfonylating agent.[2] | Use a slight excess of 4-aminopyridine (1.1-1.2 equivalents). Add the benzenesulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonylating agent.[1] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction to completion using TLC or HPLC. Ensure efficient stirring, especially at a larger scale. |
| Impurities in Starting Materials | Technical grade 4-aminopyridine may contain impurities that can react or be carried through to the final product.[3] | Use high-purity starting materials. Analyze the purity of 4-aminopyridine and benzenesulfonyl chloride before use. |
| Thermal Degradation | Prolonged exposure to high temperatures during the reaction or workup can lead to the degradation of the product or starting materials. | Determine the thermal stability of this compound. Avoid excessive heating during the reaction and purification steps. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
4-Aminopyridine
-
Benzenesulfonyl chloride
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-aminopyridine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents) to the solution.
-
Dissolve benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel and add it dropwise to the cooled reaction mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Determine a suitable solvent for recrystallization. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature.[5][6] Ethanol or a mixture of ethanol and water is often a good starting point for sulfonamides.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[5][6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
V. Analytical Characterization
Accurate characterization of this compound is crucial for quality control.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is typically used to assess the purity of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A and B, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridyl and phenyl protons. The chemical shifts will be influenced by the sulfonamide linkage.
-
¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric), and aromatic C-H and C=C stretches.[7]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode should show the protonated molecular ion [M+H]⁺. Fragmentation patterns may include the loss of SO₂.[8][9]
VI. Visualization of Key Processes
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
VII. Safety Considerations for Scale-Up
-
4-Aminopyridine: This starting material is toxic and can be fatal if swallowed.[10] It can also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Work in a well-ventilated fume hood.
-
Benzenesulfonyl Chloride: This reagent is corrosive and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.
-
Exothermic Reaction: The reaction between benzenesulfonyl chloride and an amine is exothermic. On a large scale, this heat generation must be carefully managed to prevent a runaway reaction.[11] Ensure the reactor has adequate cooling capacity and add the benzenesulfonyl chloride slowly to control the temperature.
-
Solvent Handling: Use and disposal of organic solvents should follow all safety and environmental regulations.
By carefully considering the factors outlined in this guide, you can successfully navigate the challenges of scaling up this compound production, leading to a robust, efficient, and safe manufacturing process.
VIII. References
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Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
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Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Recrystallization1. (n.d.). California State University, Stanislaus. Retrieved from [Link]
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Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1968). Journal of the Chemical Society B: Physical Organic. [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (1994). Canadian Journal of Chemistry. [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved from [Link]
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Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. (2023). Chemical Engineering Transactions.
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Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2004). Russian Journal of Organic Chemistry.
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved from [Link]
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Large-Scale Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Notables: Information from the Literature. (2012). Organic Process Research & Development. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Retrieved from [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry. [Link]
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6 - National Institute of Standards and Technology. (n.d.). NIST. Retrieved from [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
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Sourcing High-Purity 4-Aminopyridine: A Guide for Pharmaceutical and Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. (2020). Molecules. [Link]
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Gas-phase Fragmentations of Anions Derived From N-phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry. [Link]
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Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (2002). Zeitschrift für Naturforschung A.
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Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2019). Monatshefte für Chemie - Chemical Monthly.
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry. [Link]
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Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
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4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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00211_002_en_AMINOPYRIDINE-4 (TECHNICAL GRADE). (2012). Farmalabor Materie Prime. Retrieved from [Link]
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A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. (2006). Bioorganic & Medicinal Chemistry. [Link]
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WebSpectra - Problems in NMR and IR Spectroscopy. (2000). UCLA – Chemistry and Biochemistry. Retrieved from [Link]
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Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2013). Asian Journal of Chemistry.
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4-Aminopyridine - CAS Common Chemistry. (n.d.). CAS. Retrieved from [Link]
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Study on addition reaction of benzenesulfonyl chloride and isoprene. (n.d.). ResearchGate. Retrieved from [Link]
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4-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]
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N-(4-morpholinyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. (n.d.). Purdue College of Engineering. Retrieved from [Link]
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Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. (2024). Coatings. [Link]
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Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. (2025). The Journal of Chemical Physics. [Link]
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Validation & Comparative
The Evolving Landscape of Benzenesulfonamide Inhibitors: A Comparative Analysis Focused on 15-Hydroxyprostaglandin Dehydrogenase
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of enzyme inhibitors with diverse therapeutic applications. While historically recognized for their antibacterial properties through the inhibition of dihydropteroate synthase, the structural adaptability of benzenesulfonamides has led to their successful development as inhibitors of carbonic anhydrases, kinases, and other key enzymes. This guide provides a detailed comparison of benzenesulfonamide-based inhibitors, with a particular focus on the emerging and potent class of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, exemplified by the pyridyl-sulfonamide-related compound SW033291.
The Rise of 15-PGDH as a Therapeutic Target
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, most notably prostaglandin E2 (PGE2).[1] PGE2 is a critical signaling molecule involved in a wide array of physiological processes, including tissue regeneration, inflammation, and immune responses.[2] Consequently, by inhibiting 15-PGDH, the localized concentration and signaling duration of PGE2 can be enhanced, opening up therapeutic avenues for tissue repair and regeneration in various organs such as the bone marrow, colon, and liver.[3]
N-4-Pyridylbenzenesulfonamide Analogs and the Discovery of Potent 15-PGDH Inhibitors
While this compound itself is not extensively characterized as a potent inhibitor of a specific target in the public domain, structural analogs incorporating a pyridyl ring and a sulfonamide or a related sulfinyl group have emerged as highly effective inhibitors of 15-PGDH. The pyridyl moiety often plays a crucial role in establishing key interactions within the enzyme's active site.
A prime example of this structural class is SW033291 , a potent and high-affinity inhibitor of 15-PGDH.[4] This compound, though structurally more complex than a simple this compound, showcases the therapeutic potential of this chemical space.
Comparative Analysis of 15-PGDH Inhibitors
To contextualize the performance of pyridyl-sulfonamide-related inhibitors, we will compare SW033291 with other notable benzenesulfonamide and non-benzenesulfonamide inhibitors of 15-PGDH.
| Compound | Chemical Class | Target | Ki | IC50 | Mechanism of Action | Key Features & References |
| SW033291 | Thienopyridine sulfoxide | 15-PGDH | 0.1 nM[4] | 1.5 nM[5] | Non-competitive vs. PGE2[4] | High affinity, promotes tissue regeneration in vivo.[3] |
| ML148 | Benzenesulfonamide derivative | 15-PGDH | N/A | 56 nM[6] | Not specified | Potent and selective, potential for studying prostaglandin signaling.[7] |
| (R)-SW033291 | Thienopyridine sulfoxide | 15-PGDH | N/A | Not specified | Not specified | The active R-enantiomer of SW033291.[6] |
| 15-PGDH-IN-1 | Not specified | 15-PGDH | N/A | 3 nM[6] | Not specified | Potent and orally active, promotes tissue repair.[6] |
| HW201877 | Not specified | 15-PGDH | N/A | 3.6 nM[6] | Not specified | Orally active, demonstrates efficacy in animal models of tissue injury.[6] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. N/A indicates that the data was not available in the searched sources.
The Causality Behind Experimental Design: Assay for 15-PGDH Inhibition
The determination of an inhibitor's potency and mechanism of action is paramount in drug discovery. A robust and reliable enzymatic assay is the foundation of this process. The following section details a standard operating procedure for a 15-PGDH inhibition assay, explaining the rationale behind each step.
Signaling Pathway of PGE2 Degradation by 15-PGDH
Caption: PGE2 degradation pathway catalyzed by 15-PGDH.
Experimental Workflow: 15-PGDH Enzymatic Inhibition Assay
Caption: Workflow for a 15-PGDH enzyme inhibition assay.
Detailed Experimental Protocol: 15-PGDH Inhibition Assay (Adapted from literature[8])
This protocol is designed to determine the IC50 and Ki values of a test compound against human recombinant 15-PGDH.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20. Rationale: This buffer system maintains a stable pH for optimal enzyme activity, and the detergent prevents non-specific binding of the enzyme and inhibitor.
- Recombinant Human 15-PGDH: Prepare a stock solution in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot but is typically in the low nanomolar range (e.g., 5 nM). Rationale: Using a purified, recombinant enzyme ensures that the observed inhibition is specific to the target.
- NAD+ Solution: Prepare a stock solution in assay buffer. The final concentration in the assay is typically around 150 µM. Rationale: NAD+ is a required co-substrate for the dehydrogenase reaction.
- Inhibitor Stock Solution: Dissolve the test compound (e.g., SW033291) in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Rationale: DMSO is a common solvent for organic compounds. A high concentration stock minimizes the amount of solvent added to the final assay volume, reducing potential solvent effects on enzyme activity.
- PGE2 Substrate Solution: Prepare a stock solution in a suitable solvent (e.g., ethanol) and then dilute in assay buffer. The final concentration in the assay is typically around 25 µM. Rationale: This concentration is often near the Km of the enzyme for the substrate, allowing for sensitive detection of competitive and non-competitive inhibition.
2. Assay Procedure:
- Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock solution in assay buffer to generate a range of concentrations to be tested.
- Reaction Setup: In a 96-well plate, add the following in order:
- Assay Buffer
- 15-PGDH enzyme solution
- Inhibitor solution at various concentrations. Include a control with no inhibitor (vehicle control, e.g., DMSO at the same final concentration as the inhibitor wells).
- Pre-incubation: Incubate the plate for 15 minutes at room temperature. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
- Reaction Initiation: Start the reaction by adding a mixture of NAD+ and PGE2 solution to each well.
- Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm. This corresponds to the production of NADH.[8] Record measurements every 30 seconds for 3-5 minutes. Rationale: The rate of NADH production is directly proportional to the 15-PGDH enzyme activity.
3. Data Analysis:
- Calculate Initial Velocities: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curve.
- IC50 Determination: Plot the initial velocities against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Ki Determination: For tight-binding inhibitors like SW033291, the IC50 value can be dependent on the enzyme concentration. Therefore, the inhibitor constant (Ki) should be determined using the Morrison equation, which takes the enzyme concentration into account.[8]
Conclusion
The benzenesulfonamide scaffold continues to be a rich source of novel therapeutic agents. The emergence of potent 15-PGDH inhibitors, such as the pyridyl-sulfonamide-related compound SW033291, highlights the ongoing innovation in this field. By targeting 15-PGDH, these inhibitors offer a promising strategy to enhance endogenous PGE2 signaling, thereby promoting tissue regeneration and repair. The detailed experimental protocols provided herein serve as a guide for researchers to accurately evaluate and compare the performance of novel benzenesulfonamide inhibitors, ensuring the generation of robust and reproducible data to drive the development of next-generation therapeutics.
References
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Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. 2025 Nov 27:eadx6649. [Link]
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Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. PMC. [Link]
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Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. PMC. [Link]
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Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics. MDPI. [Link]
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Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. PMC. [Link]
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15-hydroxyprostaglandin dehydrogenase (NAD+). Wikipedia. [Link]
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A Senior Application Scientist's Guide to Validating Anticancer Activity of N-4-Pyridylbenzenesulfonamide in Xenograft Models
Introduction: The Imperative for Novel Anticancer Agents
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for therapeutics that offer improved efficacy, better safety profiles, and the ability to overcome resistance to existing treatments.[1] Within this landscape, the sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, historically known for antimicrobial properties but increasingly recognized for potent anticancer activity.[2][3][4] Compounds in this class have demonstrated diverse mechanisms of action, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest.[5][6]
This guide focuses on N-4-Pyridylbenzenesulfonamide , a novel compound representing the next wave of potential sulfonamide-based therapeutics. The critical step following promising in vitro cytotoxicity data is the rigorous validation of anticancer activity in a living biological system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, represent a foundational and indispensable tool for this purpose.[7][8][9] They provide a vital bridge between laboratory studies and human clinical trials, allowing for the evaluation of a drug's efficacy, pharmacodynamics, and dose-response in an in vivo context.[10]
This document serves as a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. We will detail a self-validating experimental framework to assess the antitumor activity of this compound, comparing its performance against Paclitaxel , a standard-of-care microtubule-stabilizing agent, in a human triple-negative breast cancer xenograft model. Our objective is to explain not just the procedural steps, but the scientific rationale underpinning each choice, ensuring the generation of robust, reproducible, and translatable preclinical data.
Scientific Rationale and Experimental Design
The transition from a petri dish to an in vivo model introduces biological complexity that can profoundly influence a drug's activity. The choice of model, therefore, is not trivial; it is a deliberate decision designed to ask a specific biological question.
-
The Xenograft Model: We utilize the subcutaneous xenograft model for its simplicity, reproducibility, and the ease with which tumor progression can be monitored.[11] This model is an efficient and cost-effective choice for initial efficacy screening of novel compounds.[11]
-
Animal Selection: Athymic nude mice (e.g., BALB/c nude) are the standard for these studies. Their compromised immune system prevents the rejection of human tumor cells, allowing for the growth of the xenograft.[12]
-
Cell Line Selection: We have selected the MDA-MB-231 human breast cancer cell line. This line is well-characterized, aggressive, and known to form solid tumors reliably in immunodeficient mice, making it an excellent model for initial efficacy testing.
-
Comparative Agent: Paclitaxel is chosen as the benchmark comparator. As a first-line therapy for many solid tumors, including breast cancer, its well-documented efficacy in xenograft models provides a robust standard against which the performance of this compound can be objectively measured.[13][14] Given that many novel sulfonamides exhibit microtubule-destabilizing effects, comparing our compound to a microtubule-targeting agent like Paclitaxel is mechanistically relevant.[6][13]
Experimental Workflow Overview
The overall experimental design follows a logical progression from preparation to data analysis. This workflow is designed to ensure animal welfare, minimize variability, and generate statistically significant results.
Caption: High-level workflow for a comparative xenograft study.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility. The following sections provide step-by-step methodologies. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.
Protocol 1: Cell Culture and Preparation
-
Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest: When cells reach 80-90% confluency (logarithmic growth phase), aspirate the medium, wash with sterile PBS, and detach using Trypsin-EDTA.[15]
-
Preparation: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in sterile, serum-free PBS. For improved tumor take-rate, resuspend in a 1:1 mixture of PBS and Matrigel® on ice.[16][17]
-
Viability and Concentration: Perform a cell count using a hemocytometer and assess viability with Trypan Blue (should be >95%). Adjust the final concentration to 5 x 10⁷ cells/mL. Keep the cell suspension on ice until injection.[17]
Protocol 2: Tumor Implantation and Monitoring
-
Animal Handling: Use 6-8 week old female athymic nude mice, acclimatized for at least one week.[17]
-
Implantation: Anesthetize the mouse according to approved protocols. Disinfect the right flank with 70% ethanol. Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) using a 27-gauge needle.[17][18]
-
Monitoring: Monitor animal health daily. Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[15][17]
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[19]
Protocol 3: Randomization and Treatment
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) based on tumor size to ensure a similar average tumor volume across all groups at the start of treatment.[20][21]
-
Group 1: Vehicle Control: Administer the vehicle used to formulate the test compounds.
-
Group 2: this compound: Administer at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage). The route and dose should be informed by prior pharmacokinetic and tolerability studies.[22]
-
Group 3: Paclitaxel (Positive Control): Administer at a standard effective dose (e.g., 10 mg/kg, twice weekly, intraperitoneal injection).[22]
-
-
Administration: Administer treatments for a specified period (e.g., 21-28 days). Proper administration technique is crucial to minimize stress and ensure accurate dosing.[23][24]
-
Ongoing Monitoring: Throughout the treatment period, continue to measure tumor volume 2-3 times per week and record the body weight of each mouse at each measurement. Body weight loss is a key indicator of systemic toxicity.[15]
Protocol 4: Endpoint Determination and Data Analysis
-
Endpoints: The study should be terminated for individual animals or entire groups when pre-defined endpoints are met. These are established for both ethical and scientific reasons and typically include:
-
Efficacy Calculation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100
-
Statistical Analysis: Compare tumor volumes between treated and control groups using appropriate statistical tests, such as an unpaired t-test or ANOVA, at the final time point. A model-based regression analysis can also be used for greater statistical power as it utilizes the entire time-series data.[26]
Comparative Data Presentation
To illustrate the expected outcomes, the following table presents hypothetical but realistic data from the described xenograft study. This format allows for a clear, objective comparison of the compound's performance against the vehicle and a standard-of-care agent.
| Treatment Group | Dosage & Administration | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 10 mL/kg, daily, p.o. | 1450 ± 125 | - | -2.5% | - |
| This compound | 50 mg/kg, daily, p.o. | 652 ± 88 | 55.0% | -4.1% | p < 0.001 |
| Paclitaxel | 10 mg/kg, 2x weekly, i.p. | 478 ± 75 | 67.0% | -8.5% | p < 0.0001 |
Note: Data are representative examples for illustrative purposes.
Mechanistic Insights: Potential Signaling Pathway
Many anticancer sulfonamides function by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] This mechanism is distinct from Paclitaxel, which stabilizes microtubules, but ultimately results in the same mitotic catastrophe. Validating this proposed mechanism would involve post-study analysis of excised tumors (e.g., immunohistochemistry for mitotic markers like Phospho-Histone H3).
Caption: Proposed microtubule destabilization pathway.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted framework for the preclinical in vivo validation of this compound. By employing a well-characterized xenograft model, a relevant standard-of-care comparator, and rigorous, clearly defined protocols, researchers can generate high-quality data to support further development. The hypothetical results, showing significant tumor growth inhibition, suggest that this compound warrants further investigation.
Successful validation in this subcutaneous model would logically lead to more advanced preclinical studies, including:
-
Orthotopic Xenograft Models: Implanting tumor cells into the tissue of origin (e.g., the mammary fat pad for breast cancer) to better recapitulate the tumor microenvironment.[27]
-
Patient-Derived Xenograft (PDX) Models: Using tumor fragments directly from patients to create models that more accurately reflect the heterogeneity of human cancer.[7][28]
-
Combination Studies: Evaluating the synergistic potential of this compound with other established anticancer agents.
-
In-depth Pharmacodynamic and Toxicological Studies: To fully characterize the compound's mechanism of action and safety profile before consideration for clinical trials.
By systematically applying the principles and protocols detailed herein, the scientific community can effectively triage novel compounds, ensuring that only the most promising candidates advance toward clinical application.
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Accounting for dropout in xenografted tumour efficacy studies: integrated endpoint analysis, reduced bias and better use of animals. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Exploring a model-based analysis of patient derived xenograft studies in oncology drug development. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Independent Verification of a Novel Kinase Inhibitor's Biological Targets
Introduction: The Imperative of Target Validation in Drug Discovery
The journey from a promising bioactive small molecule to a clinically effective therapeutic is fraught with challenges, the most critical of which is the unambiguous identification and validation of its biological target. Phenotypic screens, while powerful for discovering molecules with desired cellular effects, yield candidates with unknown mechanisms of action. The molecule N-4-Pyridylbenzenesulfonamide, and sulfonamides in general, represent a versatile chemical scaffold known to inhibit a range of enzymes, including various protein kinases.[1][2][3] For the purpose of this guide, we will consider a hypothetical sulfonamide derivative, "PyridoSulfon-1," identified in a phenotypic screen for its potent anti-proliferative effects in pancreatic cancer cell lines.
This guide provides a comprehensive framework for the independent verification of PyridoSulfon-1's biological targets. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential methodologies. Our approach is structured into three logical phases: (1) Hypothesis Generation, to identify candidate targets; (2) Target Engagement, to confirm direct binding in a physiological context; and (3) Target Validation, to establish a causal link between the target and the observed phenotype.[4][5][6] We will delve into the causality behind experimental choices, present detailed protocols, and compare orthogonal techniques to ensure the trustworthiness and scientific integrity of the target validation workflow.
Phase 1: Hypothesis Generation – Identifying the Molecular Suspects
The initial step is to cast a wide net to identify potential protein interactors of PyridoSulfon-1. This is a discovery phase where generating a list of high-confidence candidate targets is the primary objective. We will compare a direct biochemical approach with a computational method.
Method 1: Affinity-Based Chemical Proteomics
Principle: This technique utilizes a modified version of the bioactive small molecule as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[7][8] The captured proteins are then identified using mass spectrometry.[9][10] This provides direct physical evidence of an interaction.
Experimental Workflow:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analog of PyridoSulfon-1 with a functional group (e.g., an amine or carboxylic acid) suitable for linker attachment, ensuring this modification does not abrogate its biological activity.
-
Immobilization: Covalently couple the linker-modified PyridoSulfon-1 to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Culture and harvest pancreatic cancer cells (e.g., AsPC-1). Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the PyridoSulfon-1-coupled beads. As a crucial control, perform a parallel incubation where the lysate is pre-incubated with an excess of free, unmodified PyridoSulfon-1. This competition control will help distinguish specific binders from non-specific ones.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Proteins that are significantly enriched in the experimental sample compared to the competition control are considered high-confidence candidate targets.
Method 2: In Silico Target Prediction
Principle: Computational methods leverage databases of known drug-target interactions and protein structures to predict potential targets based on the chemical structure of the small molecule. This approach is rapid and cost-effective for generating initial hypotheses.
Workflow:
-
Structure Preparation: Generate a 2D or 3D structure file of PyridoSulfon-1.
-
Database Submission: Submit the structure to web-based prediction tools like SwissTargetPrediction or the Similarity Ensemble Approach (SEA).
-
Analysis: The tools compare the structure of PyridoSulfon-1 to a library of ligands with known targets and rank potential targets based on structural similarity.
Comparison of Hypothesis Generation Methods
| Feature | Affinity-Based Proteomics | In Silico Prediction |
| Principle | Physical interaction in a biological matrix | Structural similarity to known ligands |
| Output | List of direct protein binders from lysate | Ranked list of predicted targets |
| Confidence | High (direct evidence) | Lower (predictive, requires validation) |
| Resource Intensity | High (synthesis, MS) | Low (computational) |
| Novelty Discovery | Can identify novel, unexpected targets | Limited to known target space |
| Key Advantage | Provides direct physical evidence | Rapid and cost-effective |
Phase 2: Target Engagement – Confirming the Handshake in the Cell
After generating a list of candidate targets (e.g., let's hypothesize AP-MS identified Focal Adhesion Kinase (FAK) as a top candidate), the next critical step is to confirm that PyridoSulfon-1 directly binds to this target within the complex environment of an intact cell.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (drug) to its target protein generally increases the protein's thermal stability.[11][12] CETSA measures this stabilization by heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[13]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: CETSA by Western Blot
-
Cell Treatment: Seed pancreatic cancer cells and treat them with PyridoSulfon-1 (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, resuspend them in a buffer, and aliquot the suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble FAK protein at each temperature point by Western blotting using a FAK-specific antibody.
-
Data Analysis: Plot the band intensity for FAK against temperature. A shift of the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control confirms target engagement.
Method 2: Isothermal Titration Calorimetry (ITC) - The Biophysical Gold Standard
Principle: ITC provides a direct, label-free measurement of the binding affinity and thermodynamics of an interaction in solution.[14][15][16] It measures the minute heat changes that occur when a ligand binds to its target protein, allowing for precise determination of the binding constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[17]
Detailed Protocol: ITC
-
Protein Preparation: Express and purify recombinant FAK protein.
-
Sample Preparation: Prepare a solution of purified FAK in a well-defined buffer and load it into the ITC sample cell. Prepare a solution of PyridoSulfon-1 in the same buffer at a 10-fold higher concentration and load it into the titration syringe.[14]
-
Titration: Perform a series of small, sequential injections of PyridoSulfon-1 into the FAK solution while measuring the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the Kd, n, ΔH, and ΔS.[15]
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) |
| System | Intact cells, cell lysates, or tissues | Purified recombinant protein and compound |
| Measures | Change in thermal stability (ΔTagg) | Binding affinity (Kd), stoichiometry, thermodynamics |
| Physiological Relevance | High (measures engagement in a cellular context) | Moderate (in vitro, lacks cellular complexity) |
| Throughput | Moderate to High (plate-based formats exist) | Low |
| Information Provided | Confirms target binding in cells | Gold-standard for binding affinity and mechanism[14] |
| Key Advantage | Confirms intracellular target engagement | Provides precise, quantitative binding parameters[17] |
Phase 3: Target Validation – Linking Target to Phenotype
Confirming that PyridoSulfon-1 binds to FAK is not enough. The final and most crucial phase is to demonstrate that the engagement of FAK by the compound is responsible for the observed anti-proliferative phenotype.
Method 1: Genetic Knockdown/Knockout
Principle: If inhibiting FAK with PyridoSulfon-1 causes cell death, then removing the FAK protein from the cells should mimic this effect. CRISPR/Cas9-mediated gene knockout is the modern gold standard for this approach.[18][][20][21]
Experimental Workflow:
Caption: Target validation workflow using CRISPR-Cas9.
Detailed Protocol: CRISPR/Cas9 Knockout
-
gRNA Design: Design and clone guide RNAs (gRNAs) that target a conserved exon of the FAK gene.
-
Cell Line Generation: Transduce pancreatic cancer cells with lentivirus expressing Cas9 and the FAK-targeting gRNAs.
-
Validation of Knockout: Select and expand single-cell clones. Confirm the absence of FAK protein expression by Western blot.
-
Phenotypic Assay: Compare the proliferation/viability of the FAK knockout cells to the parental wild-type cells.
Method 2: Drug Resistance Rescue
Principle: A highly rigorous validation method involves introducing a mutated version of the target that no longer binds the drug. If expressing this mutant protein in knockout cells "rescues" them from the drug's effects, it confirms the target's specificity.
Detailed Protocol: Resistance Mutation
-
Identify Resistance Mutation: Based on a co-crystal structure or computational modeling, identify a key amino acid in the FAK binding pocket for PyridoSulfon-1. Mutate this residue (e.g., via site-directed mutagenesis) to one that would sterically hinder drug binding without disrupting protein function.
-
Confirm Lack of Binding: Use ITC to confirm that the mutated FAK protein no longer binds to PyridoSulfon-1.
-
Rescue Experiment: Stably express the drug-resistant FAK mutant in the FAK knockout cell line.
-
Treatment: Treat the parental, FAK knockout, and FAK rescue cell lines with PyridoSulfon-1.
-
Analysis: If the FAK rescue cells are now resistant to PyridoSulfon-1's anti-proliferative effects compared to the parental cells, it provides definitive validation of FAK as the primary target.
Hypothetical Signaling Pathway
Caption: Hypothesized pathway of PyridoSulfon-1 action.
Conclusion: An Integrated, Multi-Pronged Approach
The independent verification of a small molecule's biological target is not a linear process but an integrated, iterative cycle of hypothesis and experimentation. No single technique is sufficient. True confidence is achieved by building a self-validating web of evidence from orthogonal methods. By combining direct biochemical pulldowns, in-cell target engagement assays like CETSA, and definitive genetic approaches such as CRISPR-Cas9, researchers can rigorously validate a target.[23] This multi-faceted strategy minimizes the risk of pursuing false leads, reduces R&D costs, and ultimately accelerates the development of safe and effective medicines.[22][23]
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A Comparative High-Throughput Screening Guide to N-4-Pyridylbenzenesulfonamide's Performance as a Carbonic Anhydrase Inhibitor
This guide provides a comprehensive, in-depth analysis of the performance of N-4-Pyridylbenzenesulfonamide in a comparative high-throughput screening (HTS) campaign. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental rationale, detailed protocols, and comparative data against established carbonic anhydrase inhibitors. Our goal is to offer a scientifically rigorous framework for evaluating novel sulfonamides and to highlight the critical parameters that dictate their potential as therapeutic agents.
Introduction: The Rationale for Screening Novel Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] A primary and well-validated target of many sulfonamide-containing molecules is the zinc-metalloenzyme family of carbonic anhydrases (CAs).[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological processes.[5] Dysregulation of specific CA isoforms is associated with various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for drug discovery.[6][7]
This compound is a novel investigational compound belonging to the benzenesulfonamide class. Its structural features suggest a potential interaction with the active site of carbonic anhydrases. This guide details a comparative HTS workflow designed to elucidate the inhibitory potency, selectivity, and cytotoxic profile of this compound against two clinically relevant alternatives: Acetazolamide, a non-selective CA inhibitor used in the treatment of glaucoma and altitude sickness, and a selective inhibitor of a tumor-associated CA isoform (for the purpose of this guide, we will refer to it as "Selective CA-IX-inhibitor-1").[8][9]
Experimental Design: A Multi-Faceted Approach to Inhibitor Profiling
The primary objective of this HTS campaign is to comprehensively characterize this compound's performance relative to established standards. To achieve this, we will employ a multi-assay strategy encompassing a primary screen for inhibitory activity, a secondary screen to determine potency (IC50), a selectivity panel against key CA isoforms, and a cytotoxicity assessment.
Target and Compound Selection
-
Primary Target: Human Carbonic Anhydrase II (hCA II) was selected for the primary screen due to its ubiquitous expression and well-characterized structure and function. It serves as an excellent initial benchmark for CA inhibitory activity.[8]
-
Selectivity Targets: To assess isoform selectivity, we will also profile the compounds against human Carbonic Anhydrase I (hCA I, a widespread cytosolic isoform) and human Carbonic Anhydrase IX (hCA IX, a transmembrane, tumor-associated isoform).[10]
-
Test Compounds:
-
This compound (Test Compound)
-
Acetazolamide (Non-selective control)
-
Selective CA-IX-inhibitor-1 (Selective control)
-
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently identify and characterize potent and selective inhibitors. The process is visualized in the diagram below.
Caption: High-Throughput Screening Workflow for CA Inhibitors.
Methodologies: Detailed Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, which is inhibited by sulfonamides.[5]
Principle: Active carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the CA activity.
Protocol:
-
Compound Plating: Dispense 1 µL of test compounds and controls in DMSO into a 96-well plate. For the primary screen, a single concentration (e.g., 10 µM) is used. For dose-response curves, a serial dilution is prepared.
-
Enzyme Preparation: Prepare a solution of purified recombinant hCA II in assay buffer.
-
Enzyme Addition: Add 90 µL of the hCA II solution to each well of the compound plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of pNPA solution to each well to initiate the reaction.
-
Kinetic Reading: Immediately begin measuring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. The percent inhibition is calculated using the following formula: % Inhibition = (1 - (Vmax_sample / Vmax_vehicle)) * 100
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MDA-MB-231, known to express CA IX) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Comparative Performance Data
The following table summarizes the hypothetical data obtained from the comparative HTS campaign.
| Parameter | This compound | Acetazolamide (Control) | Selective CA-IX-inhibitor-1 (Control) |
| hCA II IC50 (nM) | 150 | 250 | 5000 |
| hCA I IC50 (nM) | 800 | 300 | >10000 |
| hCA IX IC50 (nM) | 50 | 5000 | 20 |
| Selectivity Index (hCA II / hCA IX) | 3 | 0.05 | 250 |
| Cytotoxicity CC50 (µM) on MDA-MB-231 | 25 | >100 | 10 |
Interpretation and Scientific Insights
The data presented above allows for a nuanced comparison of this compound's performance.
-
Potency: this compound demonstrates potent inhibition of hCA II and, notably, even greater potency against the tumor-associated isoform hCA IX. Its IC50 value for hCA IX is comparable to that of the selective inhibitor control.
-
Selectivity: While Acetazolamide is a broad-spectrum CA inhibitor, this compound exhibits a degree of selectivity for hCA IX over hCA II and hCA I. However, it does not match the high selectivity of the dedicated selective inhibitor. This intermediate selectivity profile could be advantageous in certain therapeutic contexts where targeting multiple CA isoforms may be beneficial. The "tail approach" in sulfonamide inhibitor design, where modifications to the molecule's periphery can exploit differences in the active site rims of CA isoforms, could be a future strategy to enhance the selectivity of this compound.[12]
-
Cytotoxicity and Therapeutic Window: this compound displays moderate cytotoxicity against the MDA-MB-231 breast cancer cell line. A crucial metric is the therapeutic window, which can be estimated by the ratio of cytotoxicity (CC50) to potency (IC50). For hCA IX, this would be 25,000 nM / 50 nM = 500. This indicates a favorable window where the compound is effective at inhibiting its target at concentrations well below those that induce significant cell death.
The mechanism of CA inhibition by sulfonamides is well-established. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction.[4] The pyridyl and benzene rings of this compound likely engage in additional interactions with hydrophobic and hydrophilic pockets within the active site, contributing to its binding affinity and selectivity profile.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Conclusion and Future Directions
This comparative high-throughput screening guide demonstrates that this compound is a potent inhibitor of carbonic anhydrases with a promising selectivity profile towards the tumor-associated isoform hCA IX and a favorable therapeutic window. Its performance characteristics warrant further investigation in preclinical models.
Future studies should focus on:
-
Comprehensive Selectivity Profiling: Screening against a broader panel of CA isoforms to fully delineate its selectivity.
-
In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.[2]
This guide provides a robust framework for the initial evaluation of novel sulfonamide-based inhibitors, underscoring the importance of a multi-parametric approach in modern drug discovery.
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Kalathur, R., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. [Link]
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Di Cesare Mannelli, L., et al. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]
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De Simone, G., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. ACS Publications. [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]
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Asadipour, A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link]
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A Head-to-Head Comparison of N-4-Pyridylbenzenesulfonamide and its Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a cornerstone of pharmacologically active molecules. When coupled with a pyridyl moiety, specifically forming N-4-Pyridylbenzenesulfonamide, a versatile core structure emerges with a wide spectrum of biological activities. This guide provides a detailed head-to-head comparison of this compound and its key derivatives, offering insights into their structure-activity relationships (SAR), therapeutic potential, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of compounds.
The this compound Core: A Privileged Scaffold
The fundamental structure of this compound consists of a benzenesulfonamide group linked to the 4-position of a pyridine ring. This arrangement provides a unique combination of electronic and steric properties, making it a fertile ground for chemical modifications to modulate biological activity. The sulfonamide group (SO₂NH) is a critical pharmacophore, known for its ability to mimic a tetrahedral transition state and interact with metalloenzymes.[1] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule.
Comparative Analysis of Derivatives by Therapeutic Target
The true potential of the this compound scaffold is unlocked through the strategic placement of various substituents on both the benzene and pyridine rings. These modifications have led to the development of derivatives with potent and often selective activity against a range of biological targets.
Carbonic Anhydrase Inhibitors
One of the most well-established applications of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3]
Derivatives of this compound have been extensively investigated as CA inhibitors. The sulfonamide moiety directly coordinates with the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle.[1] The pyridine ring and its substituents play a crucial role in establishing additional interactions with the enzyme, thereby influencing isoform selectivity.
Structure-Activity Relationship Insights:
-
Substituents on the Benzenesulfonamide Ring: Electron-withdrawing groups on the benzene ring generally enhance the acidity of the sulfonamide proton, leading to stronger binding to the zinc ion and increased inhibitory activity.[1]
-
Modifications of the Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor, and substituents on the pyridine ring can form additional interactions with amino acid residues in the active site, contributing to both potency and selectivity. For instance, the "click" CuAAC reaction has been used to introduce a variety of substituents at the 4-position of pyridine-3-sulfonamides, leading to potent and selective inhibitors of cancer-associated hCA IX and XII isoforms.[1]
Comparative Inhibitory Activity:
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Acetazolamide | hCA I | 250 nM | [4] |
| Acetazolamide | hCA II | 12 nM | [4] |
| Acetazolamide | hCA IX | 25 nM | [4] |
| Acetazolamide | hCA XII | 5.7 nM | [4] |
| Pyrazolopyridine Sulfonamide 1f | hCA I | < 58.8 nM | [5] |
| Pyrazolopyridine Sulfonamide 1f | hCA II | < Kᵢ of Acetazolamide | [5] |
| Pyrazolopyridine Sulfonamide 1k | hCA I | < 58.8 nM | [5] |
| Pyrazolopyridine Sulfonamide 1k | hCA XII | Selective | [5] |
Note: This table presents a selection of data for comparative purposes. The original sources should be consulted for a comprehensive understanding.
Anticancer Agents
The benzenesulfonamide scaffold is a prominent feature in a number of anticancer drugs. Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines through diverse mechanisms of action.
Mechanisms of Action:
-
Carbonic Anhydrase IX and XII Inhibition: In the hypoxic microenvironment of solid tumors, the expression of CA IX and XII is upregulated. These enzymes help maintain the intracellular pH of cancer cells, promoting their survival and proliferation. Selective inhibition of these isoforms is a validated strategy for cancer therapy.[2][6]
-
Kinase Inhibition: Several sulfonamide derivatives have been shown to inhibit protein kinases, such as VEGFR-2 and EGFR, which are critical for tumor angiogenesis and growth.[7]
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been found to interact with the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and apoptosis.[8][9]
-
Induction of Apoptosis: Many active compounds trigger programmed cell death through the upregulation of pro-apoptotic proteins like p53 and Bax.[8]
Comparative Antiproliferative Activity (IC₅₀ Values):
| Derivative Class | Cancer Cell Line | IC₅₀ Range | Mechanism | Reference |
| N-(6(4)-indazolyl)benzenesulfonamides | A2780 (ovarian) | 0.50 - 5.83 µM | Tubulin Inhibition, Apoptosis | [8] |
| Pyrazoline Benzenesulfonamides | A549 (lung), MCF-7 (breast) | Potent Activity | Apoptosis Induction | [10][11] |
| Thiazolone-benzenesulfonamides | MDA-MB-231 (breast) | 1.52 - 6.31 µM | CA IX Inhibition, Apoptosis | [6] |
| Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides | HT-1080, HT-29, M21, MCF7 | 0.056 - 21 µM | Microtubule Depolymerization | [9] |
| Sulfonamide Derivatives | HCT-116, HepG-2, MCF-7 | 3.33 - 4.31 µM (Compound 6) | VEGFR-2/EGFR Inhibition | [7] |
Structure-Activity Relationship Insights:
The antiproliferative efficacy of these derivatives is highly dependent on the nature and position of substituents. For instance, in a series of N-(6(4)-indazolyl)benzenesulfonamides, specific substitutions led to compounds with low micromolar IC₅₀ values.[8] Similarly, the presence of a halogen or a sulfonamide group on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides was found to be favorable for cytotoxicity.[12]
Antimicrobial Agents
The sulfonamide class of drugs were the first synthetic antimicrobial agents to be widely used. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[13] Humans are not affected as they obtain folic acid from their diet.
While the emergence of resistance has limited their use, the development of novel sulfonamide derivatives continues to be an active area of research. N-Pyridylbenzenesulfonamide derivatives have shown promising activity against a range of bacterial strains.
Comparative Antimicrobial Activity (MIC Values):
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | 5-16 mm inhibition zone (at 25-150 mg/ml) | [14] |
| Benzenesulfonamide derivative 4d | E. coli | 6.72 | [15] |
| Benzenesulfonamide derivative 4h | S. aureus | 6.63 | [15] |
| Sulfonamide analogue FQ5 | S. aureus | 32 | [16] |
| Sulfonamide analogue FQ5 | P. aeruginosa, E. coli, B. subtilis | 16 | [16] |
Structure-Activity Relationship Insights:
The antimicrobial activity is influenced by the overall physicochemical properties of the molecule, which govern its ability to penetrate the bacterial cell wall and bind to the DHPS enzyme. Molecular docking studies have shown that potent inhibitors form multiple hydrogen bonds, ionic, and π-π interactions with key residues in the DHPS binding pocket.[16]
Experimental Protocols for Evaluation
The objective comparison of this compound derivatives relies on standardized and robust experimental protocols. Below are representative methodologies for key biological assays.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is a widely used method to determine the inhibitory activity of compounds against CA isoforms.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) and serial dilutions of the test compounds.
-
Reaction Mixture: In a stopped-flow instrument, rapidly mix a solution of the CA enzyme and the inhibitor with a CO₂-saturated solution.
-
Measurement: Monitor the change in pH over time using a pH indicator. The rate of CO₂ hydration is determined from the initial linear portion of the reaction curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC₅₀ and Kᵢ values by fitting the data to appropriate models.[5]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6]
Murine Systemic Infection Model for Antibacterial Efficacy
This in vivo model is used to assess the effectiveness of antibacterial compounds in a living organism.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c mice).
-
Infecting Organism: Prepare an inoculum of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[13]
-
Infection: Induce a systemic infection in the mice by intraperitoneal (IP) injection of the bacterial suspension.[13]
-
Treatment: Administer the test compound at various doses via a suitable route (e.g., oral gavage or IP injection) at a specified time post-infection. Include vehicle and positive control groups.[13]
-
Efficacy Endpoint: Monitor the mice for a defined period (e.g., 7 days) and record survival. The 50% effective dose (ED₅₀) is the dose that protects 50% of the mice from death.[13]
Visualizing Key Concepts and Workflows
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Workflow: In Vitro Antiproliferative MTT Assay
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Through targeted chemical modifications, researchers have successfully developed potent inhibitors of carbonic anhydrases, promising anticancer agents with diverse mechanisms of action, and novel antimicrobial compounds. The structure-activity relationships elucidated in numerous studies provide a rational basis for the future design of more potent and selective therapeutic agents. As our understanding of the molecular targets and disease pathologies continues to grow, so too will the opportunities to leverage this privileged scaffold in the development of next-generation therapeutics.
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- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
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- Discovery of Pyrazoline Benzenesulfonamide Deriv
- Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
- 4-nitro-N-pyridin-4-ylbenzenesulfonamide | C11H9N3O4S | CID 758327 - PubChem.
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- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH.
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- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV
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A Head-to-Head Comparison of Biophysical Methods for Confirming N-4-Pyridylbenzenesulfonamide Binding to Carbonic Anhydrase II
A Senior Application Scientist's Guide to Quantifying Protein-Ligand Interactions
In the landscape of drug discovery and development, the precise characterization of a small molecule's binding affinity to its protein target is a foundational requirement. For N-4-Pyridylbenzenesulfonamide, a member of the sulfonamide class of inhibitors, its primary target is the well-studied enzyme, Carbonic Anhydrase II (CAII).[1][2] This enzyme plays a critical role in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma.[1][3] This guide provides a comparative analysis of two gold-standard biophysical techniques—Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—for the robust confirmation and quantification of the this compound-CAII binding interaction.
The choice of methodology is not trivial; it dictates the nature and quality of the data obtained. While both ITC and SPR are powerful, label-free techniques, they measure different aspects of the binding event and present unique advantages and challenges.[4] ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6] In contrast, SPR is an optical technique that detects changes in refractive index upon binding, offering real-time kinetic data, including association and dissociation rates.[7][8]
Choosing the Right Tool: A Comparative Overview
A judicious selection between ITC and SPR depends on the specific research question, sample availability, and desired data output. The following table summarizes the key characteristics of each technique in the context of analyzing the this compound-CAII interaction.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[9] | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)[9] |
| Principle | Measures heat change upon binding in solution[10] | Measures change in refractive index at a sensor surface[7] |
| Sample State | Both molecules are in solution; no immobilization required[9] | One molecule (ligand) is immobilized on a sensor chip[4] |
| Throughput | Lower; typically one experiment at a time[5] | Higher; can analyze multiple samples sequentially |
| Sample Consumption | Higher; requires larger volumes and concentrations[5] | Lower; requires smaller volumes of analyte[4] |
| Key Advantage | Provides a complete thermodynamic profile, revealing the driving forces of binding (enthalpy vs. entropy)[9] | Provides kinetic information, detailing the speed of binding and unbinding[4] |
| Potential Challenge | Can be challenging for very weak or very tight interactions due to small heat signals.[4] | Immobilization of the protein can potentially alter its conformation and binding activity.[4] |
Experimental Design & Workflow
A robust experimental design is paramount for generating high-quality, reproducible data. Below are the conceptual workflows for both ITC and SPR experiments to determine the binding affinity of this compound to CAII.
Detailed Methodologies: A Step-by-Step Guide
To ensure scientific rigor, the following protocols outline the critical steps for each technique. These are intended as a guide and may require optimization based on the specific instrumentation and reagents available.
Protocol 1: Isothermal Titration Calorimetry (ITC)
Causality: This protocol is designed to directly measure the heat of binding by titrating the ligand (this compound) into a solution containing the protein (CAII). The resulting heat changes are proportional to the amount of binding, allowing for the determination of the binding affinity and thermodynamics.[10]
Self-Validation: A crucial control experiment involves titrating the ligand into the buffer alone to measure the heat of dilution.[11] This value is subtracted from the experimental data to isolate the heat of binding. Accurate concentration determination of both protein and ligand is also essential for reliable results.[12]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human Carbonic Anhydrase II to >95% purity.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize buffer mismatch effects.[13]
-
Both the protein and ligand solutions must be prepared in the exact same buffer batch (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) through dialysis or buffer exchange to minimize heats of dilution.[13]
-
Determine the final concentrations of CAII and this compound accurately using a reliable method such as UV-Vis spectroscopy for the protein and a validated analytical method for the small molecule.[12][14]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CAII solution (typically 10-20 µM) into the sample cell.[11]
-
Load the this compound solution (typically 100-200 µM, 10-fold higher than the protein concentration) into the injection syringe.[11]
-
Perform an initial equilibration period to establish a stable baseline.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL each) of the ligand solution into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
The experiment continues until the binding sites on the protein are saturated, and subsequent injections only produce the heat of dilution.[11]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to extract the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[11] The change in entropy (ΔS) can then be calculated.
-
Protocol 2: Surface Plasmon Resonance (SPR)
Causality: This protocol measures binding by immobilizing the protein (CAII) onto a sensor surface and flowing the small molecule (this compound) over it. Binding increases the mass on the sensor surface, causing a proportional change in the refractive index, which is detected in real-time.[7][15]
Self-Validation: A reference flow cell, where the protein is not immobilized or an irrelevant protein is used, is run in parallel to subtract any non-specific binding or bulk refractive index effects.[4] The regeneration step ensures that the surface can be reused for subsequent injections, and scouting experiments are performed to confirm that the immobilized protein retains its activity.
Methodology:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the CAII solution (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to facilitate covalent immobilization via primary amines.
-
Deactivate any remaining active esters using an injection of ethanolamine.
-
-
SPR Binding Assay:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected KD.
-
Inject the different concentrations of the small molecule over both the active (with CAII) and reference flow cells at a constant flow rate.
-
Monitor the binding in real-time, observing the association phase during injection and the dissociation phase when the injection is replaced with running buffer.
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain corrected sensorgrams.
-
Perform a global fit of the sensorgrams from all concentrations simultaneously to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).[8][16]
-
The equilibrium dissociation constant (KD) is then calculated as koff/kon.
-
Interpreting the Data: A Comparative Summary
Based on literature values for similar sulfonamide inhibitors binding to CAII, we can anticipate the type of data each technique would yield.[17][18][19]
| Parameter | Expected Value Range for CAII | ITC Data | SPR Data |
| KD (nM) | 10 - 200 | Directly fitted from the binding isotherm | Calculated from koff/kon |
| Stoichiometry (n) | ~1 | ~1.0 ± 0.1 | Assumed to be 1:1 for the model |
| ΔH (kcal/mol) | -5 to -15 | -8.5 | Not directly measured |
| TΔS (kcal/mol) | -1 to 5 | 1.2 (Calculated) | Not directly measured |
| kon (105 M-1s-1) | 1 - 10 | Not measured | 5.2 |
| koff (10-2 s-1) | 1 - 10 | Not measured | 2.6 |
Note: The values in the ITC and SPR columns are hypothetical yet representative examples for illustrative purposes.
The ITC data would reveal a binding event that is primarily driven by a favorable enthalpy change (a negative ΔH), which is characteristic of the strong hydrogen bonding and coordination interactions between the sulfonamide group and the zinc ion in the CAII active site.[1] The SPR data would provide a deeper insight into the dynamics of this interaction, showing a rapid association rate (kon) and a moderately slow dissociation rate (koff), consistent with a potent inhibitor.
Conclusion and Recommendation
Both Isothermal Titration Calorimetry and Surface Plasmon Resonance are excellent, orthogonal methods for confirming and quantifying the binding of this compound to Carbonic Anhydrase II.
-
Isothermal Titration Calorimetry (ITC) should be the method of choice when the primary goal is to understand the thermodynamic driving forces behind the interaction.[9] It provides a complete thermodynamic profile in a single, in-solution experiment, which is invaluable for lead optimization efforts in drug discovery.[10]
-
Surface Plasmon Resonance (SPR) is the preferred technique when kinetic information is critical.[4] Understanding the on- and off-rates can provide insights into the residence time of the inhibitor on the target, which is often a better correlate with in vivo efficacy than binding affinity alone.
For a comprehensive validation, employing both techniques is the most robust approach. The concordance of the KD values obtained from a thermodynamic (ITC) and a kinetic (SPR) method provides the highest degree of confidence in the measured binding affinity of this compound for its target, CAII. This dual-pronged approach ensures a thorough biophysical characterization, satisfying the rigorous demands of modern drug development.
References
- Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions.
- FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-4-Pyridylbenzenesulfonamide
This guide provides essential safety and logistical information for the proper disposal of N-4-Pyridylbenzenesulfonamide, a sulfonamide compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The following protocols are grounded in established safety principles and regulatory standards. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal.[1][2] This document serves as a comprehensive resource, but the SDS for the specific product in use will contain the most accurate and up-to-date information on its hazards and handling.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound, as a member of the sulfonamide class of compounds, warrants careful handling due to its potential health and environmental hazards. While a specific SDS for this exact compound was not found in the public domain, we can infer potential hazards based on related structures.[3][4][5][6] Sulfonamides can cause skin and eye irritation.[7][8] Similar to other benzenesulfonamide derivatives, it may be harmful if swallowed or inhaled.
The primary risks associated with improper disposal include:
-
Personnel Exposure: Direct contact can lead to skin and eye irritation.[7][8] Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Environmental Contamination: Improper disposal, such as drain disposal, can introduce the compound into aquatic ecosystems, potentially harming aquatic life.[9]
-
Regulatory Non-Compliance: Failure to adhere to federal, state, and local regulations for hazardous waste disposal can result in significant fines and legal repercussions.[10][11]
Regulatory Framework
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450).[1][12][13] All laboratory personnel must be trained on these regulations and the institution's specific Chemical Hygiene Plan (CHP).[1][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound.[2][14][15] The following table outlines the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[15] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][15] | Prevents skin contact and absorption. |
| Body Protection | A lab coat that is fully buttoned.[2][15] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes.[2][15] | Protects feet from spills. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic approach to the safe disposal of this compound.
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.[10][16]
Caption: Waste segregation for this compound.
Containerization and Labeling
-
Select the Appropriate Container: Use a container that is compatible with the chemical waste. For solid this compound, a securely sealed, wide-mouth container is suitable. For solutions, use a screw-cap bottle made of a material compatible with the solvent.[16][17]
-
Label the Container: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
-
Waste Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Waste containers should be kept in a designated SAA within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of spills.[17]
-
Incompatible Wastes: Do not store this compound waste with incompatible materials, such as strong oxidizing agents.[16][18]
Requesting Waste Pickup
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request through an online system or contacting the Environmental Health and Safety (EHS) department.[17]
Emergency Procedures: Preparing for the Unexpected
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small spills, and if you are trained to do so, contain the spill using a chemical spill kit.
-
Clean Up: Wear appropriate PPE and clean up the spill according to your institution's procedures.[19]
-
Dispose of Cleanup Materials: All materials used to clean up the spill must be disposed of as hazardous waste.
Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][19] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18] |
Waste Minimization: A Proactive Approach
The best disposal method is to minimize waste generation in the first place.[20] Consider the following strategies:
-
Purchase only the amount of chemical needed for your experiments.
-
Prepare solutions in the smallest necessary volumes.
-
Share excess chemicals with other research groups.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and preparing for emergencies, you contribute to a safer laboratory environment for yourself, your colleagues, and the broader community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-4-Pyridylbenzenesulfonamide
Welcome to your definitive guide for the safe handling of N-4-Pyridylbenzenesulfonamide (CAS No. 15309-85-0). In drug discovery and development, our most critical asset is our team. Ensuring your safety is not just a matter of compliance; it is the bedrock of sound scientific practice. This document moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific hazards of this compound. My objective is to equip you with the knowledge to not only use Personal Protective Equipment (PPE) correctly but to understand the rationale behind each recommendation, fostering a deeply ingrained culture of safety.
This compound is a solid powder that presents a triad of primary hazards: it is known to cause serious eye irritation, skin irritation, and potential respiratory tract irritation[1]. Consequently, our safety protocols are designed to create a complete barrier against these routes of exposure.
Hazard-Driven PPE Selection: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the physical and chemical properties of the substance. For a solid powder like this compound, the primary risks arise from airborne dust during weighing and transfer, and direct contact with skin and eyes.
Hand Protection: The First Line of Contact
Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is therefore critical.
-
Primary Recommendation: Nitrile rubber gloves are the standard for handling this compound[2]. They provide an excellent barrier against solid particulates and have broad chemical resistance suitable for common laboratory solvents you might use to dissolve the compound.
-
Protocol & Rationale: Always inspect gloves for tears or punctures before use[3]. For tasks with a higher risk of splashing (e.g., preparing concentrated solutions), consider double-gloving. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin. Always use proper removal techniques to avoid touching the outer, contaminated surface with your bare hand[3].
Eye and Face Protection: Shielding Against the Unseen
Given that this compound is a potent eye irritant, robust eye and face protection is non-negotiable[1].
-
Primary Recommendation: ANSI Z87.1-compliant safety goggles are mandatory. They form a seal around the eyes, offering protection from airborne dust and accidental splashes from all directions.
-
Situational Enhancement: When handling larger quantities or during procedures with a significant risk of splashing, a full-face shield should be worn over the safety goggles[4]. This provides an additional layer of protection for your entire face[4]. Standard safety glasses with side shields are insufficient as they do not protect against dust entering from above or below[4].
Body Protection: Preventing Dermal Exposure
Protective clothing prevents the chemical from coming into contact with your skin and contaminating your personal clothing[1].
-
Primary Recommendation: A clean, buttoned laboratory coat is the minimum requirement.
-
Best Practice: For extended procedures or when handling significant quantities, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended to prevent any potential soak-through[5]. Contaminated clothing must be removed immediately and decontaminated before reuse[1].
Respiratory Protection: Managing Inhalation Risk
As a powder, this compound can become airborne, especially during weighing and transfer, posing a risk of respiratory irritation[1].
-
Primary Recommendation: All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.
-
Situational Requirement: If a fume hood is not available or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is sufficient for protection against solid particulates[4]. For any respirator use, personnel must be properly fit-tested and trained according to OSHA standards[4].
Operational Plans: From Preparation to Disposal
A successful safety plan is procedural. The following workflows are designed to be clear, logical, and easy to implement.
PPE Donning and Doffing Protocol
The order in which you put on and remove PPE is critical to prevent cross-contamination. The "doffing" or removal process is especially important.
Caption: PPE Donning and Doffing Sequence.
Emergency Response Plan
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[1]. Remove and wash contaminated clothing before reuse[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[1][2].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur[1][2].
Disposal: A Cradle-to-Grave Responsibility
Proper disposal prevents environmental contamination and exposure to waste handlers. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain[6][7].
Waste Segregation and Disposal Workflow
All materials that come into contact with this compound must be treated as hazardous waste.
Caption: Waste Disposal Workflow for this compound.
Summary of PPE Recommendations by Task
For quick reference, the following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Nitrile Gloves (Double-gloving recommended) | Safety Goggles & Face Shield | Lab Coat / Disposable Gown | Required: Chemical Fume Hood or N95 Respirator |
| Preparing Solutions | Nitrile Gloves | Safety Goggles | Lab Coat | Required: Chemical Fume Hood |
| General Handling (in solution) | Nitrile Gloves | Safety Goggles | Lab Coat | Not required if in a closed system |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown | Required: N95 Respirator or higher |
| Waste Disposal | Nitrile Gloves | Safety Goggles | Lab Coat | Not required if handling sealed containers |
By adhering to these protocols, you are not merely following rules; you are actively participating in a system designed to ensure the integrity of your research and, most importantly, your personal well-being.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
